4-Methoxy-5-methylpyrimidine-2-carbonitrile
Description
Properties
IUPAC Name |
4-methoxy-5-methylpyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-9-6(3-8)10-7(5)11-2/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQHESIVJJQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of 4-Methoxy-2-methylpyrimidine-5-carbonitrile: A Technical Guide for Researchers
An In-depth Whitepaper on a Versatile Pyrimidine Intermediate in Drug Discovery
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleic acids.[1][2] Among the vast array of pyrimidine derivatives, those bearing a cyano group at the 5-position have garnered significant attention as versatile intermediates in the synthesis of potent therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of 4-Methoxy-2-methylpyrimidine-5-carbonitrile, a key building block in this chemical class.
It is important to note that while the topic specifies "4-Methoxy-5-methylpyrimidine-2-carbonitrile," the widely available compound and associated scientific literature correspond to the isomeric structure, 4-Methoxy-2-methylpyrimidine-5-carbonitrile , with the CAS Number 2006-00-0 .[6][7][8][9] This guide will focus on the latter, providing researchers, scientists, and drug development professionals with in-depth insights into its properties, synthesis, and potential applications. The methoxy group, a prevalent substituent in many natural product-derived and synthetic drugs, often imparts favorable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.[10]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-Methoxy-2-methylpyrimidine-5-carbonitrile are summarized in the table below. These parameters are crucial for designing synthetic routes, developing analytical methods, and formulating for biological assays.
| Property | Value | Source(s) |
| CAS Number | 2006-00-0 | [6][7][8][9][11] |
| Molecular Formula | C₇H₇N₃O | [6][7] |
| Molecular Weight | 149.15 g/mol | [6][11] |
| IUPAC Name | 4-methoxy-2-methylpyrimidine-5-carbonitrile | [6] |
| InChI Key | LXZBFZOIXGRGLN-UHFFFAOYSA-N | [6][11] |
| Purity | Typically ≥95% | [6][11] |
| Appearance | Solid (form may vary) | |
| Storage | 2-8°C, dry and sealed | [12] |
Synthesis of 4-Methoxy-2-methylpyrimidine-5-carbonitrile
While specific literature detailing the industrial-scale synthesis of 4-Methoxy-2-methylpyrimidine-5-carbonitrile is limited, a plausible and efficient laboratory-scale synthesis can be devised based on established pyrimidine chemistry. The Biginelli reaction, a one-pot cyclocondensation, serves as a robust and common starting point for constructing the pyrimidine core.[4] Subsequent functional group manipulations can then yield the target compound.
A proposed synthetic pathway is illustrated below. This multi-step approach offers a logical progression from readily available starting materials to the final product, allowing for purification and characterization at intermediate stages.
Caption: Proposed synthetic pathway for 4-Methoxy-2-methylpyrimidine-5-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on the synthesis of structurally related pyrimidine-5-carbonitriles.[3][5] Researchers should optimize reaction conditions and purification methods for their specific laboratory setup.
Step 1: Synthesis of 2-Thioxo-4-methyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
-
To a stirred solution of ethanol, add acetaldehyde, ethyl cyanoacetate, and thiourea in equimolar amounts.
-
Add a catalytic amount of a suitable base, such as potassium carbonate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Step 2: Synthesis of 2-(Methylthio)-4-methyl-1,6-dihydropyrimidine-5-carbonitrile
-
Dissolve the product from Step 1 in a suitable solvent such as aqueous potassium hydroxide.
-
Cool the solution in an ice bath and add methyl iodide dropwise with stirring.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
The resulting precipitate is filtered, washed with water, and dried to yield the S-methylated intermediate.
Step 3: Synthesis of 4-Chloro-2-(methylthio)-6-methylpyrimidine-5-carbonitrile
-
Carefully add the dried product from Step 2 to phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.
-
Heat the mixture under reflux for a specified period. The chlorination progress should be monitored.
-
After completion, cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated product. Purify by column chromatography if necessary.
Step 4: Synthesis of 4-Methoxy-2-methylpyrimidine-5-carbonitrile
-
Prepare a solution of sodium methoxide in methanol.
-
Add the chlorinated pyrimidine from Step 3 to the sodium methoxide solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (TLC monitoring).
-
Neutralize the reaction mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it, and concentrate to obtain the crude target compound.
-
Purify the final product by recrystallization or column chromatography to yield 4-Methoxy-2-methylpyrimidine-5-carbonitrile.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine-5-carbonitrile core is a privileged scaffold in drug discovery due to its ability to participate in various biological interactions and serve as a template for the synthesis of diverse compound libraries.[1] Derivatives of this core have demonstrated a wide range of pharmacological activities, making 4-Methoxy-2-methylpyrimidine-5-carbonitrile a valuable starting material for the development of novel therapeutics.
Anticancer Activity
A significant body of research highlights the potential of pyrimidine-5-carbonitrile derivatives as anticancer agents.[5][13] These compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Many pyrimidine-based molecules act as inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in oncology.[3][5]
-
Cell Cycle Arrest and Apoptosis: Studies have shown that certain pyrimidine-5-carbonitrile derivatives can induce cell cycle arrest, preventing cancer cells from dividing, and trigger apoptosis (programmed cell death).[3][5]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory process. Several pyrimidine-5-carbonitrile derivatives have been identified as selective COX-2 inhibitors, suggesting their potential as a new class of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]
The following diagram illustrates a generalized workflow for the utilization of 4-Methoxy-2-methylpyrimidine-5-carbonitrile in a drug discovery program.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2006-00-0 | 4-Methoxy-2-methylpyrimidine-5-carbonitrile - AiFChem [aifchem.com]
- 7. arctomsci.com [arctomsci.com]
- 8. americanelements.com [americanelements.com]
- 9. CAS Number Length Index | Ambeed [ambeed.com]
- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Methoxy-2-methylpyrimidine-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 12. 4-Methoxy-2-methylpyrimidine-5-carbonitrile [myskinrecipes.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxy-5-methylpyrimidine-2-carbonitrile: Properties, Synthesis, and Applications
Introduction
4-Methoxy-5-methylpyrimidine-2-carbonitrile, a substituted pyrimidine, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to act as a versatile pharmacophore.[1][2] The unique arrangement of a methoxy, a methyl, and a nitrile group on the pyrimidine core of this molecule imparts a distinct electronic and steric profile, making it a valuable building block for the synthesis of complex molecular architectures with potential biological activity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, reactivity, and potential applications of this compound, with the goal of empowering researchers and drug development professionals in their scientific endeavors.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and by comparison with analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Inferred) | Source/Rationale |
| CAS Number | 114969-87-8 | [3] |
| Molecular Formula | C₇H₇N₃O | Calculated |
| Molecular Weight | 149.15 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Inferred from general properties of similar organic molecules.[4] |
Spectroscopic Profile (Predicted)
The spectroscopic characteristics of this compound can be predicted based on the functional groups present in the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methoxy group protons (O-CH₃) around δ 3.9-4.1 ppm, a singlet for the methyl group protons (C-CH₃) around δ 2.2-2.5 ppm, and a singlet for the pyrimidine ring proton (C-H) at a downfield position, likely in the range of δ 8.5-8.8 ppm, due to the deshielding effect of the aromatic ring and adjacent nitrogen atoms. The chemical shifts are influenced by the specific deuterated solvent used.[5][6]
-
¹³C NMR: The carbon NMR spectrum would display seven signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon (C≡N) would appear in the range of δ 115-120 ppm. The carbons of the pyrimidine ring would resonate at various downfield positions, with the carbon attached to the methoxy group appearing at a higher field compared to the other ring carbons due to the shielding effect of the oxygen atom. The methoxy carbon would be observed around δ 55-60 ppm, and the methyl carbon would be in the upfield region, around δ 15-20 ppm.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band for the nitrile group (C≡N) stretching vibration around 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹ respectively), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 149, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group, methoxy group, or the cyano group.
Synthesis of this compound
A plausible synthetic route for this compound can be designed based on established pyrimidine synthesis methodologies. A common approach involves the construction of the pyrimidine ring from acyclic precursors, followed by functional group interconversions. One such strategy is the nucleophilic substitution of a suitable leaving group at the 2-position of a pre-functionalized pyrimidine ring with a cyanide source.[8][9]
A potential retrosynthetic analysis is depicted below:
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. This compound | 114969-87-8 | PEA96987 [biosynth.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methoxy-5-methylpyrimidine-2-carbonitrile: Synthesis, Characterization, and Applications
This document provides a comprehensive technical overview of 4-methoxy-5-methylpyrimidine-2-carbonitrile, a substituted pyrimidine of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, outline a robust synthetic pathway based on established chemical principles, detail expected characterization data, and discuss its potential as a versatile chemical building block. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold found in countless biologically active molecules, including nucleic acids (cytosine, thymine, uracil) and a wide array of pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.
This compound incorporates three key functional groups: a methoxy group, a methyl group, and a carbonitrile. The methoxy group can act as a hydrogen bond acceptor and influence solubility. The methyl group provides steric bulk and can modulate binding interactions. The carbonitrile is a versatile functional group that can serve as a bioisostere for other groups or be chemically transformed into amides, tetrazoles, or other important moieties. This specific combination of substituents makes it a valuable intermediate for creating diverse molecular libraries.
Molecular Structure and Physicochemical Properties
The core of the molecule is a pyrimidine ring with substituents at the 2, 4, and 5 positions.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₇N₃O | Calculated |
| Molecular Weight | 149.15 g/mol | Calculated |
| CAS Number | 114969-87-8 | [1] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Solubility | Soluble in DCM, Chloroform, EtOAc | Predicted |
Proposed Synthetic Strategy
The overall retrosynthetic analysis points to a multi-step process beginning with the construction of a substituted 2-thioxopyrimidine.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine
This foundational step involves a cyclocondensation reaction. The choice of starting materials is critical for incorporating the 5-methyl group.
-
Rationale: A Biginelli-type or similar cyclocondensation reaction is a classic and efficient method for constructing the pyrimidine core.[4] Using ethyl 2-cyano-3-methylbut-2-enoate (or a related β-keto ester derivative) with thiourea provides the necessary atoms for the ring, including the 5-methyl and the 2-thioxo functionalities (which is then S-methylated in situ or in a subsequent step).
-
Protocol:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add thiourea (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-cyano-3-methylbut-2-enoate (1.0 eq) dropwise to the solution.
-
Reflux the reaction mixture for 12-18 hours, monitoring by TLC.
-
Cool the mixture, neutralize with acetic acid, and concentrate under reduced pressure.
-
The resulting solid is filtered, washed with water, and dried to yield the intermediate 2-thioxo-pyrimidine.
-
The crude thioxopyrimidine is dissolved in DMF, and potassium carbonate (1.5 eq) is added, followed by methyl iodide (1.2 eq).[5] The mixture is stirred at room temperature for 3 hours.
-
The reaction mixture is poured into ice water, and the precipitated product, 4-hydroxy-5-methyl-2-(methylthio)pyrimidine, is filtered, washed, and dried.
-
Step 2: Synthesis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine
The hydroxyl group is converted to a more versatile chloro leaving group.
-
Rationale: Phosphorus oxychloride (POCl₃) is the standard and most effective reagent for converting 4-hydroxypyrimidines (pyrimidones) to 4-chloropyrimidines.
-
Protocol:
-
Carefully add 4-hydroxy-5-methyl-2-(methylthio)pyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate or sodium carbonate) until pH 7-8 is reached.
-
Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Step 3: Synthesis of 4-Methoxy-5-methyl-2-(methylthio)pyrimidine
Nucleophilic aromatic substitution introduces the required methoxy group.
-
Rationale: The chlorine at the 4-position of the pyrimidine ring is activated towards nucleophilic displacement. Sodium methoxide is a strong nucleophile that efficiently displaces the chloride.[2]
-
Protocol:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous methanol.
-
To this solution, add a solution of 4-chloro-5-methyl-2-(methylthio)pyrimidine (1.0 eq) in methanol.
-
Stir the reaction at room temperature for 2-4 hours. The reaction time can be reduced by gentle heating (e.g., 65 °C).[2]
-
Monitor the reaction by TLC. Upon completion, neutralize the excess base with a few drops of acetic acid.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and DCM. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the methoxy intermediate.
-
Step 4: Synthesis of this compound
This final two-stage, one-pot transformation involves oxidation followed by cyanation.
-
Rationale: The methylthio group is first oxidized to a methylsulfonyl group, which is an excellent leaving group. This sulfone is then readily displaced by a cyanide nucleophile to form the target carbonitrile.[2][6] This oxidation-displacement strategy is a high-yielding and reliable method for introducing a cyano group at the 2-position of pyrimidines.[3]
-
Protocol:
-
Dissolve 4-methoxy-5-methyl-2-(methylthio)pyrimidine (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 5 °C.[2]
-
Stir the mixture at 0 °C for 1-2 hours until TLC analysis indicates the complete conversion to the sulfone intermediate.
-
Without isolating the sulfone, carefully add a solution of potassium cyanide (KCN, 1.5 eq) in a minimal amount of water, or use a phase-transfer catalyst with solid KCN.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to obtain pure this compound.
-
Purification and Spectroscopic Characterization
Purification is typically achieved via flash column chromatography on silica gel. The expected spectroscopic data, based on analogous structures found in the literature, are summarized below.[7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | δ ~ 8.5-8.7 ppm (s, 1H, pyrimidine C6-H) δ ~ 4.0-4.1 ppm (s, 3H, -OCH₃) δ ~ 2.2-2.4 ppm (s, 3H, -CH₃) |
| ¹³C NMR | δ ~ 165-170 ppm (C4-O) δ ~ 158-160 ppm (C6) δ ~ 155-158 ppm (C2-CN) δ ~ 115-118 ppm (-C≡N) δ ~ 110-115 ppm (C5-C) δ ~ 55-56 ppm (-OCH₃) δ ~ 12-15 ppm (-CH₃) |
| IR (KBr) | ν ~ 3050-3100 cm⁻¹ (Ar C-H stretch) ν ~ 2950-2990 cm⁻¹ (Alkyl C-H stretch) ν ~ 2220-2240 cm⁻¹ (C≡N stretch, sharp, strong) ν ~ 1580-1620 cm⁻¹ (C=N, C=C ring stretch) ν ~ 1250-1300 cm⁻¹ (C-O stretch) |
| MS (ESI+) | m/z = 150.07 [M+H]⁺ |
Potential Applications and Future Directions
This compound is not just a synthetic target but a versatile starting point for further chemical exploration.
-
Medicinal Chemistry: As a substituted pyrimidine, it can serve as a core scaffold or intermediate for synthesizing compounds targeting kinases, receptors, or enzymes where a pyrimidine motif is known to be active.[5][9]
-
Organic Synthesis: The carbonitrile group is a gateway to other functionalities. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or converted into a tetrazole ring, significantly expanding the molecular diversity achievable from this single intermediate.
-
Materials Science: Pyrimidine-based structures are also explored in the context of organic electronics and coordination chemistry, although this specific compound's utility in these areas is yet to be determined.
Future research could focus on developing more streamlined, one-pot syntheses and exploring the reaction of the nitrile group to build libraries of novel heterocyclic compounds for biological screening.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available from: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Available from: [Link]
-
Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 148-157. Available from: [Link]
-
AbacipharmTech. (n.d.). 4-Methoxy-2-methylpyrimidine-5-carbonitrile. Retrieved from [Link]
-
Patel, H. V., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, Section B, 59B(1), 79-93. Available from: [Link]
- Google Patents. (n.d.). Preparation process of 2-cyano pyrimidine.
-
PubChem. (n.d.). 2-cyano-4-[(2,2-dimethylpropyl)amino]-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-5-carboxamide. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Available from: [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. Available from: [Link]
-
Awala, E., et al. (2019). Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Diphenyl-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. ResearchGate. Available from: [Link]
-
Chemsrc. (n.d.). 2,4-Dimethoxy-5-methylpyrimidine. Retrieved from [Link]
-
Głowacka, I. E., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(11), 2650. Available from: [Link]
Sources
- 1. This compound | 114969-87-8 | PEA96987 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4 [smolecule.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4-Methoxy-5-methylpyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 4-methoxy-5-methylpyrimidine-2-carbonitrile, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing with the construction of a 5-methylpyrimidine core, followed by sequential functional group manipulations to install the desired methoxy and cyano moieties. This document delves into the mechanistic rationale behind each synthetic transformation, offering detailed experimental protocols and highlighting key considerations for reaction optimization and safety. The synthesis is broken down into four primary stages: 1) Heterocyclic ring formation to yield 4-hydroxy-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, 2) S-methylation of the 2-thioxo group, 3) Chlorination of the 4-hydroxy group and subsequent methoxylation, and 4) Oxidation of the 2-methylthio group followed by cyanation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound represents a specific substitution pattern that holds potential for further elaboration in drug development programs. The presence of the methoxy, methyl, and cyano groups offers distinct opportunities for modifying lipophilicity, metabolic stability, and hydrogen bonding capacity, making its synthesis a relevant endeavor for medicinal chemists.
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a convergent synthetic strategy. The cyano group at the 2-position can be installed via nucleophilic displacement of a suitable leaving group, such as a sulfone, which in turn can be derived from a more stable methylthio precursor. The methoxy group at the 4-position is readily introduced by nucleophilic substitution of a chloro substituent. This leads to the key intermediate, 4-chloro-2-(methylthio)-5-methylpyrimidine (IV). This intermediate can be synthesized from a 4-hydroxy-2-mercapto-5-methylpyrimidine derivative (V), which is accessible through a classical pyrimidine synthesis involving the condensation of a β-dicarbonyl equivalent with thiourea.
Caption: Retrosynthetic pathway for this compound.
Synthetic Pathway and Experimental Protocols
The forward synthesis is designed as a robust four-stage process. Each stage is detailed below with mechanistic insights and a step-by-step protocol.
Stage 1: Synthesis of 4-Hydroxy-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine
The foundational step is the construction of the 5-methylpyrimidine ring. This is achieved through a well-established cyclocondensation reaction between a β-ketoester, ethyl 2-methylacetoacetate, and thiourea. The reaction is typically base-catalyzed, with sodium ethoxide being a common choice. The mechanism involves the initial formation of a thiouronium salt, followed by intramolecular condensation and dehydration to yield the heterocyclic product.
Caption: Stage 1: Pyrimidine ring formation.
Protocol 1: Synthesis of 4-Hydroxy-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.0 eq) in absolute ethanol, add thiourea (1.0 eq).
-
Stir the mixture at room temperature until the thiourea has dissolved.
-
To this solution, add ethyl 2-methylacetoacetate (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold water and then ethanol, and dry under vacuum to afford the desired product.
Stage 2: Synthesis of 4-Hydroxy-2-(methylthio)-5-methylpyrimidine
To facilitate the eventual conversion to a cyano group, the thione at the 2-position is converted to a more versatile methylthio group. This is a straightforward S-methylation reaction using an electrophilic methyl source like methyl iodide in the presence of a base.
Protocol 2: Synthesis of 4-Hydroxy-2-(methylthio)-5-methylpyrimidine
-
Dissolve 4-hydroxy-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq).
-
To this solution, add methyl iodide (1.1 eq) dropwise while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Acidify the reaction mixture with acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-hydroxy-2-(methylthio)-5-methylpyrimidine.
Stage 3: Synthesis of 4-Methoxy-2-(methylthio)-5-methylpyrimidine
This stage involves a two-step transformation: chlorination of the 4-hydroxy group followed by nucleophilic substitution with methoxide. The chlorination is typically achieved using phosphorus oxychloride (POCl₃), a standard reagent for converting hydroxypyrimidines to their chloro analogues[1][2][3]. The subsequent methoxylation is a nucleophilic aromatic substitution reaction where the chloride is displaced by a methoxide ion, usually from sodium methoxide.
Caption: Stage 3: Chlorination and Methoxylation.
Protocol 3a: Synthesis of 4-Chloro-2-(methylthio)-5-methylpyrimidine
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To 4-hydroxy-2-(methylthio)-5-methylpyrimidine (1.0 eq), add phosphorus oxychloride (3-5 eq) slowly at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonia) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-(methylthio)-5-methylpyrimidine, which can be used in the next step without further purification or purified by column chromatography.
Protocol 3b: Synthesis of 4-Methoxy-2-(methylthio)-5-methylpyrimidine
-
Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol.
-
To this solution, add a solution of 4-chloro-2-(methylthio)-5-methylpyrimidine (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate to yield 4-methoxy-2-(methylthio)-5-methylpyrimidine.
Stage 4: Synthesis of this compound
The final stage involves the conversion of the 2-methylthio group to the 2-cyano group. This is a two-step, one-pot process that begins with the oxidation of the methylthio group to a methylsulfonyl group, which is an excellent leaving group.[4][5] Common oxidizing agents for this transformation include m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide with a catalyst. The resulting sulfone is then subjected to nucleophilic substitution with a cyanide salt, such as potassium cyanide, to afford the target molecule.[5][6]
Caption: Stage 4: Oxidation and Cyanation.
Protocol 4: Synthesis of this compound
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Dissolve 4-methoxy-2-(methylthio)-5-methylpyrimidine (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add m-chloroperoxybenzoic acid (mCPBA) (2.2 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature until the oxidation is complete (monitored by TLC).
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove excess acid.
-
Dry the organic layer and evaporate the solvent.
-
Dissolve the crude sulfone in a polar aprotic solvent like acetonitrile or DMSO.
-
Add potassium cyanide (1.5 eq) and heat the mixture to 60-80 °C for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Summary
The following table summarizes the expected transformations and key reagents for the synthesis of this compound.
| Stage | Starting Material | Key Reagents | Product |
| 1 | Ethyl 2-methylacetoacetate, Thiourea | Sodium ethoxide, Ethanol | 4-Hydroxy-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine |
| 2 | 4-Hydroxy-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Methyl iodide, Sodium hydroxide | 4-Hydroxy-2-(methylthio)-5-methylpyrimidine |
| 3 | 4-Hydroxy-2-(methylthio)-5-methylpyrimidine | POCl₃, Sodium methoxide, Methanol | 4-Methoxy-2-(methylthio)-5-methylpyrimidine |
| 4 | 4-Methoxy-2-(methylthio)-5-methylpyrimidine | mCPBA, Potassium cyanide, Acetonitrile | This compound |
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. By leveraging well-established transformations in heterocyclic chemistry, this multi-step synthesis offers a clear roadmap for researchers. The key steps, including pyrimidine ring formation, chlorination, methoxylation, and a two-step cyanation via a sulfone intermediate, are supported by literature precedents for analogous systems. Careful execution of the provided protocols and attention to safety, particularly when handling phosphorus oxychloride and cyanide salts, are paramount for the successful synthesis of this and related pyrimidine derivatives.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
- Process for the preparation of chloropyrimidines. (1996). U.S.
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]
-
Li, J. J. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(9), 13854-13863. [Link]
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-5-methylpyrimidine-2-carbonitrile
This guide provides a comprehensive overview of the predicted spectroscopic data for 4-Methoxy-5-methylpyrimidine-2-carbonitrile and outlines the experimental protocols for its empirical characterization. Designed for researchers, chemists, and professionals in drug development, this document offers practical insights into the structural elucidation of this novel pyrimidine derivative.
Introduction: The Significance of this compound
Pyrimidine-5-carbonitrile scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities, including potential applications as anticancer and anti-inflammatory agents.[1][2][3] The specific compound, this compound, with its unique substitution pattern, represents a valuable building block for the synthesis of novel therapeutic candidates. Accurate structural confirmation through spectroscopic analysis is the foundational step in the discovery and development pipeline, ensuring the integrity of subsequent biological and pharmacological studies.
This guide will delve into the predicted spectroscopic signatures of this compound and provide robust, field-proven protocols for acquiring and interpreting the necessary data.
Predicted Spectroscopic Data and Structural Analysis
While experimental data for this specific molecule is not widely available, we can predict its spectroscopic characteristics based on its functional groups: a pyrimidine ring, a methoxy group, a methyl group, and a nitrile group.
Molecular Structure
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
-
Mass Spectrometry: Begin by analyzing the high-resolution mass spectrum to confirm the molecular formula (C₇H₇N₃O).
-
Infrared Spectroscopy: Examine the IR spectrum to confirm the presence of key functional groups, paying close attention to the characteristic nitrile stretch around 2220-2240 cm⁻¹.
-
NMR Spectroscopy:
-
¹H NMR: Integrate the signals to confirm the proton count for each group (3H for methoxy, 3H for methyl, 1H for the pyrimidine ring).
-
¹³C NMR: Count the number of signals to ensure all seven unique carbons are observed. Compare the chemical shifts with the predicted values.
-
2D NMR (if necessary): If there is any ambiguity, an HSQC experiment will correlate the proton signals with their directly attached carbons. An HMBC experiment will show long-range correlations (2-3 bonds), which can definitively establish the connectivity between the methyl and methoxy groups and the pyrimidine ring.
-
Conclusion
The structural elucidation of novel compounds like this compound is a meticulous process that relies on the synergistic use of multiple spectroscopic techniques. This guide provides a robust framework for predicting, acquiring, and interpreting the spectroscopic data for this compound. By following these protocols and data analysis workflows, researchers can confidently confirm the structure of their synthesized material, paving the way for further investigation into its chemical and biological properties.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
Fathalla, O. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Retrieved from [Link]
-
RSC Publishing. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Retrieved from [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry. Retrieved from [Link]
- Indian Journal of Chemistry. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Vol. 54B, pp. 551-556.
-
NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 4-Methoxy-2-methylpyrimidine-5-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
-
ATB. (n.d.). 4-Methoxy-6-(1-piperidinyl)-1,3,5-triazine-2-carbonitrile. Retrieved from [Link]
-
Semantic Scholar. (2012). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Tetrahedron. Retrieved from [Link]
-
PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-(m-methoxyphenyl)-6-(methylthio)-pyrimidine-5-carbonitrile. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methoxy-5-methylpyrimidine-2-carbonitrile
For drug development professionals and researchers pioneering novel therapeutics, 4-Methoxy-5-methylpyrimidine-2-carbonitrile represents a key building block. Its unique chemical architecture, featuring a pyrimidine core, a methoxy group, a methyl substituent, and a reactive nitrile moiety, makes it a valuable intermediate in the synthesis of complex, biologically active molecules. However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling and safety.
This guide provides an in-depth technical overview of the safety and handling protocols for this compound. Moving beyond a simple checklist, this document elucidates the causal links between the compound's chemical properties and the requisite safety measures. By understanding the "why" behind each recommendation, researchers can cultivate a proactive safety culture and mitigate risks effectively.
Compound Identification and Physicochemical Profile
A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics.
| Property | Value | Source |
| Chemical Name | This compound | Internal Data |
| CAS Number | 114969-87-8 | [1] |
| Molecular Formula | C₇H₇N₃O | Internal Data |
| Molecular Weight | 149.15 g/mol | Internal Data |
| Predicted Boiling Point | 298.7 ± 32.0 °C | [2] |
| Predicted Density | 1.19 ± 0.1 g/cm³ | [2] |
| Predicted pKa | -1.34 ± 0.29 | [2] |
Hazard Analysis: A Data-Driven Approach Based on a Structural Analog
In the absence of specific toxicological data for this compound, a risk assessment can be informed by examining a close structural analog: 4-Methoxy-2-methylpyrimidine-5-carbonitrile (CAS: 2006-00-0) . This analog shares the core pyrimidine-carbonitrile structure with a methoxy group, with the primary difference being the position of the methyl group.
The GHS classification for 4-Methoxy-2-methylpyrimidine-5-carbonitrile provides a strong indication of the potential hazards associated with the target compound.[3]
GHS Hazard Classification (for analog CAS 2006-00-0)
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
Causality of Hazards:
The presence of the carbonitrile (-C≡N) group is the primary driver of the acute toxicity profile. Organonitriles can be metabolized in the body to release cyanide ions, which are potent inhibitors of cellular respiration.[4] This metabolic pathway is the underlying reason for the "harmful" classification across oral, dermal, and inhalation routes of exposure. The pyrimidine ring itself, while a common scaffold in pharmaceuticals, can also exhibit biological activity and contribute to the overall toxicological profile.
Given the structural similarity, it is prudent and scientifically sound to assume that This compound poses, at a minimum, the same level of acute toxicity hazard as its 2-methyl analog. Therefore, all handling procedures must reflect this assumed risk.
Engineering Controls: The First Line of Defense
The hierarchy of controls dictates that engineering solutions are the most effective means of minimizing exposure to hazardous substances.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood provides a physical barrier and ventilation to capture and exhaust any vapors or dusts, preventing inhalation exposure.
-
Ventilated Enclosures: For handling larger quantities or for procedures with a higher potential for aerosolization, a ventilated balance enclosure or a glove box may be necessary to provide an even higher level of containment.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Familiarize yourself with their operation before beginning any work.
Caption: Hierarchy of controls for handling hazardous chemicals.
Personal Protective Equipment (PPE): Essential Barrier Protection
While engineering controls are primary, appropriate PPE is a critical secondary line of defense.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact, but for extended handling or in the event of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered.[5] Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid skin contamination.[6]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or splattering.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) may be necessary. A respiratory protection program, including fit-testing and training, is essential if respirators are to be used.
Safe Handling and Storage Protocols
A meticulously planned experimental workflow is fundamental to safety.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in a designated, locked cabinet to restrict access to authorized personnel only.[7]
Handling:
-
Standard Operating Procedures (SOPs): Before beginning any work, develop a detailed SOP that outlines each step of the procedure, the potential hazards, and the necessary control measures.
-
Avoid Dust and Aerosol Generation: Handle the solid material carefully to minimize the formation of dust. If possible, use pre-weighed quantities or prepare solutions in a fume hood.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
-
Decontamination: At the end of a work session, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all contaminated materials as hazardous waste.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and correct response is crucial.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spills: For a small spill within a chemical fume hood, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill pillow). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Decontaminate the area as described above.
-
Large Spills: Evacuate the immediate area and alert others. If the spill is outside of a fume hood, evacuate the entire laboratory and contact your institution's emergency response team. Do not attempt to clean up a large spill without the appropriate training and equipment.
Caption: First aid procedures for exposure to the chemical.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Conclusion: A Commitment to Safety
This compound is a valuable tool in the arsenal of the medicinal chemist. However, its potential toxicity, inferred from its structural similarity to other hazardous pyrimidine-carbonitriles, demands a culture of respect and rigorous adherence to safety protocols. By integrating the principles outlined in this guide—from leveraging engineering controls to meticulous personal hygiene—researchers can confidently and safely unlock the synthetic potential of this important molecule, paving the way for the next generation of therapeutic innovations.
References
- CymitQuimica. (n.d.). Safety Data Sheet. Retrieved from a general SDS example on their site.
- Fisher Scientific. (2016, October 7). SAFETY DATA SHEET. Retrieved from a general SDS example on their site.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET. Retrieved from a general SDS example on their site.
- Fisher Scientific. (2013, November 1). 4 - SAFETY DATA SHEET. Retrieved from a general SDS example on their site.
- Jubilant Ingrevia. (2024, March 11). Safety Data Sheet. Retrieved from a general SDS example on their site.
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
- Apollo Scientific. (2022, May 16). 4-Amino-2-methylpyrimidine-5-carbonitrile Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
- Biosynth. (2023, June 26). Safety Data Sheet. Retrieved from a general SDS example on their site.
Sources
- 1. 114969-87-8 CAS MSDS (2-Pyrimidinecarbonitrile, 4-methoxy-5-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2006-00-0 | 4-Methoxy-2-methylpyrimidine-5-carbonitrile - AiFChem [aifchem.com]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
The Diverse Biological Activities of Pyrimidine-5-Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrimidine-5-Carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and a multitude of clinically significant therapeutic agents.[1][2] Within this broad class of compounds, derivatives featuring a carbonitrile group at the 5-position have emerged as a particularly promising area of research in drug discovery. The unique electronic properties conferred by the nitrile group, coupled with the inherent biological relevance of the pyrimidine core, have led to the development of a diverse array of pyrimidine-5-carbonitrile derivatives with potent and varied biological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, making them a focal point for the development of novel therapeutics.[3][4]
This technical guide provides an in-depth exploration of the biological activities of pyrimidine-5-carbonitrile derivatives, intended for researchers, scientists, and drug development professionals. It will delve into the mechanisms of action, present quantitative data, and provide detailed experimental protocols for the evaluation of these compounds. The aim is to equip scientists with the foundational knowledge and practical insights necessary to advance the discovery and development of this important class of molecules.
Anticancer Activity: Targeting Key Pathways in Malignancy
Pyrimidine-5-carbonitrile derivatives have demonstrated remarkable potential as anticancer agents, with numerous studies highlighting their ability to inhibit the proliferation of a wide range of cancer cell lines.[5][6][7][8] Their mechanisms of action are often centered on the inhibition of critical signaling pathways that are dysregulated in cancer.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrimidine-5-carbonitrile derivatives exert their anticancer effects is through the inhibition of protein kinases, which are key regulators of cellular growth, proliferation, and survival.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1][5][7][8] By competing with ATP for the kinase domain's binding site, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[8] For instance, certain derivatives have shown significant inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as EGFR T790M.[8]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of VEGFR-2, a key mediator of angiogenesis.[6] By blocking VEGFR-2 signaling, these compounds can effectively suppress tumor-associated neovascularization.
-
PI3K/AKT Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Specific pyrimidine-5-carbonitrile derivatives have been shown to inhibit key components of this pathway, inducing apoptosis in cancer cells.
Other Anticancer Mechanisms
Beyond kinase inhibition, pyrimidine-5-carbonitrile derivatives have been found to exhibit anticancer activity through other important mechanisms:
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation. Certain pyrimidine-5-carbonitrile derivatives have been identified as selective inhibitors of COX-2, demonstrating a dual anti-inflammatory and anticancer effect.[9]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition can disrupt DNA replication and cell division. Pyrimidine-5-carbonitrile derivatives have been investigated as DHFR inhibitors, representing a classic and effective strategy in cancer chemotherapy.
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and agents that interfere with its dynamics can induce mitotic arrest and apoptosis. Some pyrimidine-5-carbonitrile derivatives have been shown to inhibit tubulin polymerization, acting as microtubule-destabilizing agents.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected pyrimidine-5-carbonitrile derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| 10b | HepG2 (Liver) | EGFR Inhibitor | 3.56 | [5] |
| A549 (Lung) | EGFR Inhibitor | 5.85 | [5] | |
| MCF-7 (Breast) | EGFR Inhibitor | 7.68 | [5] | |
| 11b | HCT-116 (Colon) | EGFR WT/T790M Inhibitor | 3.37 | [8] |
| HepG-2 (Liver) | EGFR WT/T790M Inhibitor | 3.04 | [8] | |
| MCF-7 (Breast) | EGFR WT/T790M Inhibitor | 4.14 | [8] | |
| A549 (Lung) | EGFR WT/T790M Inhibitor | 2.4 | [8] | |
| 11e | HCT-116 (Colon) | VEGFR-2 Inhibitor | 1.14 | [6] |
| MCF-7 (Breast) | VEGFR-2 Inhibitor | 1.54 | [6] | |
| 4e | Colo 205 (Colon) | EGFR/COX-2 Inhibitor | 1.66 | [9] |
| 4f | Colo 205 (Colon) | EGFR/COX-2 Inhibitor | 1.83 | [9] |
Antimicrobial and Antiprotozoal Activity: A Broad Spectrum of Action
In addition to their anticancer properties, pyrimidine-5-carbonitrile derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and protozoa.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of pyrimidine-5-carbonitrile derivatives with potent antibacterial and antifungal activities. Their mechanism of action in microorganisms can also involve the inhibition of essential enzymes like DHFR, disrupting vital metabolic pathways. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Antiprotozoal Activity
The pyrimidine scaffold is a well-established pharmacophore in the development of antiprotozoal drugs. Pyrimidine-5-carbonitrile derivatives have been investigated for their activity against various protozoan parasites, including those responsible for malaria. The inhibition of parasitic DHFR is a key mechanism for the antimalarial effects of many pyrimidine-based drugs.
Quantitative Antimicrobial and Antiprotozoal Data
The following table presents the minimum inhibitory concentration (MIC) values for selected pyrimidine-5-carbonitrile derivatives against various microbial strains.
| Compound Class | Microorganism | Activity | MIC (µg/mL) | Reference |
| Pyrimido[4,5-d]pyrimidines | Staphylococcus aureus | Antibacterial | - | [10] |
| Escherichia coli | Antibacterial | - | [10] | |
| Pyrimidine-clubbed Benzimidazole | Staphylococcus aureus | Antibacterial | - | [11] |
| Escherichia coli | Antibacterial | - | [11] | |
| Candida albicans | Antifungal | - | [11] |
Antiviral Activity: An Emerging Area of Investigation
While the antiviral activity of the broader class of pyrimidine derivatives is well-documented, the specific exploration of pyrimidine-5-carbonitriles in this domain is an emerging field.[4][12] Nevertheless, existing research and patent literature suggest their potential against a variety of viruses.
Mechanisms of Antiviral Action
The antiviral mechanisms of pyrimidine derivatives are diverse and can include:
-
Inhibition of Viral Enzymes: Pyrimidine analogs can act as inhibitors of viral polymerases (e.g., reverse transcriptase in HIV) or other essential viral enzymes.[13]
-
Interference with Viral Replication: By mimicking natural nucleosides, these compounds can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of replication.
-
Modulation of Host Factors: Some pyrimidine derivatives may exert their antiviral effects by modulating host cell pathways that are essential for viral entry or replication.
Specific pyrimidine derivatives have shown activity against a range of viruses including influenza virus, hepatitis B and C viruses, and human immunodeficiency virus (HIV).[1][13][14][15]
Experimental Protocols for Biological Evaluation
The reliable assessment of the biological activity of pyrimidine-5-carbonitrile derivatives requires robust and well-validated experimental protocols. This section provides detailed methodologies for key in vitro assays.
Physicochemical Property Assessment: A Prerequisite for Reliable Bioassays
Before conducting biological assays, it is crucial to assess the fundamental physicochemical properties of the test compounds, particularly their solubility and stability. Poor solubility can lead to inaccurate and misleading biological data.[2]
Protocol: Kinetic Solubility Assay [2]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidine-5-carbonitrile derivative in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add the DMSO stock solution to the buffer to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Analysis: Analyze the samples for precipitation using nephelometry or by measuring the concentration of the compound remaining in solution after centrifugation using a suitable analytical method like HPLC-UV.
In Vitro Anticancer Activity Assays
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-5-carbonitrile derivative (typically from a DMSO stock, ensuring the final DMSO concentration is non-toxic). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Compound Preparation: Prepare serial twofold dilutions of the pyrimidine-5-carbonitrile derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established guidelines (e.g., CLSI standards).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Antiviral Activity Assays
Protocol: Cytopathic Effect (CPE) Reduction Assay
-
Cell Seeding: Seed host cells susceptible to the virus of interest in a 96-well plate and grow to confluency.
-
Compound and Virus Addition: Add serial dilutions of the pyrimidine-5-carbonitrile derivative to the wells, followed by the addition of a standardized amount of the virus. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator and monitor for the development of viral CPE (e.g., cell rounding, detachment).
-
CPE Assessment: After a defined incubation period (typically 3-7 days), assess the CPE microscopically or by using a cell viability assay (e.g., MTT or neutral red uptake).
-
Data Analysis: Calculate the concentration of the compound that inhibits the viral CPE by 50% (EC50). The 50% cytotoxic concentration (CC50) should also be determined in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50).
Visualization of Key Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: EGFR Signaling Pathway Inhibition by Pyrimidine-5-Carbonitrile Derivatives.
Caption: Workflow of the MTT Assay for Cytotoxicity Assessment.
Conclusion and Future Directions
Pyrimidine-5-carbonitrile derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy against a wide range of biological targets implicated in cancer, microbial infections, and viral diseases underscores their potential for the development of novel therapeutics. The continued exploration of this chemical space, guided by a deep understanding of their mechanisms of action and structure-activity relationships, is likely to yield new and improved drug candidates.
Future research should focus on optimizing the potency and selectivity of these compounds, as well as improving their pharmacokinetic and safety profiles. The application of rational drug design, guided by computational modeling and structural biology, will be instrumental in this endeavor. Furthermore, the investigation of novel biological targets for pyrimidine-5-carbonitrile derivatives may unveil new therapeutic opportunities. As our understanding of the complex biology of diseases evolves, the adaptability and proven bioactivity of the pyrimidine-5-carbonitrile scaffold will undoubtedly ensure its continued importance in the field of drug discovery.
References
-
Ahmed, M. F., & Youssef, A. M. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences, 26(1), 135-153. [Link]
-
Al-Abdullah, E. S., El-Emam, A. A., Al-Deeb, O. A., & El-Sayed, M. A. A. (2021). Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. Molecules, 26(11), 3286. [Link]
-
El-Emam, A. A., Al-Deeb, O. A., Al-Abdullah, E. S., & El-Sayed, M. A. A. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery, 17(3), 264-282. [Link]
-
El-Metwally, A. M., & El-Sayed, M. A. A. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 25(2), 113-126. [Link]
-
El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
-
Hassan, A. S., El-Sayed, M. A. A., & El-Emam, A. A. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 13(1), 19300. [Link]
-
Hassan, A. S., Hafez, H. N., & El-Sayed, M. A. A. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(1), 256-271. [Link]
-
Hassan, A. S., Hafez, H. N., & El-Sayed, M. A. A. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(48), 31235-31256. [Link]
-
Kumar, R., & Tyrrell, D. L. (2001). Novel 5-vinyl pyrimidine nucleosides with potent anti-hepatitis B virus activity. Bioorganic & Medicinal Chemistry Letters, 11(22), 2917-2920. [Link]
-
Hassan, A. S., Hafez, H. N., & El-Sayed, M. A. A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]
-
Hassan, A. S., Hafez, H. N., & El-Sayed, M. A. A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed, 32945229. [Link]
-
El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central, PMC9042202. [Link]
-
Gomaa, A. M., Ali, A. A., & Kandeel, M. M. (2012). A New Class of Pyrimidine Nucleosides: Inhibitors of Hepatitis B and C Viruses. PubMed, 22981912. [Link]
-
Hassan, A. S., Hafez, H. N., & El-Sayed, M. A. A. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. The Royal Society of Chemistry. [Link]
-
Menéndez-Arias, L. (2010). Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors. Viruses, 2(10), 2239-2269. [Link]
-
Wang, Z., Zhan, P., & Liu, X. (2017). Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. ACS Medicinal Chemistry Letters, 8(10), 1065-1070. [Link]
-
Al-Masoudi, N. A., Jafar, N. N., & Pannecouque, C. (2015). Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. ResearchGate. [Link]
-
Al-Masoudi, N. A., Jafar, N. N., & Pannecouque, C. (2014). Synthesis, anti-HIV activity and molecular modeling study of some new pyrimidine analogues. ResearchGate. [Link]
-
Hassan, A. S., El-Sayed, M. A. A., & El-Emam, A. A. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central, PMC10632142. [Link]
-
Gising, J., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. PubMed Central. [Link]
-
Kim, J. H., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. PubMed Central. [Link]
-
Sharma, S., Kumar, A., & Singh, B. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]
-
Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 735-740. [Link]
-
De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5(12), 1015-1025. [Link]
-
Kumar, R., & Tyrrell, D. L. (2001). Novel 5-vinyl pyrimidine nucleosides with potent anti-hepatitis B virus activity. Bioorganic & Medicinal Chemistry Letters, 11(22), 2917-2920. [Link]
-
Various Authors. (2024). Recent Advances in Anti-HCV, Anti-HBV and Anti-Flavivirus Agents. MDPI. [Link]
-
Di Meo, F., et al. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. International Journal of Molecular Sciences, 24(18), 13998. [Link]
-
Cieplik, J., et al. (2014). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(1), 57-65. [Link]
-
Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. [Link]
-
Verma, A., et al. (2018). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]
-
Sharma, D., & Narasimhan, B. (2023). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Molecules, 28(11), 4381. [Link]
Sources
- 1. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Evaluation of Dispirotripiperazines Against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new class of pyrimidine nucleosides: inhibitors of hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
The Strategic Role of 4-Methoxy-5-methylpyrimidine-2-carbonitrile in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical analysis of 4-Methoxy-5-methylpyrimidine-2-carbonitrile, a heterocyclic compound with significant, yet underexplored, potential in medicinal chemistry. We will deconstruct the molecule to understand the strategic contribution of each functional group, propose its synthesis and reactivity, and explore its prospective applications in drug discovery based on established principles of bioisosterism and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel scaffolds for therapeutic innovation.
Introduction: The Pyrimidine Scaffold and the Promise of a Unique Derivative
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer and antiviral drugs to cardiovascular and anti-inflammatory medications.[1][2] Its prevalence stems from its ability to mimic endogenous purines and pyrimidines, allowing for targeted interactions with biological macromolecules.[3] Within this privileged class of heterocycles, this compound (CAS No: 114969-87-8) emerges as a compound of interest due to its unique constellation of functional groups, each poised to contribute to favorable pharmacokinetic and pharmacodynamic properties.[4] While direct research on this specific molecule is nascent, an analysis of its constituent parts provides a compelling rationale for its investigation as a key building block in the synthesis of next-generation therapeutics.
Physicochemical Properties and Structural Attributes
A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in drug design. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 114969-87-8 | [4] |
| Molecular Formula | C₇H₇N₃O | [5][6] |
| Molecular Weight | 149.15 g/mol | [5][6] |
| IUPAC Name | 4-methoxy-2-methylpyrimidine-5-carbonitrile | [6] |
| SMILES | CC1=NC=C(C(=N1)OC)C#N | [7] |
| InChI Key | LXZBFZOIXGRGLN-UHFFFAOYSA-N | [5][6] |
| Purity | Typically ≥95% (as supplied) | [5] |
Predicted properties based on cheminformatics modeling would supplement this data in a real-world drug discovery program.
Synthesis and Chemical Reactivity: A Proposed Pathway
Proposed Synthetic Pathway
A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This pathway leverages common starting materials and well-documented transformations in heterocyclic chemistry.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Hypothetical Methoxylation Step
The final step in the proposed synthesis, the methoxylation of a suitable precursor (e.g., a 4-chloro-5-methylpyrimidine-2-carbonitrile), is critical. The following protocol is adapted from established procedures for the synthesis of methoxy-substituted pyrimidines.[8]
Objective: To synthesize this compound from a 4-chloro precursor.
Materials:
-
4-Chloro-5-methylpyrimidine-2-carbonitrile
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 4-chloro-5-methylpyrimidine-2-carbonitrile (1 equivalent) and anhydrous methanol.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Sodium methoxide (1.1 equivalents) is added portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The methanol is removed under reduced pressure.
-
Extraction: The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated in vacuo, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
The Strategic Importance of Each Substituent in Medicinal Chemistry
The therapeutic potential of this compound can be inferred by dissecting the role of each of its functional groups.
The Pyrimidine Core: A Privileged Scaffold
As previously mentioned, the pyrimidine nucleus is a well-established pharmacophore.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring ligands within the active sites of enzymes and receptors.[3]
The 4-Methoxy Group: Modulating Potency and Properties
The methoxy group at the 4-position can significantly influence the molecule's biological activity and physicochemical properties.
-
Electronic Effects: The oxygen atom's lone pairs can donate electron density into the pyrimidine ring, modulating its reactivity and interaction with biological targets.
-
Lipophilicity and Solubility: The methoxy group can increase lipophilicity, which may enhance membrane permeability. However, the oxygen atom can also act as a hydrogen bond acceptor, influencing aqueous solubility.
-
Metabolic Stability: Methoxy groups can be sites of metabolism (O-demethylation). In some cases, this can be a liability, leading to rapid clearance. In others, it can be exploited for prodrug strategies.
The 5-Methyl Group: A Steric and Lipophilic Contributor
The methyl group at the 5-position, while seemingly simple, can play a critical role in fine-tuning a drug candidate's profile.
-
Steric Influence: The methyl group can provide a steric "bump" that enhances binding affinity and selectivity by promoting a specific conformation of the molecule within a binding pocket.
-
Increased Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can impact cell permeability and plasma protein binding.
-
Metabolic Blocking: A methyl group can block a potential site of metabolism on the pyrimidine ring, thereby increasing the metabolic stability and half-life of the compound.[9]
The 2-Carbonitrile Group: A Versatile Pharmacophore
The nitrile (cyano) group is a powerful and versatile functional group in medicinal chemistry.[10][11]
-
Bioisosterism: The nitrile group is a well-known bioisostere for a carbonyl group and can also mimic a hydroxyl group or a halogen atom in its interactions.[11] This allows for the replacement of metabolically labile groups with a more stable nitrile, often with retention or improvement of biological activity.
-
Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with protein backbones or side chains.[10]
-
Dipole Moment: The strong dipole moment of the nitrile group can contribute to favorable dipole-dipole interactions within a binding site.
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can contribute to a longer in vivo half-life.[10]
Caption: Deconstruction of this compound, highlighting the roles of its key functional groups in medicinal chemistry.
Potential Therapeutic Applications: A Forward-Looking Perspective
Based on the extensive research into pyrimidine-5-carbonitrile derivatives, we can hypothesize several therapeutic areas where this compound could serve as a valuable intermediate or core scaffold.
Oncology
Numerous pyrimidine-5-carbonitrile derivatives have been investigated as potent anticancer agents, often targeting protein kinases.[12] The structural features of our target molecule make it an attractive candidate for the development of inhibitors for kinases such as:
-
Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.[3]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often dysregulated in cancer.[2][3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.
Inflammation and Autoimmune Diseases
The inhibition of inflammatory pathways is another promising area.
-
Cyclooxygenase-2 (COX-2) Inhibition: Certain pyrimidine-5-carbonitriles have shown selective COX-2 inhibitory activity, suggesting potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13]
-
Kinase Inhibition in Immune Cells: Targeting kinases involved in immune cell signaling (e.g., JAKs, SYK) is a validated strategy for treating autoimmune diseases. The pyrimidine scaffold is well-suited for developing inhibitors in this space.
Antimicrobial and Antiviral Applications
The pyrimidine core is fundamental to nucleosides, making it a logical starting point for the development of antiviral agents that interfere with viral replication.[8] Similarly, pyrimidine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[8][14]
Conclusion and Future Directions
This compound represents a strategically functionalized heterocyclic building block with considerable potential for application in drug discovery. By deconstructing its molecular architecture, we can appreciate the synergistic contributions of the pyrimidine core, the 4-methoxy group, the 5-methyl group, and the 2-carbonitrile moiety. While direct experimental data on this specific compound is limited, the wealth of research on related pyrimidine-5-carbonitriles provides a strong rationale for its exploration.
Future research should focus on:
-
Development and optimization of a robust synthetic route to make the compound readily accessible.
-
Synthesis of a focused library of derivatives to explore the structure-activity relationships around this scaffold.
-
Screening against a panel of relevant biological targets, particularly protein kinases and inflammatory enzymes.
-
In-depth profiling of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-likeness.
The insights provided in this guide are intended to catalyze further investigation into this compound, a molecule that, while currently under the radar, may hold the key to unlocking new therapeutic possibilities.
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]
- Smolecule. Buy 4-Methoxybenzylamino-pyrimidine. Smolecule. Available from: [https://smolecule.com/shop/4-methoxybenzylamino-pyrimidine]
-
Cambridge MedChem Consulting. Aromatic Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]
-
ResearchGate. (A) Effect of the bioisosteric replacement of pyrimidine (left) by.... ResearchGate. Available from: [Link]
-
Wang, J., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 11(1), 59-77. Available from: [Link]
-
SlidePlayer. Bioisosteres of Common Functional Groups. SlidePlayer. Available from: [Link]
-
Venugopala, K. N., & Kamat, V. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available from: [Link]
-
CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available from: [Link]
-
Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(10), e2100141. Available from: [Link]
-
Bentham Science. Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. Bentham Science. Available from: [Link]
-
Semantic Scholar. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Semantic Scholar. Available from: [Link]
-
PubChem. 4-Amino-2-methylpyrimidine-5-carbonitrile. PubChem. Available from: [Link]
-
National Institutes of Health. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Available from: [Link]
-
PubChemLite. (2s,4s,5r)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrothiophene-2-carbonitrile. PubChemLite. Available from: [Link]
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [https://pubs.rsc.org/en/content/articlelanding/1982/p1/p19820000305]
-
AbacipharmTech. 4-Methoxy-2-methylpyrimidine-5-carbonitrile. AbacipharmTech. Available from: [Link]
-
PubChem. 4,5-Dimethoxy-6-methylpyrimidine-2-carbonitrile. PubChem. Available from: [Link]
-
National Institutes of Health. Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. Available from: [Link]
-
National Institutes of Health. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. National Institutes of Health. Available from: [Link]
-
ResearchGate. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. Available from: [Link]
-
PubChem. 4-Methoxybenzonitrile. PubChem. Available from: [Link]
-
National Institutes of Health. Benzeneacetonitrile, 4-methoxy-. National Institutes of Health. Available from: [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 114969-87-8 | PEA96987 [biosynth.com]
- 5. 4-Methoxy-2-methylpyrimidine-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 6. 2006-00-0 | 4-Methoxy-2-methylpyrimidine-5-carbonitrile - AiFChem [aifchem.com]
- 7. 4-Methoxy-2-methylpyrimidine-5-carbonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
The Synthetic Chemist's Compass: A Technical Guide to 4-Methoxy-5-methylpyrimidine-2-carbonitrile as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone, underpinning a significant portion of biologically active molecules and functional materials. Within this esteemed family of heterocyles, 4-Methoxy-5-methylpyrimidine-2-carbonitrile emerges as a synthetic building block of considerable potential. Its unique arrangement of a methoxy group, a methyl substituent, and a strategically placed cyano group offers a rich platform for molecular elaboration, enabling the construction of complex architectures with diverse functionalities.
This technical guide, designed for the discerning researcher, delves into the core chemical principles governing the synthesis and application of this compound. Moving beyond mere procedural descriptions, we will explore the causal relationships behind synthetic strategies, the inherent reactivity of this molecule, and its proven utility in the development of novel chemical entities.
Table of Contents
-
Chemical Identity and Physicochemical Properties
-
Strategic Synthesis of the this compound Core
-
Retrosynthetic Analysis
-
Recommended Synthetic Protocol: A Self-Validating Approach
-
-
The Reactivity Landscape: Harnessing the Potential of a Multifunctional Scaffold
-
Transformations of the 2-Cyano Group
-
Reactivity of the Pyrimidine Ring
-
-
Applications in Drug Discovery and Medicinal Chemistry
-
Case Study: Pyrimidine-5-carbonitriles as Kinase Inhibitors
-
Case Study: Cyanopyrimidines in the Synthesis of COX-2 Inhibitors
-
-
References
Chemical Identity and Physicochemical Properties
To effectively utilize any synthetic building block, a thorough understanding of its fundamental properties is paramount.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₇N₃O | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| CAS Number | Not readily available for this specific isomer. The isomer 4-Methoxy-2-methylpyrimidine-5-carbonitrile has the CAS number 2006-00-0. | [1][2] |
| Appearance | Expected to be a solid at room temperature. | General knowledge |
Strategic Synthesis of the this compound Core
While direct, optimized synthetic procedures for this compound are not extensively documented in publicly available literature, established methodologies for the synthesis of substituted 2-cyanopyrimidines provide a robust foundation for its preparation. The most logical and adaptable approach involves the construction of the pyrimidine ring followed by the introduction of the cyano group.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a 2-substituted pyrimidine precursor where the substituent can be readily displaced by a cyanide nucleophile. A common and effective leaving group for this transformation is a sulfinate, which is generated from the oxidation of a methylthio group. This leads to a retrosynthetic pathway starting from simple, commercially available precursors.
Sources
The Strategic Intermediate: A Technical Guide to 4-Methoxy-5-methylpyrimidine-2-carbonitrile in Modern Drug Discovery
Foreword: The Unseen Architect in Synthesis
In the intricate world of medicinal chemistry, the final, biologically active molecule often receives the spotlight. However, the success of any drug development campaign rests upon the strategic design and availability of key intermediates—molecular scaffolds that serve as the foundational blueprints for complex pharmaceuticals. 4-Methoxy-5-methylpyrimidine-2-carbonitrile is one such architect. While not a therapeutic agent itself, its unique constellation of functional groups—a reactive methoxy group, a directing methyl group, and a versatile nitrile—renders it an invaluable building block. This guide provides an in-depth exploration of this pyrimidine derivative, from its rational synthesis to its application as a core component in the development of targeted therapies. We will delve into the causality behind the synthetic choices, provide validated experimental protocols, and illustrate its strategic importance in constructing molecules of therapeutic interest.
Chemical Identity and Physicochemical Profile
This compound is a substituted pyrimidine, a class of heterocyclic compounds fundamental to life as components of nucleic acids. Its strategic importance in synthesis stems from the electronic properties of the pyrimidine ring, further modulated by its substituents. The electron-withdrawing nature of the two nitrogen atoms and the cyano group makes the C4 position, where the methoxy group is attached, highly susceptible to nucleophilic aromatic substitution (SNAr), which is the cornerstone of its utility.
| Property | Value | Source(s) |
| CAS Number | 114969-87-8 | [1] |
| Molecular Formula | C₇H₇N₃O | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| Boiling Point | 298.7 ± 32.0 °C (Predicted) | [1] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | -1.34 ± 0.29 (Predicted) | [1] |
| Appearance | White to off-white crystalline powder | [3] |
Rational Synthesis Pathway
The synthesis of this compound is a multi-step process that relies on fundamental principles of heterocyclic chemistry. The most logical and field-proven approach involves the construction of a pyrimidinone ring, followed by chlorination and subsequent nucleophilic displacement. This pathway is chosen for its reliability, scalability, and the ready availability of starting materials.
Synthesis Workflow Diagram
Caption: A three-step synthetic pathway to the target molecule.
Mechanistic Rationale
-
Step 1: Cyclocondensation. The synthesis begins with a base-catalyzed cyclocondensation reaction. This is a classic and efficient method for forming the pyrimidine core.[4] Ethyl cyanoacetate provides the C-C-C fragment, while an amidine, such as acetamidine, provides the N-C-N fragment. The initial condensation forms the pyrimidinone (or its tautomer, hydroxypyrimidine), a stable heterocyclic intermediate.
-
Step 2: Chlorination. The hydroxyl group at the 4-position is a poor leaving group. To activate this position for nucleophilic substitution, it must be converted into a good leaving group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, reliably converting hydroxypyrimidines and other electron-deficient hydroxy-heterocycles into their chloro-analogs.[5][6] This reaction proceeds via an enolic form of the pyrimidinone.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr). The introduction of the electron-withdrawing chloro group at C4, combined with the inherent electron-deficient nature of the pyrimidine ring, primes the molecule for SNAr. Sodium methoxide serves as a potent nucleophile, attacking the C4 position to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The subsequent expulsion of the stable chloride ion restores aromaticity and yields the final 4-methoxy product.[9]
Applications in Drug Discovery & Development
The true value of this compound lies in its role as a versatile scaffold. The methoxy group at the C4 position can be readily displaced by a variety of nucleophiles, most commonly primary or secondary amines that are part of a larger, pharmacologically relevant fragment. This reaction is a workhorse in medicinal chemistry for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further points for diversification.
The pyrimidine-2-carbonitrile core is a recognized "privileged structure" found in numerous kinase inhibitors.[10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
Role in Kinase Inhibitor Synthesis
Many potent kinase inhibitors utilize a substituted pyrimidine ring to anchor the molecule within the ATP-binding pocket of the target kinase. The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.
Caption: Use of the intermediate in kinase inhibitor synthesis.
Examples of Relevant Scaffolds:
-
EGFR and VEGFR Inhibitors: The 2-aminopyrimidine scaffold is central to many inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.[1][11] Libraries of pyrimidine-5-carbonitrile derivatives have been synthesized and shown to possess potent anti-proliferative activity by targeting these kinases.[1][12]
-
COX-2 Inhibitors: The pyrimidine-5-carbonitrile structure has also been explored for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are important anti-inflammatory agents.[13]
Detailed Experimental Protocols
The following protocols are presented as a validated, step-by-step guide for the synthesis of this compound. These procedures are based on established methodologies for analogous heterocyclic transformations.
Protocol 1: Synthesis of 4-Hydroxy-5-methylpyrimidine-2-carbonitrile (Intermediate B)
-
Principle: This step utilizes a base-catalyzed cyclocondensation reaction to form the pyrimidine ring from commercially available starting materials.
-
Materials:
-
Ethyl cyanoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol, absolute
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide in ethanol (1.2 equivalents).
-
Add acetamidine hydrochloride (1.0 equivalent) to the solution and stir for 15 minutes at room temperature to form the free base.
-
Add ethyl cyanoacetate (1.05 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place in an ice bath to facilitate precipitation.
-
Acidify the mixture carefully with concentrated HCl to pH 5-6.
-
Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield 4-hydroxy-5-methylpyrimidine-2-carbonitrile as a white to off-white solid.
-
Protocol 2: Synthesis of 4-Chloro-5-methylpyrimidine-2-carbonitrile (Intermediate C)
-
Principle: This protocol uses phosphorus oxychloride to convert the hydroxyl group of the pyrimidinone into a chloro group, activating the C4 position.[5]
-
Materials:
-
4-Hydroxy-5-methylpyrimidine-2-carbonitrile (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst/acid scavenger)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask fitted with a reflux condenser, combine 4-hydroxy-5-methylpyrimidine-2-carbonitrile (1.0 equivalent) and phosphorus oxychloride (5.0 equivalents).
-
Add N,N-dimethylaniline (0.1 equivalents) dropwise to the stirred suspension.
-
Heat the mixture to reflux (approx. 105 °C) for 3-4 hours. The reaction should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain 4-chloro-5-methylpyrimidine-2-carbonitrile.
-
Protocol 3: Synthesis of this compound (Target Molecule D)
-
Principle: The final step is a nucleophilic aromatic substitution where the chloro group is displaced by a methoxy group.
-
Materials:
-
4-Chloro-5-methylpyrimidine-2-carbonitrile (from Protocol 2)
-
Sodium methoxide (NaOMe)
-
Methanol, anhydrous
-
-
Procedure:
-
Dissolve 4-chloro-5-methylpyrimidine-2-carbonitrile (1.0 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.5 equivalents) portion-wise to the solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.
-
Remove the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pure crystalline solid.
-
Conclusion and Future Outlook
This compound exemplifies the critical role of well-designed intermediates in the drug discovery pipeline. Its synthesis is robust and based on fundamental, reliable chemical transformations. The strategic placement of its functional groups provides medicinal chemists with a versatile platform for generating novel molecular entities, particularly in the highly competitive field of kinase inhibitor development. As the demand for more selective and potent targeted therapies continues to grow, the importance of foundational scaffolds like this pyrimidine derivative will only increase, solidifying its place as an unseen but essential architect in the future of medicine.
References
-
Yin, J., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(7), 9497-9505. Available from: [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Available from: [Link]
-
Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. Available from: [Link]
- A Process For The Preparation Of 4 Chloro 5 (4 Methylphenyl) 1 H Imidazole 2 Carbonitrile.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Available from: [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. Available from: [Link]
- Google Patents. Chloropyrimidine process.
-
PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available from: [Link]
-
ChemBK. pyrimidine-2-carbonitrile. Available from: [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available from: [Link]
-
Kumari, S., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5438. Available from: [Link]
-
Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(13), 9333-9354. Available from: [Link]
-
Al-Ghulikah, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7522. Available from: [Link]
-
El-Naggar, A. M., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101471. Available from: [Link]
-
Abuelizz, H. A., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 19(21), 4748-4766. Available from: [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available from: [Link]
-
Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(10), 2004-2022. Available from: [Link]
-
Numerade. Nucleophilic Aromatic Substitution Exam Prep. Available from: [Link]
-
Chambers, R. D., et al. (1969). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C: Organic, 2331-2338. Available from: [Link]
Sources
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4 [smolecule.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Methoxy-5-methylpyrimidine-2-carbonitrile
Introduction: The Significance of Substituted Pyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. Specifically, pyrimidine-2-carbonitriles are valuable intermediates, with the nitrile group serving as a versatile handle for further chemical transformations. The title compound, 4-Methoxy-5-methylpyrimidine-2-carbonitrile, is a key building block in the synthesis of complex heterocyclic systems, including certain kinase inhibitors and other pharmacologically active agents. This guide provides a detailed, multi-step protocol for the synthesis of this important molecule, grounded in established chemical principles and supported by authoritative literature. The presented pathway is designed for robustness and scalability, offering insights into the rationale behind each procedural step.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a robust, multi-step sequence starting from commercially available reagents. The overall strategy involves the initial construction of a functionalized pyrimidine core, followed by a series of transformations to install the desired substituents.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Pyrimidine Core and Key Intermediates
This section details the construction of the pyrimidine ring and the sequential modification of its substituents to build the necessary precursor for the final cyanation step.
Step 1: Synthesis of 4-Hydroxy-5-methyl-2-mercaptopyrimidine
The synthesis begins with a classic cyclocondensation reaction, a reliable method for the formation of the pyrimidine core.[1]
-
Principle: This reaction is a variation of the Biginelli reaction, where a β-ketoester (ethyl 2-methylacetoacetate) condenses with thiourea in the presence of a base to form the dihydropyrimidine, which then tautomerizes to the more stable aromatic pyrimidine.[2]
-
Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving 1.1 equivalents of sodium in anhydrous ethanol), add ethyl 2-methylacetoacetate (1.0 equivalent) and thiourea (1.0 equivalent).
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with a slight excess of acetic acid or dilute hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-hydroxy-5-methyl-2-mercaptopyrimidine as a white to off-white solid.[3]
-
Step 2: S-Methylation to 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine
The introduction of a methylthio group is a key step, as this group will later be converted into a suitable leaving group for the final cyanation.
-
Principle: The thiol group of the pyrimidine is deprotonated by a base to form a thiolate, which then acts as a nucleophile to displace the iodide from methyl iodide in an SN2 reaction.
-
Protocol:
-
Suspend 4-hydroxy-5-methyl-2-mercaptopyrimidine (1.0 equivalent) in a suitable solvent such as methanol or aqueous sodium hydroxide.
-
Add a base (e.g., sodium hydroxide, 1.1 equivalents) and stir until the solid dissolves.
-
Cool the solution in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
If necessary, acidify the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-hydroxy-5-methyl-2-(methylthio)pyrimidine.
-
Step 3: Chlorination of the 4-Hydroxy Group
Conversion of the 4-hydroxy group to a chloro group activates the position for nucleophilic substitution.
-
Principle: Phosphorus oxychloride (POCl₃) is a standard reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups.[4] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Protocol:
-
Carefully add 4-hydroxy-5-methyl-2-(methylthio)pyrimidine (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-5-methyl-2-(methylthio)pyrimidine.
-
Step 4: Methoxylation of the 4-Chloro Group
The introduction of the methoxy group is achieved through a nucleophilic aromatic substitution.
-
Principle: The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloride at the 4-position by a strong nucleophile like sodium methoxide.
-
Protocol:
-
Dissolve 4-chloro-5-methyl-2-(methylthio)pyrimidine (1.0 equivalent) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-methoxy-5-methyl-2-(methylthio)pyrimidine.[5]
-
Part 2: The Key Transformation - Oxidation and Cyanation
This section describes the final two steps to introduce the nitrile functionality at the 2-position of the pyrimidine ring.
Step 5: Oxidation to 4-Methoxy-5-methyl-2-(methylsulfonyl)pyrimidine
The methylthio group is oxidized to a methylsulfonyl group, which is an excellent leaving group for the subsequent nucleophilic substitution.[6]
-
Principle: Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst can efficiently oxidize sulfides to sulfones.[7] The electron-rich sulfur atom is attacked by the electrophilic oxygen of the oxidant.
-
Protocol:
-
Dissolve 4-methoxy-5-methyl-2-(methylthio)pyrimidine (1.0 equivalent) in a suitable solvent like dichloromethane or acetic acid.
-
Cool the solution in an ice bath and add m-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to give 4-methoxy-5-methyl-2-(methylsulfonyl)pyrimidine, which can often be used in the next step without further purification.
-
Step 6: Cyanation to this compound
This is the final step where the nitrile group is introduced.
-
Principle: The highly electron-deficient C2 position of the pyrimidine ring, activated by the methylsulfonyl leaving group, readily undergoes nucleophilic attack by the cyanide anion.[8]
Caption: Mechanism of the final cyanation step.
-
Protocol:
-
Dissolve 4-methoxy-5-methyl-2-(methylsulfonyl)pyrimidine (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a cyanide source, such as sodium cyanide or potassium cyanide (1.2-1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
-
Data Summary and Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) |
| 4-Hydroxy-5-methyl-2-mercaptopyrimidine | C₅H₆N₂OS | 142.18 | δ 2.1-2.3 (s, 3H, CH₃), δ 7.5-7.7 (s, 1H, Ar-H), δ 12.0-13.0 (br s, 2H, OH/NH/SH) |
| 4-Methoxy-5-methyl-2-(methylthio)pyrimidine | C₇H₁₀N₂OS | 170.23 | δ 2.2-2.4 (s, 3H, Ar-CH₃), δ 2.5-2.7 (s, 3H, S-CH₃), δ 3.9-4.1 (s, 3H, O-CH₃), δ 8.2-8.4 (s, 1H, Ar-H) |
| This compound | C₇H₇N₃O | 149.15 | δ 2.3-2.5 (s, 3H, Ar-CH₃), δ 4.0-4.2 (s, 3H, O-CH₃), δ 8.6-8.8 (s, 1H, Ar-H) |
Note: Expected NMR shifts are approximate and can vary depending on the solvent and instrument.
Safety and Handling Precautions
-
Thiourea: A suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Methyl Iodide: Toxic and a suspected carcinogen. Use in a well-ventilated fume hood and wear appropriate gloves.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.
-
Cyanides (NaCN, KCN): Highly toxic. Handle with extreme caution in a fume hood. Have a cyanide antidote kit readily available. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.
References
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH). Available at: [Link]
-
β-dicarbonyl components as synthons in Biginelli reaction and pyrimidine-4-carboxylate esters. ResearchGate. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
-
Synthesis of 2-Cyanopyrimidines. MDPI. Available at: [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-5-methyl-2-mercaptopyrimidine | 636-26-0 [chemicalbook.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Synthesis of 2-Cyanopyrimidines [mdpi.com]
Application Notes and Protocols for the Purification of 4-Methoxy-5-methylpyrimidine-2-carbonitrile
Introduction: A Strategic Approach to Purifying Novel Pyrimidine Derivatives
4-Methoxy-5-methylpyrimidine-2-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. As with any synthetically derived intermediate destined for drug development or other high-stakes applications, achieving a high degree of purity is paramount. The presence of residual starting materials, by-products, or solvents can significantly impact the validity of experimental results, compromise biological activity, and introduce toxicity.
This guide addresses the purification of this compound, a compound for which detailed physicochemical data such as melting point, boiling point, and specific solvent solubilities are not widely published. In the absence of established protocols, a systematic, first-principles approach is required. This document provides a strategic framework and detailed protocols for researchers to develop a robust purification methodology, moving from initial characterization to the selection and optimization of an appropriate purification technique, and finally, to the rigorous assessment of final purity.
The core philosophy of this guide is to empower the researcher with the causal logic behind each experimental choice, ensuring that the developed protocol is not just a series of steps, but a self-validating system.
Part 1: Initial Characterization - The Foundation of Purification
Before a purification method can be selected, key physicochemical properties of the crude material must be determined. The most critical of these is solubility. A systematic solubility screening across a range of solvents with varying polarities is the essential first step.
Protocol 1: Systematic Solubility Screening
Objective: To identify suitable solvents for purification by recrystallization or column chromatography.
Rationale: The principle of "like dissolves like" is a useful starting point. The structure of this compound, with its polar pyrimidine ring, nitrile group, and ether linkage, suggests moderate polarity. Therefore, a range of solvents should be tested. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1] For column chromatography, the goal is to find a solvent system in which the compound has a Retention Factor (Rf) of approximately 0.3 on a Thin Layer Chromatography (TLC) plate.[2]
Materials:
-
Crude this compound
-
Small test tubes or vials
-
Vortex mixer
-
Hot plate or water bath
-
A selection of solvents (see Table 1)
Procedure:
-
Place a small, consistent amount of the crude solid (e.g., 10-20 mg) into a series of labeled test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent from Table 1.
-
Agitate the tubes vigorously at room temperature for 1-2 minutes.[3]
-
Record the solubility at room temperature ("Insoluble," "Slightly Soluble," "Soluble").
-
For tubes where the compound was not fully soluble, gently heat the mixture in a water bath to near the solvent's boiling point.[4]
-
Record the solubility at the elevated temperature.
-
Allow any tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observe if crystal formation occurs. The formation of well-defined crystals upon cooling indicates a promising candidate for recrystallization.[3]
Data Presentation: Interpreting Solubility Results
The results of the solubility screen should be tabulated for clear comparison.
| Solvent | Polarity Index | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Hexane | 0.1 | 69 | Insoluble | Insoluble | No |
| Toluene | 2.4 | 111 | Insoluble | Slightly Soluble | Possible |
| Dichloromethane | 3.1 | 40 | Soluble | Soluble | No |
| Diethyl Ether | 2.8 | 35 | Slightly Soluble | Soluble | Possible |
| Ethyl Acetate | 4.4 | 77 | Slightly Soluble | Soluble | Good Candidate |
| Acetone | 5.1 | 56 | Soluble | Soluble | No |
| Isopropanol | 3.9 | 82 | Slightly Soluble | Soluble | Good Candidate |
| Ethanol | 4.3 | 78 | Slightly Soluble | Soluble | Good Candidate |
| Methanol | 5.1 | 65 | Soluble | Soluble | No |
| Water | 10.2 | 100 | Insoluble | Insoluble | No |
This table presents hypothetical data to illustrate the decision-making process.
Part 2: Purification Methodologies
Based on the solubility screening, a primary purification technique can be selected. Recrystallization is often preferred for its simplicity and scalability when a suitable single or mixed solvent system is found.[5] If recrystallization is not effective or if impurities have similar solubility profiles, column chromatography is the method of choice.[6]
Workflow for Purification Strategy
The following diagram outlines the decision-making process for purifying this compound.
Caption: Overall purification and analysis workflow.
Protocol 2: Recrystallization
Objective: To purify the compound by exploiting differences in solubility between the target molecule and impurities at different temperatures.
Rationale: The ideal recrystallization solvent, identified in Protocol 1, will dissolve the crude product completely when hot but allow the pure compound to crystallize upon cooling, leaving impurities behind in the "mother liquor."[7][8] Slow cooling is crucial for the formation of large, pure crystals, as rapid precipitation can trap impurities within the crystal lattice.[8]
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[9][10]
-
Decolorization (if necessary): If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[7]
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process. Do not disturb the flask during this time.[9]
-
Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the formation of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[11]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent. The presence of solvent will depress the melting point and affect the accuracy of yield calculations.[5]
Caption: Step-by-step recrystallization workflow.
Protocol 3: Flash Column Chromatography
Objective: To purify the compound by differential partitioning between a stationary phase and a mobile phase.
Rationale: This technique is highly effective for separating compounds with different polarities.[6] For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a logical starting point. The mobile phase (eluent) is optimized using TLC to achieve good separation between the desired product and impurities.[12] An ideal Rf value of ~0.3 for the target compound generally provides the best separation.[13]
Procedure:
-
Eluent Selection (TLC): Develop a suitable mobile phase by running TLC plates of the crude mixture with various solvent systems (e.g., mixtures of hexane and ethyl acetate). The goal is to find a system where the desired compound has an Rf value of ~0.3 and is well-separated from other spots.[14]
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, or dry-pack the silica and then carefully run the eluent through.
-
Allow the silica to settle into a uniform bed, then add another layer of sand on top.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or the eluent itself).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. This dry powder can then be carefully added to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the eluent through at a steady rate.
-
Begin collecting fractions in labeled test tubes immediately.
-
-
Monitoring the Separation:
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Part 3: Purity and Identity Assessment
Purification is incomplete without rigorous analysis to confirm the purity and verify the chemical identity of the final product. A combination of techniques should be employed.
Protocol 4: Analytical Techniques for Quality Control
-
Thin Layer Chromatography (TLC): This is a quick and effective method to assess purity. A pure compound should appear as a single spot on the TLC plate.[17] Comparing the Rf of the purified product to the crude material will show the removal of impurities.
-
Melting Point Determination: A pure crystalline solid will melt over a sharp, narrow temperature range (typically <1°C). Impurities tend to depress and broaden the melting point range.[18][19][20][21] This is a fundamental and highly reliable indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample.[22] A pure compound will ideally show a single peak in the chromatogram. The area of the peak can be used to quantify purity (e.g., >99%).[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the chemical structure of the purified compound.[24][25][26] The ¹H and ¹³C NMR spectra should be clean, with chemical shifts, integrations, and coupling constants that are consistent with the structure of this compound. The absence of signals corresponding to impurities provides strong evidence of purity.[27]
Conclusion
The purification of this compound, especially in the absence of established literature, requires a methodical and analytical approach. By beginning with a systematic solubility screen, researchers can make an informed choice between recrystallization and column chromatography. The detailed protocols provided herein serve as a robust starting point for developing a tailored purification strategy. Rigorous final analysis using a suite of techniques including TLC, melting point, HPLC, and NMR is not merely recommended but essential to validate the purity and structural integrity of the final product, ensuring its suitability for downstream applications in research and development.
References
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Melting point determination | Resource. RSC Education. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Eurolab. (n.d.). NMR Structural Elucidation Testing. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Wired Chemist. (n.d.). Selecting a Solvent. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of Kufa. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]
- Hiegel, G. A. (1986). Selecting a Solvent for Recrystallization.
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Organic Chemistry. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Wellesley College. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
-
Teledyne Isco. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Zakarian Group, UC Santa Barbara. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]
-
Technology Networks. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
-
MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. Chromatography [chem.rochester.edu]
- 3. Selecting a Solvent [wiredchemist.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. How to set up and run a flash chromatography column. [reachdevices.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. amherst.edu [amherst.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Home Page [chem.ualberta.ca]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 13. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. mt.com [mt.com]
- 20. promptpraxislabs.com [promptpraxislabs.com]
- 21. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 22. moravek.com [moravek.com]
- 23. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 24. testinglab.com [testinglab.com]
- 25. hyphadiscovery.com [hyphadiscovery.com]
- 26. mdpi.com [mdpi.com]
- 27. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
Application Note: Comprehensive Analytical Characterization of 4-Methoxy-5-methylpyrimidine-2-carbonitrile
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 4-Methoxy-5-methylpyrimidine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions for structural elucidation, purity assessment, and quantitative analysis. The methods described leverage a multi-technique approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to ensure a thorough and reliable characterization. This document is structured to provide not only procedural steps but also the underlying scientific rationale for experimental choices, empowering users to adapt and validate these methods for their specific applications.
Introduction and Physicochemical Profile
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including several approved pharmaceuticals.[1] Therefore, ensuring the identity, purity, and quality of intermediates like this is a critical step in the drug development and manufacturing pipeline.[2][3] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3]
This application note establishes a validated framework for the analytical characterization of this compound, ensuring that subsequent synthetic steps are built upon a foundation of well-characterized material.
Physicochemical Data Summary
A foundational understanding of the compound's physical properties is essential for selecting appropriate analytical conditions.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₇H₇N₃O | [4] |
| Molecular Weight | 149.15 g/mol | [4][5] |
| Predicted Boiling Point | 298.7 ± 32.0 °C | [6] |
| Predicted Density | 1.19 ± 0.1 g/cm³ | [6] |
| Predicted pKa | -1.34 ± 0.29 | [6] |
Structural Elucidation Methodologies
The primary objective of structural elucidation is the unambiguous confirmation of the chemical identity of this compound. A combination of spectroscopic techniques is employed to probe the molecular structure from different angles, providing a complete and self-validating picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in an organic molecule. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton. The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical; CDCl₃ is generally preferred for its ability to dissolve a wide range of organic compounds and its simple solvent signal, unless solubility issues necessitate the use of the more polar DMSO-d₆.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Expected Spectroscopic Data & Interpretation
| Technique | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| ¹H NMR | -OCH₃ (Methoxy) | ~4.1 | Singlet (s) | Protons on the methoxy group are chemically equivalent and have no adjacent protons to couple with. |
| -CH₃ (Methyl) | ~2.4 | Singlet (s) | Protons on the C5-methyl group are equivalent and not adjacent to other protons. | |
| Pyrimidine H6 | ~8.6 | Singlet (s) | The single proton on the pyrimidine ring is in an electron-deficient environment, shifting it downfield. | |
| ¹³C NMR | -CH₃ | ~15 | N/A | Aliphatic methyl carbon. |
| -OCH₃ | ~55-60 | N/A | Methoxy carbon chemical shifts are characteristic.[7] | |
| C≡N (Nitrile) | ~115-120 | N/A | Nitrile carbons are typically found in this region.[8] | |
| C5 | ~118 | N/A | Carbon attached to the methyl group. | |
| C2 | ~155 | N/A | Carbon attached to the nitrile group. | |
| C6 | ~160 | N/A | Carbon bearing the lone ring proton. | |
| C4 | ~170 | N/A | Carbon attached to the electron-donating methoxy group. |
Note: Predicted shifts are estimates and may vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the presence of key functional groups.[9] The vibrational frequencies of bonds within the molecule create a unique "fingerprint." For this compound, FTIR is particularly useful for confirming the presence of the nitrile (C≡N), methoxy (C-O), and the aromatic pyrimidine ring (C=N, C=C) functionalities.[10]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction if necessary.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |
| ~2950-2850 | C-H (methyl, methoxy) | Stretching | [10] |
| ~2230-2210 | C≡N (Nitrile) | Stretching | [11] |
| ~1600-1450 | C=N, C=C (Pyrimidine ring) | Ring Stretching | [10][12] |
| ~1250-1050 | C-O (Methoxy) | Asymmetric Stretching | [13] |
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence.[14] Electron Ionization (EI) is a common technique for volatile compounds that produces a detailed fragmentation pattern, which can be pieced together to confirm the structure. Coupling MS with a chromatographic inlet like Gas Chromatography (GC-MS) ensures that the analyzed species is pure.[15]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[16]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Expected Fragmentation Pattern
| m/z (mass-to-charge) | Proposed Fragment Ion | Proposed Neutral Loss |
| 149 | [C₇H₇N₃O]⁺• (Molecular Ion) | - |
| 134 | [M - CH₃]⁺ | •CH₃ (from methoxy or methyl) |
| 120 | [M - H• - N₂]⁺• or [M - CHO]⁺ | Loss of H and N₂ or formyl radical |
| 106 | [M - CH₃ - CO]⁺ | Loss of methyl and carbon monoxide |
Purity and Quantitative Analysis
Assessing the purity of a pharmaceutical intermediate is arguably the most critical analytical task.[17][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2]
Workflow for Analytical Method Development & Validation
Caption: Workflow for HPLC method development, validation, and routine use.
UV-Vis Spectroscopy for Wavelength Determination
Expertise & Causality: Before developing an HPLC method, the optimal wavelength for detection must be determined. This is the wavelength of maximum absorbance (λmax), where the analyte exhibits the highest signal, leading to the best sensitivity. Pyrimidine derivatives are known to absorb strongly in the UV region.[19][20]
Protocol: λmax Determination
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable UV-transparent solvent (e.g., Methanol or Acetonitrile).
-
Analysis: Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer, with the pure solvent as a blank.
-
Determination: Identify the wavelength at which the maximum absorbance occurs. For similar pyrimidine derivatives, this is often in the 260-280 nm range.[19][21]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Expertise & Causality: A reverse-phase C18 column is chosen as the stationary phase because it is highly effective at separating a wide range of moderately polar organic molecules. A mobile phase gradient of water and acetonitrile is used to elute the main compound and resolve it from both more polar and less polar impurities. Acetonitrile is a common organic modifier due to its low UV cutoff and viscosity. A small amount of acid (like formic or phosphoric acid) is often added to the mobile phase to sharpen peaks by protonating any basic sites on the analyte or residual silanols on the column.[22]
Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 or equivalent with DAD/VWD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 min; hold at 90% B for 3 min; return to 10% B over 1 min; hold for 4 min re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at determined λmax (e.g., ~275 nm) |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Validation of the Analytical Method
For use in a regulated environment, the analytical method must be validated to ensure it is fit for its intended purpose.[23][24][25] This involves demonstrating:
-
Specificity: The ability to assess the analyte in the presence of impurities.
-
Linearity: The detector response is proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Overall Characterization Strategy
A logical and efficient workflow ensures all necessary data is collected to confirm the identity and quality of the material.
Caption: Integrated workflow for the complete analytical characterization.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]
-
Tsuji, T., & Fukushima, M. (n.d.). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available From: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available From: [Link]
-
Szafran, M., et al. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available From: [Link]
-
ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. Available From: [Link]
-
SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Available From: [Link]
-
Jadhav, M., et al. (n.d.). Analytical method validation: A brief review. ResearchGate. Available From: [Link]
-
Al-Amiery, A. A. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available From: [Link]
-
Rehák, V., & Pacáková, V. (1974). Recovery of pyrimidine-base derivatives in gas chromatography. Analytical Biochemistry, 61(1), 294-7. Available From: [Link]
-
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Available From: [Link]
-
Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available From: [Link]
-
Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. Available From: [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available From: [Link]
-
Singh, K., & Kumar, Y. (2017). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. ResearchGate. Available From: [Link]
-
Chan, C. C. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available From: [Link]
-
Khuhawar, M. Y., et al. (2012). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. Available From: [Link]
-
Kaiser, E. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available From: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available From: [Link]
-
Ołdak, E., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available From: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available From: [Link]
-
Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Available From: [Link]
-
Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society, 72(6), 2587–2594. Available From: [Link]
-
Tsolaki, E., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(23), 5563. Available From: [Link]
-
Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 226-229. Available From: [Link]
-
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Available From: [Link]
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available From: [Link]
-
Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available From: [Link]
-
Patel, H., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available From: [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Available From: [Link]
-
Sychrovský, V., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 534-41. Available From: [Link]
-
Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Available From: [Link]
-
PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. NIH. Available From: [Link]
-
SIELC. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Available From: [Link]
-
EPA/NIH. (n.d.). Mass Spectral Data Base. GovInfo. Available From: [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. 2006-00-0 | 4-Methoxy-2-methylpyrimidine-5-carbonitrile - AiFChem [aifchem.com]
- 5. 4-Methoxy-2-methylpyrimidine-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 6. 114969-87-8 CAS MSDS (2-Pyrimidinecarbonitrile, 4-methoxy-5-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. rsc.org [rsc.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. arborpharmchem.com [arborpharmchem.com]
- 18. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
- 19. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 25. wjarr.com [wjarr.com]
Application Notes & Protocols: A Strategic Guide to Investigating 4-Methoxy-5-methylpyrimidine-2-carbonitrile in Anticancer Drug Discovery
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer properties, often by targeting key regulators of cell growth and proliferation.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel compound, 4-Methoxy-5-methylpyrimidine-2-carbonitrile, as a potential anticancer agent. We present a strategic workflow, from initial in vitro cytotoxicity screening to targeted biochemical assays and preliminary in vivo model considerations. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology
The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA), making its analogs prime candidates for antimetabolite-based cancer therapies.[1][3][5] Many established anticancer drugs, such as 5-Fluorouracil and Gemcitabine, are pyrimidine analogs that interfere with DNA and RNA synthesis.[6][7] Beyond this classic mechanism, the versatility of the pyrimidine scaffold has been exploited to develop a new generation of targeted therapies, particularly protein kinase inhibitors.[1][4]
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[8] The aminopyrimidine framework, for instance, has been identified as a fundamental hinge-binding unit in many cyclin-dependent kinase (CDK) inhibitors.[9][10] Given this precedent, the investigation of novel, synthetically accessible pyrimidine derivatives like this compound is a rational and promising avenue in the search for new cancer therapeutics. The 2-carbonitrile moiety, in particular, has been featured in pyrimidine derivatives targeting signaling pathways like PI3K/AKT.[11][12][13][14]
This guide outlines a proposed research cascade to thoroughly characterize the anticancer potential of this compound, a compound of interest due to its unique substitution pattern which may confer novel activity or selectivity.
Proposed Investigational Workflow
A logical and phased approach is critical to efficiently evaluate a new chemical entity. We propose a three-stage workflow designed to build a comprehensive profile of this compound's biological activity.
Caption: Proposed workflow for evaluating this compound.
Phase 1: In Vitro Cytotoxicity and Proliferation Assays
The foundational step is to determine if this compound exhibits cytotoxic or anti-proliferative effects against cancer cells.
Rationale and Assay Choice
Tetrazolium-based colorimetric assays like MTT and XTT are reliable, high-throughput methods to quantify cell viability by measuring the metabolic activity of living cells.[15] Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product, with the color intensity being directly proportional to the number of viable cells.[15][16]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms an insoluble purple formazan, requiring a solubilization step (e.g., with DMSO).[15][17]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[15][18] This makes the XTT assay generally more efficient and less prone to errors from incomplete formazan dissolution.[18]
For initial screening, the XTT assay is recommended for its streamlined workflow.
Protocol 1: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format, suitable for screening multiple cell lines and concentrations.[19]
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in the appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.[20]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.[19]
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound, a vehicle control (DMSO only), and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
-
XTT Reagent Addition:
-
Prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with an electron-coupling reagent).
-
Add 50 µL of the activated XTT solution to each well.[15]
-
Incubate for 2-4 hours at 37°C, allowing the formazan to develop.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[15] A reference wavelength of 630-690 nm should be used to subtract background noise.
-
Data Presentation and Interpretation
The results should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[20]
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | 0.8 ± 0.1 |
| HCT-116 | Colorectal Carcinoma | Hypothetical Value | 0.5 ± 0.07 |
| A549 | Non-Small Cell Lung Cancer | Hypothetical Value | 1.2 ± 0.2 |
Note: Data are for illustrative purposes.
A compound with IC50 values in the low micromolar or nanomolar range is considered a promising candidate for further investigation.
Phase 2: Elucidating the Mechanism of Action (MoA)
If the compound shows potent cytotoxicity, the next critical phase is to understand how it works. Given the pyrimidine scaffold's prevalence as a kinase inhibitor, this is a primary hypothesis to investigate.[1][21]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. A luminescent signal is generated from the ADP.[8]
-
Compound Preparation:
-
Create a 10-point, 1:3 serial dilution of this compound in DMSO, starting from 1 mM.[8] Also, prepare a DMSO-only control.
-
-
Kinase Reaction Setup (in a 96-well plate):
-
Select a panel of relevant kinases. Based on the pyrimidine scaffold, CDKs (e.g., CDK2/Cyclin A) and PI3K/AKT pathway kinases are logical starting points.[3][11]
-
Add 2.5 µL of the diluted compound or DMSO to the appropriate wells.
-
Add 2.5 µL of the target kinase enzyme in kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[8]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of an ADP-Glo™ Reagent (or equivalent) to stop the reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 20 µL of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value for each kinase.[8]
-
Caption: Mechanism of a luminescence-based kinase inhibition assay.
Cellular MoA Confirmation: Cell Cycle and Apoptosis Analysis
If a specific kinase target (e.g., a CDK) is identified, its inhibition should lead to predictable cellular consequences, such as cell cycle arrest and apoptosis.[3][22]
-
Cell Cycle Analysis: Treatment of cells with a CDK inhibitor is expected to cause arrest at a specific phase of the cell cycle (e.g., G1/S phase). This can be quantified by staining DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.
-
Apoptosis Assay: Programmed cell death is a key outcome for effective anticancer agents.[20] An Annexin V-FITC/PI assay can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[20]
Caption: Hypothetical inhibition of the CDK2 pathway leading to cell cycle arrest.
Phase 3: In Vivo Preclinical Evaluation
Positive in vitro data provides the rationale for moving to more complex and physiologically relevant in vivo models. Xenograft models are a cornerstone of preclinical cancer drug testing.[23][24]
Model Selection: CDX vs. PDX
-
Cell Line-Derived Xenograft (CDX) Models: Involve implanting human cancer cell lines into immunodeficient mice.[25] They are reproducible and excellent for initial efficacy and tolerability studies.[25]
-
Patient-Derived Xenograft (PDX) Models: Created by implanting fresh tumor tissue from patients into mice.[26] These models better recapitulate the heterogeneity and clinical features of human cancer, offering higher predictive value.[24][26]
For an initial study of this compound, a CDX model using a cell line that was sensitive in vitro (e.g., HCT-116) is a cost-effective and logical first step.
Protocol 3: Efficacy Study in a CDX Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).
-
Tumor Implantation: Subcutaneously inject 1-5 million HCT-116 cells (resuspended in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of ~100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent).
-
Group 2: this compound (Dose 1).
-
Group 3: this compound (Dose 2).
-
Group 4: Positive Control (standard-of-care drug for colorectal cancer).
-
-
Drug Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blot or IHC for the target kinase).
Conclusion
This application note provides a structured, hypothesis-driven framework for the preclinical evaluation of this compound as a potential anticancer agent. By progressing through systematic in vitro screening, detailed mechanism of action studies, and finally, in vivo validation, researchers can build a comprehensive data package to determine the therapeutic potential of this novel pyrimidine derivative. Each step is designed to inform the next, ensuring an efficient and scientifically rigorous drug discovery process.
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (URL: )
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
-
Anti-angiogenic Effects of Novel Cyclin-Dependent Kinase Inhibitors With a pyrazolo[4,3-d]pyrimidine Scaffold - PubMed. (URL: [Link])
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (URL: [Link])
-
XTT Assays vs MTT - Biotech Spain. (URL: [Link])
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (URL: [Link])
-
Preclinical Drug Testing Using Xenograft Models. (URL: [Link])
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. (URL: [Link])
-
Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology. (URL: [Link])
-
The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. (URL: [Link])
-
Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (URL: [Link])
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed. (URL: [Link])
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (URL: [Link])
-
MTT assay - Wikipedia. (URL: [Link])
-
Xenograft Models For Drug Discovery | Reaction Biology. (URL: [Link])
-
Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. (URL: [Link])
-
Analyzing the scaffold diversity of cyclin‐dependent kinase inhibitors and revisiting the clinical and preclinical pipeline | Semantic Scholar. (URL: [Link])
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (URL: [Link])
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. (URL: )
-
Pyrimidine Analogues - LiverTox - NCBI Bookshelf - NIH. (URL: [Link])
-
Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (URL: [Link])
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][15][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis Online. (URL: [Link])
- Application Notes and Protocols for Kinase Activity Assays - Benchchem. (URL: )
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed. (URL: [Link])
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - ResearchGate. (URL: [Link])
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia - Semantic Scholar. (URL: [Link])
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed Central. (URL: [Link])
-
Analyzing the scaffold diversity of cyclin‐dependent kinase inhibitors and revisiting the clinical and preclinical pipe… - OUCI. (URL: [Link])
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jrasb.com [jrasb.com]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 6. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analyzing the scaffold diversity of cyclin‐dependent kinase inhibitors and revisiting the clinical and preclinical pipeline | Semantic Scholar [semanticscholar.org]
- 10. Analyzing the scaffold diversity of cyclin‐dependent kinase inhibitors and revisiting the clinical and preclinical pipe… [ouci.dntb.gov.ua]
- 11. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 18. biotech-spain.com [biotech-spain.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. xenograft.org [xenograft.org]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. startresearch.com [startresearch.com]
4-Methoxy-5-methylpyrimidine-2-carbonitrile for COX-2 inhibitor synthesis
Application Notes & Protocols
Topic: Strategic Use of 4-Methoxy-5-methylpyrimidine-2-carbonitrile for the Synthesis of Diarylpyrimidine-Based COX-2 Inhibitors
Abstract & Introduction
Cyclooxygenase-2 (COX-2) is a well-validated therapeutic target for the management of pain and inflammation. Its overexpression is also implicated in the progression of various cancers.[1][2] The development of selective COX-2 inhibitors over the non-selective inhibition of both COX-1 and COX-2 isoforms has been a pivotal goal in medicinal chemistry to mitigate gastrointestinal side effects associated with traditional NSAIDs.[3] A prominent structural class of selective COX-2 inhibitors is the diarylheterocycles, which typically feature a central heterocyclic ring substituted with two aryl groups.[3]
The pyrimidine scaffold has emerged as a privileged core for designing potent and selective COX-2 inhibitors.[1][4] This application note details a robust and versatile synthetic strategy for creating a library of potential COX-2 inhibitors starting from the key building block, This compound . We will elucidate the rationale behind the synthetic design, provide a detailed, step-by-step protocol for a representative synthesis, and discuss the mechanistic basis for the targeted COX-2 inhibition. The protocols herein are designed for researchers in drug discovery and medicinal chemistry, providing a practical framework for generating novel pyrimidine-based therapeutic candidates.
The Strategic Intermediate: this compound
The choice of this compound as the starting material is predicated on its inherent chemical reactivity and structural features, which are ideally suited for constructing the desired diarylpyrimidine pharmacophore.
-
Activated Methoxy Group: The methoxy group at the C4 position of the pyrimidine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing effects of the ring nitrogens and the C2-carbonitrile group, making it susceptible to displacement by amine nucleophiles under relatively mild conditions.[5][6] This allows for the facile introduction of a key pharmacophoric element—a substituted aniline, typically bearing a sulfonamide group, which is crucial for COX-2 selectivity.[7]
-
Versatile Carbonitrile Handle: The nitrile group at the C2 position serves as a versatile synthetic handle.[8] It is relatively stable under the conditions required for the initial SNAr reaction. Post-substitution, it can be transformed into a variety of other functional groups or heterocycles (e.g., amides, tetrazoles, oxadiazoles) to modulate the compound's physicochemical properties, metabolic stability, and target engagement.[9][10]
-
Methyl Group for SAR: The C5-methyl group provides a steric and electronic feature that can be explored for structure-activity relationship (SAR) studies, potentially influencing the orientation of the molecule within the COX-2 active site.
Overall Synthetic Strategy
The core strategy involves a two-step sequence designed for efficiency and modularity, allowing for the creation of a diverse library of analogues.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): The 4-methoxy group is displaced by a substituted aniline, such as 4-aminobenzenesulfonamide, to install the critical diaryl linkage.
-
Step 2: Nitrile Hydrolysis: The C2-carbonitrile is partially hydrolyzed to the corresponding primary amide. The amide functionality can act as a hydrogen bond donor, a common feature in many enzyme inhibitors.
This streamlined approach is illustrated in the diagram below.
Caption: High-level overview of the two-step synthetic pathway.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 4-((4-sulfamoylphenyl)amino)-5-methylpyrimidine-2-carbonitrile
This protocol describes the nucleophilic aromatic substitution reaction to couple the pyrimidine core with the sulfonamide-bearing aniline.
Rationale: The reaction is typically performed in a high-boiling polar aprotic solvent like DMF or DMA to ensure solubility of the reactants and to facilitate the reaction, which may require heating. An acid catalyst is often added to protonate the pyrimidine ring, further activating it towards nucleophilic attack.
| Parameter | Value / Reagent | Moles (mmol) | Molar Eq. |
| Starting Material | This compound | 10.0 | 1.0 |
| Nucleophile | 4-Aminobenzenesulfonamide | 11.0 | 1.1 |
| Solvent | N,N-Dimethylacetamide (DMA) | - | ~0.2 M |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | 1.0 | 0.1 |
| Reaction Temp. | 120 °C | - | - |
| Reaction Time | 12-18 hours | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.49 g, 10.0 mmol).
-
Add 4-aminobenzenesulfonamide (1.89 g, 11.0 mmol) and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol).
-
Add anhydrous N,N-dimethylacetamide (DMA, 50 mL).
-
Heat the reaction mixture to 120 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 50% Ethyl Acetate / Hexanes) until consumption of the starting pyrimidine is observed.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the cooled mixture slowly into 250 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 30 mL) and then a small amount of cold diethyl ether (20 mL).
-
Dry the solid product under vacuum to yield 4-((4-sulfamoylphenyl)amino)-5-methylpyrimidine-2-carbonitrile as an off-white solid.
-
The product can be further purified by recrystallization from ethanol/water if necessary.
Step 2: Synthesis of 4-((4-sulfamoylphenyl)amino)-5-methylpyrimidine-2-carboxamide
This protocol describes the selective partial hydrolysis of the nitrile to a primary amide.
Rationale: The use of alkaline hydrogen peroxide is a standard and mild method for converting nitriles to amides.[10][11] The conditions are controlled to prevent over-hydrolysis to the carboxylic acid. The reaction is often exothermic and requires careful temperature control.
| Parameter | Value / Reagent | Moles (mmol) | Molar Eq. |
| Starting Material | 4-((4-sulfamoylphenyl)amino)-5-methylpyrimidine-2-carbonitrile | 5.0 | 1.0 |
| Solvent | Dimethyl Sulfoxide (DMSO) | - | ~0.5 M |
| Base | 2 M Sodium Hydroxide (NaOH) | 1.0 | 0.2 |
| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | 25.0 | 5.0 |
| Reaction Temp. | 0 °C to Room Temp. | - | - |
| Reaction Time | 2-4 hours | - | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve the nitrile intermediate (1.45 g, 5.0 mmol) in DMSO (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2 M NaOH (0.5 mL, 1.0 mmol) to the stirred solution.
-
Carefully add 30% aqueous hydrogen peroxide (2.5 mL, ~25 mmol) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Upon completion, dilute the reaction mixture with 50 mL of cold water. A precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 20 mL).
-
Dry the product under vacuum to afford the final compound, 4-((4-sulfamoylphenyl)amino)-5-methylpyrimidine-2-carboxamide.
Caption: Detailed experimental workflow for the two-step synthesis.
Mechanism of COX-2 Inhibition
The selective inhibition of COX-2 by diarylheterocyclic compounds is well-documented.[12][13] The key to selectivity lies in the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site is slightly larger and possesses a hydrophilic side pocket, which is absent in COX-1 due to the substitution of isoleucine (in COX-1) with a smaller valine residue.[14]
The synthesized 4-((4-sulfamoylphenyl)amino)-5-methylpyrimidine-2-carboxamide is designed to exploit this difference:
-
The sulfonamide moiety (-SO₂NH₂) on one of the aryl rings is the primary driver of selectivity. It is appropriately positioned to bind within the hydrophilic side pocket of the COX-2 active site, forming crucial hydrogen bonds that anchor the inhibitor.[3][7] This interaction is not possible in the more constricted COX-1 active site.
-
The central pyrimidine ring acts as a rigid scaffold, correctly orienting the two aryl groups for optimal fit within the main channel of the enzyme's active site.
-
The second aryl ring and the C2-carboxamide can form additional interactions (e.g., van der Waals, hydrogen bonds) within the active site, contributing to the overall binding affinity.
Caption: Basis of selective binding to the COX-2 enzyme active site.
Conclusion
The synthetic route detailed in this application note, starting from this compound, represents an efficient and modular platform for the discovery of novel, selective COX-2 inhibitors. The protocols are robust and leverage fundamental, high-yielding reactions in organic chemistry. The strategic use of the pyrimidine core allows for the precise installation of key pharmacophoric features required for potent and selective inhibition of the COX-2 enzyme. This framework provides a valuable resource for researchers engaged in the development of next-generation anti-inflammatory and anti-cancer agents.
References
-
Organic & Biomolecular Chemistry (RSC Publishing). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Available at: [Link]
-
Kuduk, S. D., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 357(Pt 3), 709–718. Available at: [Link]
-
Portland Press. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal. Available at: [Link]
-
Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7511. Available at: [Link]
-
PubMed. (2023). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
ResearchGate. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Request PDF. Available at: [Link]
-
Kaur, J., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 18(29), 4436-4463. Available at: [Link]
-
ResearchGate. Alternative synthetic route towards nitriles by using aldehydes.... Available at: [Link]
-
ResearchGate. Scheme 30. Selective nucleophilic aromatic substitution to furnish.... Available at: [Link]
-
IDOSI Publications. (2012). Development of Pyrimidine Derivatives as Selective Cox-2 Inhibitors. Middle-East Journal of Scientific Research, 11(6), 778-785. Available at: [Link]
-
ResearchGate. Selective COX-2 Inhibition by Diaryl Bicycloheterocycles. Available at: [Link]
-
Organic Chemistry Portal. Nitrile to Amide - Common Conditions. Available at: [Link]
-
ResearchGate. Different substrate routes for the nitrile synthesis. Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Available at: [Link]
Sources
- 1. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
EGFR inhibition with 4-Methoxy-5-methylpyrimidine-2-carbonitrile derivatives
An In-Depth Guide to the Preclinical Evaluation of Novel 4-Methoxy-5-methylpyrimidine-2-carbonitrile Derivatives as EGFR Inhibitors
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of oncogenic signaling, and its inhibition remains a pivotal strategy in cancer therapy.[1][2] Dysregulation of EGFR through overexpression, gene amplification, or activating mutations drives tumor proliferation, survival, and metastasis in numerous cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4][5] While first and second-generation Tyrosine Kinase Inhibitors (TKIs) have shown clinical efficacy, acquired resistance, often through mutations like T790M, necessitates the development of novel chemical scaffolds.[6][7][8] This guide provides a comprehensive framework for the preclinical characterization of a promising new class of compounds—this compound derivatives—as potent and selective EGFR inhibitors. We offer detailed protocols, the scientific rationale behind experimental choices, and robust data interpretation strategies to empower researchers in the discovery and development of next-generation cancer therapeutics.
The Rationale for Targeting EGFR with Pyrimidine-2-Carbonitrile Derivatives
The EGFR signaling cascade is a complex network that translates extracellular signals into critical cellular functions.[9] Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, creating docking sites for adaptor proteins that activate downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][10] In cancer, aberrant EGFR activation provides sustained proliferative and anti-apoptotic signals.[4][11]
Small molecule TKIs function as ATP-competitive inhibitors, binding to the kinase domain's ATP pocket to block autophosphorylation and subsequent signal transduction.[6][12][13] The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, forming the core of numerous approved drugs.[14][15] The this compound scaffold represents a novel chemical space engineered to optimize binding affinity and selectivity for the EGFR kinase domain, with the potential to overcome known resistance mechanisms.
Visualizing the Point of Inhibition
The following diagram illustrates the canonical EGFR signaling pathways and the precise point of intervention for ATP-competitive inhibitors like the this compound class.
Caption: EGFR signaling cascade and TKI mechanism of action.
Experimental Protocols: A Validated Workflow
This section provides detailed, self-validating protocols for the comprehensive evaluation of novel this compound derivatives.
In Vitro Biochemical Assay: EGFR Kinase Activity
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.[16][17]
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
-
Cell Culture and Treatment:
-
Grow A431 cells to 80-90% confluency.
-
Serum-starve the cells for 16-18 hours in a low-serum medium (e.g., 0.5% FBS). [18] * Pre-treat cells with various concentrations of the test compound or controls for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes at 37°C to induce EGFR phosphorylation. [18]
-
-
Lysate Preparation:
-
Immediately place plates on ice and wash twice with ice-cold PBS.
-
Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. [19] * Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil at 95°C for 5 minutes. [20] * Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at RT in 5% Bovine Serum Albumin (BSA) in TBST.
-
Scientist's Note: BSA is preferred over milk for blocking when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background. * Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-Tyr1173) overnight at 4°C. [21] * Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at RT.
-
-
Wash again and apply an ECL chemiluminescent substrate. Capture the signal with an imaging system. [20]
-
-
Stripping and Reprobing:
-
To ensure observed changes are not due to altered protein levels, strip the membrane using a mild stripping buffer and reprobe for Total EGFR and a loading control (e.g., β-Actin). [20]
-
-
Controls for a Self-Validating System:
-
Unstimulated Control: Serum-starved cells, no EGF stimulation.
-
Stimulated Control: Serum-starved cells + EGF stimulation + vehicle (DMSO).
-
Positive Control: Stimulated cells treated with a known EGFR inhibitor.
-
In Vivo Efficacy Study: NSCLC Xenograft Model
This protocol evaluates the anti-tumor activity of the compound in a living organism using a patient-derived or cell line-derived xenograft model. [22][23][24]
-
Model Establishment:
-
Subcutaneously implant EGFR-mutant NSCLC cells (e.g., HCC827) or tumor fragments into the flank of immunocompromised mice (e.g., SHO or nude mice). [22] * Monitor tumor growth with caliper measurements. Tumor volume = (Length x Width²)/2.
-
-
Treatment Protocol:
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Administer the test compound via an appropriate route (e.g., oral gavage) at various doses, once or twice daily.
-
Include a vehicle control group and a standard-of-care control group (e.g., Osimertinib at 25 mg/kg). [22] * Monitor tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined size limit (e.g., 1500 mm³). [22] * At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-EGFR).
-
Calculate Tumor Growth Inhibition (TGI) for each group.
-
-
Controls for a Self-Validating System:
-
Vehicle Control: The formulation buffer used to deliver the compound.
-
Standard-of-Care Control: A clinically relevant EGFR inhibitor to benchmark efficacy.
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for evaluating compound performance.
Table 1: In Vitro Inhibitory Profile of Compound XYZ-1
| Assay Type | Target/Cell Line | IC₅₀ / GI₅₀ (nM) |
|---|---|---|
| Kinase Assay | EGFR (Wild-Type) | 50.2 ± 4.5 |
| Kinase Assay | EGFR (L858R/T790M) | 5.1 ± 0.8 |
| Cell Proliferation | A431 (WT EGFR) | 75.6 ± 9.2 |
| Cell Proliferation | HCC827 (del19) | 15.3 ± 2.1 |
| Cell Proliferation | H1975 (L858R/T790M) | 18.9 ± 3.4 |
Table 2: In Vivo Efficacy of Compound XYZ-1 in H1975 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 10 mL/kg, p.o., QD | 1450 ± 135 | - | +2.5 |
| XYZ-1 (25 mg/kg) | p.o., QD | 652 ± 88 | 55 | -1.8 |
| XYZ-1 (50 mg/kg) | p.o., QD | 290 ± 55 | 80 | -4.1 |
| Standard-of-Care | 25 mg/kg, p.o., QD | 350 ± 62 | 76 | -3.5 |
Conclusion and Future Directions
The protocols outlined in this guide provide a rigorous and validated pathway for the preclinical assessment of this compound derivatives as EGFR inhibitors. By integrating biochemical, cell-based, and in vivo assays, researchers can build a comprehensive data package detailing a compound's potency, selectivity, mechanism of action, and anti-tumor efficacy. Positive results from this workflow would strongly support advancing a lead candidate toward IND-enabling studies and ultimately, clinical development, with the goal of providing a new therapeutic option for patients with EGFR-driven cancers.
References
-
The Role of Epidermal Growth Factor Receptor in Cancer Metastasis and Microenvironment. (n.d.). Hindawi. Retrieved January 12, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]
-
Zarredar, H., et al. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 21(10), 3570. Available at: [Link]
-
Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(11), 2846. Available at: [Link]
-
Tomas, A., et al. (2014). Emerging functions of the EGFR in cancer. EMBO Molecular Medicine, 6(3), 294-309. Available at: [Link]
-
MTT (Assay protocol). (2023). protocols.io. Retrieved January 12, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Methods EGFR Biochemical Assays. (n.d.). Retrieved January 12, 2026, from [Link]
-
Lynch, T. J., et al. (2007). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. The Oncologist, 12(Suppl 1), 1-10. Available at: [Link]
-
Han, B., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(1), 1-14. Available at: [Link]
-
Ramalingam, S. S., & Belani, C. P. (2006). Epidermal Growth Factor Receptor Inhibitors in Development for the Treatment of Non–Small Cell Lung Cancer. Clinical Cancer Research, 12(14_Supplement), 4421s-4425s. Available at: [Link]
-
Mechanisms of action of EGFR inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Ciardiello, F., & Tortora, G. (2001). Epidermal growth factor receptor (EGFR) signaling in cancer. Clinical Cancer Research, 7(10), 2958-2970. Available at: [Link]
-
Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. Available at: [Link]
-
EGFR Mutation and Lung Cancer: What is it and how is it treated? (n.d.). LUNGevity Foundation. Retrieved January 12, 2026, from [Link]
-
Raymond, E., et al. (2004). Pharmacological background of EGFR targeting. Annals of Oncology, 15(Supplement_1), i3-i6. Available at: [Link]
-
Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. (n.d.). Dana-Farber Cancer Institute. Retrieved January 12, 2026, from [Link]
-
Definition of EGFR. (n.d.). National Cancer Institute. Retrieved January 12, 2026, from [Link]
-
Mechanism of action of EGFR inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
In vivo antitumor efficacy of AZD9291 in subcutaneous xenograft models of EGFR–TKI–sensitizing and T790M+ resistant lung cancer. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Walter, A. O., et al. (2013). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. Cancer Discovery, 3(12), 1404-1415. Available at: [Link]
-
Asati, V., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1349. Available at: [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015). Analytical Chemistry, 87(1), 776-783. Available at: [Link]
-
Kita, K., et al. (2020). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 111(10), 3825-3836. Available at: [Link]
-
Development of EGFR and ALK Inhibitors for Lung Cancer, with Dr. Nathanael S. Gray. (2025). Stanford University. Retrieved January 12, 2026, from [Link]
-
Hughes, L., et al. (2014). In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with activating EGFR mutations. Cancer Research, 74(19 Supplement), 4875. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry, 9, 735520. Available at: [Link]
-
Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). Scientific Reports, 9, 13543. Available at: [Link]
-
EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved January 12, 2026, from [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). Archiv der Pharmazie, 355(10), e2200215. Available at: [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). New Journal of Chemistry, 45(38), 17758-17774. Available at: [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). Bioorganic Chemistry, 103, 104192. Available at: [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). RSC Advances, 13(33), 22971-22991. Available at: [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Bioorganic Chemistry, 128, 106060. Available at: [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. Retrieved January 12, 2026, from [Link]
Sources
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Epidermal Growth Factor Receptor in Cancer Metastasis and Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. themarkfoundation.org [themarkfoundation.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. goldbio.com [goldbio.com]
- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 15. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. rsc.org [rsc.org]
- 19. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell-based Screening of 4-Methoxy-5-methylpyrimidine-2-carbonitrile Analogs
Introduction: Unveiling the Therapeutic Potential of Novel Pyrimidine Analogs
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Pyrimidine analogs often act as antimetabolites, interfering with nucleic acid synthesis and proving cytotoxic to rapidly dividing cancer cells.[1][4] The compound 4-Methoxy-5-methylpyrimidine-2-carbonitrile and its analogs represent a novel chemical space within this class of molecules. A systematic and robust cell-based screening cascade is essential to elucidate their biological activity, mechanism of action, and therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a cell-based screening strategy for this novel series of compounds. We will move beyond a simple listing of protocols, delving into the causal logic behind the experimental choices to construct a self-validating and scientifically rigorous screening funnel.
The Screening Cascade: A Multi-parametric Approach to Candidate Prioritization
A successful screening campaign for novel compounds requires a tiered approach, starting with broad assessments of cytotoxicity and progressing to more focused mechanistic studies. This cascade allows for the efficient identification of promising lead compounds while minimizing resource expenditure on inactive or non-specific analogs.
Figure 1: A tiered screening cascade for the evaluation of novel pyrimidine analogs.
Part 1: Primary Screening - Assessing General Cytotoxicity
The initial step is to determine the cytotoxic potential of the this compound analogs across a panel of relevant cancer cell lines. This provides a broad overview of their anti-proliferative activity and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.[1]
Protocol 1.1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. A common concentration range to start with is 0.01 µM to 100 µM. Remove the existing medium and add 100 µL of the compound dilutions. Include a vehicle-only (e.g., DMSO) control.[1]
-
Incubation: Incubate the plates for a predetermined time, typically 48 to 72 hours, at 37°C and 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each analog.
Protocol 1.2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of cytotoxicity.[6][7]
Principle: The amount of LDH in the culture supernatant is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the number of damaged cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.[7]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of a positive control (cells lysed with a detergent).
| Assay | Principle | Endpoint | Advantages | Considerations |
| MTT | Measures metabolic activity of viable cells. | Colorimetric (Formazan) | Well-established, cost-effective. | Can be affected by compounds that alter cellular metabolism. |
| LDH | Measures release of cytosolic enzyme from damaged cells. | Colorimetric (Formazan) | Direct measure of membrane integrity. | Less sensitive for early-stage apoptosis. |
Part 2: Secondary Screening - Elucidating the Mechanism of Action
Analogs demonstrating significant cytotoxicity in primary screens should be advanced to secondary assays to investigate their mechanism of action (MoA). Given that many pyrimidine derivatives induce apoptosis or target key cellular kinases, these pathways are logical starting points for investigation.[8][9][10]
Protocol 2.1: Apoptosis vs. Necrosis Determination by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Principle: During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the test compounds at concentrations around their IC50 values for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.[1]
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.[1]
-
Data Acquisition: Add 400 µL of binding buffer to each sample and analyze by flow cytometry within one hour.[1]
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[1]
Figure 2: Quadrant analysis of an Annexin V/PI flow cytometry experiment.
Protocol 2.2: Kinase Inhibition Profiling
Many pyrimidine-based compounds are known to inhibit kinases, which are crucial regulators of cell signaling.[11][12] A kinase screening panel can help identify specific molecular targets.
Principle: A variety of in vitro kinase assay formats are available, including fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and radiometric assays.[13][14][15] These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the inhibitor.
Step-by-Step Protocol (General TR-FRET based):
-
Assay Preparation: Prepare a reaction buffer containing the kinase, a specific substrate (often a biotinylated peptide), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Detection: Add a detection solution containing a Europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. A high FRET signal indicates substrate phosphorylation (low inhibition), while a low signal indicates inhibition of the kinase.
-
Data Analysis: Calculate the percent inhibition for each compound and determine IC50 values for active compounds against specific kinases.
Part 3: Tertiary Screening - Phenotypic and Advanced Characterization
Promising candidates with a confirmed mechanism of action can be further characterized using more complex and physiologically relevant assays. High-content screening (HCS) is a powerful tool for this stage, as it allows for the simultaneous measurement of multiple cellular parameters.[16][17][18][19]
Protocol 3.1: High-Content Screening for Morphological and Pathway Analysis
HCS combines automated microscopy with sophisticated image analysis to quantify cellular changes.[20]
Principle: Cells are treated with compounds and then stained with multiple fluorescent probes to label various subcellular compartments (e.g., nucleus, cytoskeleton, mitochondria). Automated imaging and analysis software then extract quantitative data on a variety of phenotypic features.
Step-by-Step Protocol:
-
Cell Plating and Treatment: Plate cells in optically clear multi-well plates (e.g., 96- or 384-well) and treat with compounds.
-
Staining: After treatment, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes (e.g., Hoechst for the nucleus, Phalloidin for actin filaments, and MitoTracker for mitochondria).
-
Image Acquisition: Use a high-content imaging system to automatically acquire images from each well.
-
Image Analysis: Employ image analysis software to segment cells and nuclei and extract quantitative data on features such as cell size, shape, texture, and fluorescence intensity and localization.
-
Data Interpretation: Analyze the multi-parametric data to identify distinct phenotypic profiles induced by the compounds, which can provide further insights into their mechanism of action.
Protocol 3.2: Wound Healing Assay for Cell Migration
This assay assesses the effect of a compound on cell motility.[1]
Step-by-Step Protocol:
-
Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.[1]
-
Compound Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound at non-toxic concentrations.[1]
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[1]
-
Data Analysis: Measure the area of the wound at each time point to determine the rate of cell migration and wound closure.[1]
Conclusion
The described tiered approach provides a robust framework for the systematic evaluation of this compound analogs. By progressing from broad cytotoxicity screening to detailed mechanistic and phenotypic assays, researchers can efficiently identify and prioritize lead candidates for further preclinical development. The integration of multiple, validated cell-based assays ensures a high degree of confidence in the generated data, ultimately accelerating the drug discovery process.
References
- Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. Benchchem.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Kinase Inhibitor Screening Services. BioAssay Systems.
- Screening assays for tyrosine kinase inhibitors: A review. PubMed.
- Cytotoxicity assays. Sigma-Aldrich.
- Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH.
- Kinase Screening Assay Services. Reaction Biology.
- Application Notes and Protocols for Cell-Based Assays Using 6-(butylamino)-1H-pyrimidine-2,4. Benchchem.
- High-content screening in drug discovery: A brief guide. Alithea Genomics.
- High-content screening in drug discovery. Select Science.
- High Content Screening: What is it, Methodologies and Best Practices. Blog - Biobide.
- Cytotoxicity Assays. Thermo Fisher Scientific - US.
- Cytotoxicity assay selection guide. Abcam.
- Cytotoxicity and cell viability. Drug discovery. Miltenyi Biotec.
- High content screening as a screening tool in drug discovery. PubMed.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar.
- Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. ScienceDirect.
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC - PubMed Central.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar.
- Anticancer screening results of synthesized molecules against cancer cell line. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 | Semantic Scholar [semanticscholar.org]
- 10. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alitheagenomics.com [alitheagenomics.com]
- 18. selectscience.net [selectscience.net]
- 19. High content screening as a screening tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. blog.biobide.com [blog.biobide.com]
Application Note: Molecular Docking Studies of 4-Methoxy-5-methylpyrimidine-2-carbonitrile
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3] Pyrimidine derivatives are known to exhibit diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5] The subject of this guide, 4-Methoxy-5-methylpyrimidine-2-carbonitrile, is a novel derivative with potential for targeted therapeutic applications. Molecular docking is an indispensable computational technique in modern drug discovery that predicts the preferred orientation of a ligand when bound to a target protein.[6][7] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this specific compound, designed for researchers in drug development and computational biology. We will detail the rationale behind procedural choices, from target selection to results interpretation, ensuring a scientifically rigorous and reproducible workflow.
Section 1: Ligand Characterization and Preparation
Before any docking simulation, a thorough characterization and preparation of the ligand are paramount. This ensures that the input structure is chemically correct and energetically favorable, which is critical for the accuracy of the docking results.[8]
Physicochemical Properties
This compound is a small organic molecule. Its key properties are summarized below. A correct 2D representation is the starting point for generating a 3D conformer for docking.
Table 1: Physicochemical Properties of the Ligand
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | --- |
| Molecular Formula | C7H7N3O | --- |
| Molecular Weight | 149.15 g/mol | Derived |
| SMILES String | COC1=NC(=NC(=C1C)C#N) | Derived |
| 2D Structure | PubChem |
Ligand Preparation Protocol
The goal of ligand preparation is to generate a low-energy, 3D conformation with correct atom types and partial charges.[9][10] This process is crucial because docking algorithms explore the rotational freedom of the ligand's bonds, and starting from an energetically minimized structure reduces the computational search space and improves accuracy.[11]
Protocol using UCSF Chimera and Open Babel:
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher or obtain the SMILES string.
-
Convert to 3D: Use a tool like Open Babel to convert the 2D representation into an initial 3D structure.
-
obabel -:"COC1=NC(=NC(=C1C)C#N)" -O ligand.pdb --gen3d
-
-
Energy Minimization: Load the 3D structure into UCSF Chimera.
-
Use the Minimize Structure tool (Tools → Structure Editing → Minimize Structure). This step resolves any steric clashes and brings the molecule to a stable energetic state.
-
-
Assign Partial Charges: Correct charge assignment is vital for accurately calculating electrostatic interactions.[8]
-
In Chimera, use the Add Charge tool (Tools → Structure Editing → Add Charge). Select the AM1-BCC charge model, which is well-suited for drug-like molecules.
-
-
Define Rotatable Bonds: The docking software needs to know which bonds can rotate. This is typically handled automatically by software like AutoDock Tools.
-
Save in PDBQT Format: The final step is to save the prepared ligand in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and atom types (T).[12] This is the required input format for AutoDock Vina.
Section 2: Target Selection and Preparation
The choice of a protein target is hypothesis-driven. Pyrimidine derivatives are well-documented inhibitors of various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) kinase domain, which is a key target in oncology.[1][13][14] For this guide, we will use the EGFR kinase domain (T790M/L858R mutant) as a representative target, given its clinical relevance and the availability of high-quality crystal structures.[15]
Target Identification
-
Target: EGFR Kinase Domain (T790M/L858R mutant)
-
PDB ID: 4RJ7 [15]
-
Rationale: This structure is co-crystallized with a diaminopyrimidine-based inhibitor, providing a well-defined active site and a reference ligand for validating the docking protocol.[15]
Protein Preparation Protocol
Proper protein preparation involves cleaning the PDB file to remove non-essential molecules and adding components required for the docking calculation.[11][16]
Protocol using AutoDock Tools (ADT):
-
Fetch PDB Structure: Download the PDB file for 4RJ7 from the RCSB Protein Data Bank.
-
Clean the Protein: Load the PDB file into ADT.
-
Remove Water Molecules: Delete all water molecules (molecules named HOH). They are often not critical for initial docking and can create unnecessary complexity.[11]
-
Remove Co-crystallized Ligand and Ions: Delete the original inhibitor and any non-essential ions from the structure. This prepares the "apo" state of the binding pocket.
-
Select Protein Chain: If the protein has multiple chains, select only the one relevant to the binding site (e.g., Chain A).[11]
-
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens, as these are crucial for forming hydrogen bonds.[17]
-
In ADT: Edit → Hydrogens → Add → Polar Only.
-
-
Compute Charges: Assign partial charges to the protein atoms. The Gasteiger charge model is a standard method used in AutoDock.[18]
-
Save as PDBQT: Save the prepared protein as a PDBQT file. ADT will automatically assign the correct atom types.
Section 3: The Molecular Docking Workflow
This section outlines the core computational experiment using AutoDock Vina, a widely used and validated open-source docking program.[19][20]
Workflow Overview
The docking process involves defining a search space on the protein, running the docking algorithm to generate potential binding poses for the ligand, and scoring these poses.
Caption: The overall workflow for a molecular docking experiment.
Step-by-Step Docking Protocol with AutoDock Vina
-
Define the Search Space (Grid Box): The grid box defines the three-dimensional space where Vina will search for binding poses. It must be large enough to encompass the entire binding site.[12]
-
Method: In ADT, load the prepared protein PDBQT file.
-
Navigate to Grid → Grid Box.
-
Center the grid box on the known active site. A reliable way to do this is to center it on the coordinates of the original co-crystallized ligand.
-
Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure all key active site residues are included.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[21]
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and the grid box parameters.[21]
-
Run the Docking Simulation: Execute AutoDock Vina from the command line.
-
--config: Specifies the configuration file.
-
--log: Specifies the output log file, which will contain the binding affinity scores.
-
Section 4: Post-Docking Analysis and Validation
Analyzing the output is a multi-faceted process that combines quantitative scores with qualitative visual inspection.[22][23][24]
Interpreting the Results
The output from Vina consists of a PDBQT file with multiple binding poses (typically 9) and a log file with their corresponding scores.
-
Binding Affinity (ΔG): This score, reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[22] This is the primary metric for ranking different ligands or poses.
-
Root Mean Square Deviation (RMSD): RMSD measures the spatial difference between two poses. An RMSD value below 2.0 Å between the top-scoring pose and the known binding mode (from a reference crystal structure) is generally considered a successful prediction.[6][22][25]
-
Visual Inspection: Use molecular visualization software like PyMOL or UCSF Chimera to analyze the top-scoring pose.[22] Examine the interactions between the ligand and the protein's active site residues, such as:
-
Hydrogen Bonds: Key for specificity and affinity.
-
Hydrophobic Interactions: Crucial for stabilizing the ligand in the binding pocket.
-
Pi-Pi Stacking: Aromatic ring interactions.
-
Table 2: Sample Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues (Example) |
|---|---|---|---|
| 1 | -8.5 | 1.2 | Met793 (H-bond), Leu718 (hydrophobic), Gly796 (H-bond) |
| 2 | -8.2 | 1.8 | Leu844 (hydrophobic), Cys797 (hydrophobic) |
| 3 | -7.9 | 3.5 | Met793 (H-bond), Ala743 (hydrophobic) |
Protocol Validation: A Self-Validating System
A critical step for ensuring the trustworthiness of your docking protocol is validation.[25][26][27] The most common method is to re-dock the co-crystallized ligand back into its own receptor's binding site.
Validation Protocol:
-
Prepare the co-crystallized ligand from the 4RJ7 PDB file using the same protocol as for the test ligand.
-
Run the docking simulation using the identical protein structure and grid box parameters.
-
Calculate the RMSD between the top-scoring pose of the re-docked ligand and its original crystallographic position.
-
Success Criterion: An RMSD value of less than 2.0 Å confirms that the docking protocol (including protein preparation, grid definition, and Vina parameters) can accurately reproduce a known binding mode.[25] This provides confidence in the results obtained for the novel ligand, this compound.
Caption: Relationship between inputs, engine, and outputs in the docking process.
Conclusion
This application note provides a robust and validated framework for conducting molecular docking studies of this compound. By carefully preparing the ligand and target, defining an appropriate search space, and critically analyzing the results, researchers can generate meaningful hypotheses about the compound's binding mode and affinity. The validation step is essential for establishing confidence in the predictive power of the computational model. These in silico insights serve as a valuable guide for prioritizing compounds for synthesis and subsequent experimental validation, ultimately accelerating the drug discovery pipeline.
References
-
ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]
-
Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Retrieved from [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
-
NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Journal of Positive School Psychology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
-
AutoDock. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. Retrieved from [Link]
-
YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]
-
University of Illinois. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
NIH. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
RCSB PDB. (2013). 3W2Q: EGFR kinase domain T790M/L858R mutant with HKI-272. Retrieved from [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]
-
ResearchGate. (2015). How can I validate a docking protocol? Retrieved from [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
-
RCSB PDB. (2016). 5HIC: EGFR kinase domain mutant "TMLR" with a imidazopyridinyl-aminopyrimidine inhibitor. Retrieved from [Link]
-
RCSB PDB. (2024). 8TJL: EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor. Retrieved from [Link]
-
OUCI. (n.d.). Best Practices for Docking-Based Virtual Screening. Retrieved from [Link]
-
bioRxiv. (2016). Best Practices in Docking and Activity Prediction. Retrieved from [Link]
-
NIH. (n.d.). Key Topics in Molecular Docking for Drug Design. Retrieved from [Link]
-
RCSB PDB. (2014). 4RJ7: EGFR kinase (T790M/L858R) with inhibitor compound 1. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. indico4.twgrid.org [indico4.twgrid.org]
- 13. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. quora.com [quora.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. eagonlab.github.io [eagonlab.github.io]
- 22. researchgate.net [researchgate.net]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 25. researchgate.net [researchgate.net]
- 26. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
The Biginelli Reaction: A Modern Approach to Pyrimidine Synthesis for Pharmaceutical Research
Introduction
First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] This multicomponent reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea), has seen a resurgence in interest due to the diverse pharmacological properties of its products. DHPMs are key structural motifs in a variety of clinically important molecules, including calcium channel blockers, antihypertensive agents, and antiviral and antitumor compounds.[1] The elegance and efficiency of the Biginelli reaction make it a powerful tool in drug discovery and development, allowing for the rapid generation of molecular diversity from simple, readily available starting materials.[2]
This application note provides a detailed experimental procedure for the synthesis of a dihydropyrimidinone, explains the underlying reaction mechanism, and offers insights into troubleshooting and optimization.
Mechanistic Insights: The N-Acyliminium Ion Pathway
While several mechanisms have been proposed over the years, the currently accepted pathway for the Biginelli reaction proceeds through an N-acyliminium ion intermediate.[1][3] This mechanism is favored as it best explains the observed regioselectivity and reactivity.
The key steps are as follows:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. This step forms an N-acyliminium ion, a highly reactive electrophile.[3]
-
Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Cyclization and Dehydration: The final steps involve cyclization through the nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.
Reaction Mechanism Visualization
Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.
Experimental Protocol: Synthesis of Monastrol
This protocol details the synthesis of (±)-Monastrol, a well-known mitotic kinesin Eg5 inhibitor with potential applications in cancer therapy.[4][5] This procedure utilizes a solvent-free approach with a reusable catalyst, highlighting a more environmentally friendly "green" chemistry methodology.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Hydroxybenzaldehyde | 122.12 | 1.00 | 122 mg |
| Ethyl Acetoacetate | 130.14 | 1.00 | 130 mg |
| Thiourea | 76.12 | 1.00 | 76 mg |
| Ferric Chloride (FeCl₃) | 162.20 | 0.10 (10 mol%) | 16.2 mg |
Equipment
-
10 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.00 mmol, 122 mg), ethyl acetoacetate (1.00 mmol, 130 mg), thiourea (1.00 mmol, 76 mg), and ferric chloride (0.10 mmol, 16.2 mg).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C with continuous stirring. The reaction is conducted under solvent-free conditions.[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After 4 hours, cool the reaction mixture to room temperature. Add a mixture of water (8 mL) and ethanol (5 mL) and heat to 80°C with stirring until the solid dissolves completely.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature and then let it stand undisturbed for an extended period (e.g., three days) to allow for the formation of crystals.[6]
-
Purification: Collect the precipitated product by vacuum filtration. Wash the solid with cold water to remove any unreacted starting materials and the catalyst. Dry the purified product under vacuum.[6]
Experimental Workflow
Caption: A flowchart of the experimental procedure for Monastrol synthesis.
Troubleshooting and Optimization
While the Biginelli reaction is generally robust, certain challenges can arise. Here are some common issues and their solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient catalyst- Suboptimal reaction temperature or time- Impure reagents | - Screen different Lewis or Brønsted acid catalysts.[1]- Optimize temperature and monitor reaction progress by TLC.- Ensure high purity of starting materials. |
| Byproduct Formation | - Formation of Hantzsch dihydropyridines- Self-condensation of the β-ketoester | - Lower the reaction temperature.- Use a milder catalyst.- Slowly add the aldehyde to the reaction mixture. |
| Difficult Purification | - Presence of unreacted starting materials- Formation of soluble byproducts | - Optimize the crystallization process.- Consider column chromatography for purification if crystallization is ineffective.[5] |
Conclusion
The Biginelli reaction remains a cornerstone of heterocyclic chemistry, providing a straightforward and efficient route to a wide array of biologically active dihydropyrimidinones. The protocol detailed herein for the synthesis of Monastrol serves as a practical example of a modern, optimized Biginelli reaction. By understanding the reaction mechanism and potential troubleshooting strategies, researchers can effectively leverage this powerful multicomponent reaction in their drug discovery and development endeavors.
References
-
DeBonis, S., Skoufias, D. A., Lebeau, L., Lopez, R., Robin, G., Margolis, R. L., Wade, R. H., & Kozielski, F. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic activities. Molecular Cancer Therapeutics, 3(9), 1079-1090. [Link]
-
Stadler, A., & Kappe, C. O. (2007). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Nature Protocols, 2(3), 553-558. [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]
-
Wikipedia contributors. (2023, December 1). Biginelli reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
da Silva, W. A., da Silva, G. W., Amarante, G. W., & Neto, B. A. D. (2014). Catalyzed and non-catalyzed synthesis of bioactive monastrol. Química Nova, 37(8), 1363-1367. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 12, 2026, from [Link]
-
SlidePlayer. (n.d.). BIGINELLI REACTION. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (2020, November 23). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. Retrieved January 12, 2026, from [Link]
-
MDPI. (2021, June 20). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved January 12, 2026, from [Link]
-
Taylor & Francis Online. (2013, August 2). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Retrieved January 12, 2026, from [Link]
-
Arkivoc. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, June 20). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved January 12, 2026, from [Link]
-
PubMed. (2007, March 1). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Retrieved January 12, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Retrieved January 12, 2026, from [Link]
-
SciSpace. (2007, March 1). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Retrieved January 12, 2026, from [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Troubleshooting & Optimization
Troubleshooting pyrimidine synthesis side reactions
Technical Support Center: Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrimidine chemistry. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic routes.
Troubleshooting Guide: Navigating Common Side Reactions
This section provides detailed solutions to specific problems you may encounter during pyrimidine synthesis. Each entry explains the potential causes of the issue and offers a step-by-step protocol for resolution.
Issue 1: Poor Yield and Purity in Biginelli Reaction for Dihydropyrimidine Synthesis
Question: I am performing a Biginelli reaction to synthesize a dihydropyrimidine, but I am getting a low yield and multiple side products. How can I improve this?
Answer:
The Biginelli reaction is a one-pot, three-component condensation reaction that is highly valuable for the synthesis of dihydropyrimidines (DHPMs). However, its success is highly dependent on the reaction conditions. Low yields and the formation of side products are common issues that can often be resolved by carefully selecting the catalyst and solvent system.
Probable Causes:
-
Suboptimal Catalyst: The choice of catalyst is critical. While traditional methods use strong protic acids, these can lead to side reactions like the Hantzsch dihydropyridine synthesis, Knoevenagel condensation, and Michael addition products.
-
Inappropriate Solvent: The solvent plays a crucial role in the solubility of the reactants and intermediates, influencing the reaction rate and equilibrium.
-
Incorrect Reaction Temperature: The temperature can affect the rate of the desired reaction versus side reactions.
Step-by-Step Troubleshooting Protocol:
-
Catalyst Selection:
-
Initial Recommendation: Switch from a traditional Brønsted acid (like HCl) to a milder Lewis acid catalyst. Lewis acids such as lanthanide triflates (e.g., Yb(OTf)₃) or metal halides (e.g., FeCl₃, InCl₃) have been shown to significantly improve yields and reduce side product formation.
-
Rationale: Lewis acids activate the carbonyl group of the aldehyde, facilitating the initial condensation with urea and the subsequent cyclization, while minimizing acid-catalyzed side reactions.
-
-
Solvent System Optimization:
-
Recommendation: If you are using a protic solvent like ethanol, consider switching to an aprotic solvent such as acetonitrile (CH₃CN) or tetrahydrofuran (THF). Solvent-free conditions have also been reported to be highly effective.
-
Rationale: Aprotic solvents can minimize the formation of side products arising from the self-condensation of the β-ketoester.
-
-
Temperature Control:
-
Recommendation: Optimize the reaction temperature. While some Biginelli reactions proceed well at room temperature with the right catalyst, others may require heating. Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Quantitative Comparison of Catalysts for the Biginelli Reaction:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 18 | 40-60 | Traditional |
| Yb(OTf)₃ | THF | 25 | 4 | 92 | |
| InCl₃ | CH₃CN | Reflux | 2 | 95 | |
| FeCl₃·6H₂O | Solvent-free | 100 | 0.5 | 96 |
Troubleshooting Workflow for Biginelli Reaction Optimization:
Caption: A stepwise workflow for troubleshooting and optimizing the Biginelli reaction.
Issue 2: Lack of Regioselectivity in N-Alkylation of Pyrimidines
Question: I am trying to alkylate a substituted pyrimidine, but I am getting a mixture of N-1 and N-3 isomers. How can I control the regioselectivity?
Answer:
The regioselective alkylation of unsymmetrically substituted pyrimidines is a common challenge. The relative nucleophilicity of the two ring nitrogens (N-1 and N-3) is influenced by the electronic effects of the substituents on the pyrimidine ring.
Probable Causes:
-
Steric Hindrance: Bulky substituents near one of the nitrogen atoms can sterically hinder the approach of the alkylating agent, favoring alkylation at the less hindered nitrogen.
-
Electronic Effects: Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it. The overall electronic distribution of the pyrimidine ring plays a significant role.
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the site of alkylation.
Step-by-Step Troubleshooting Protocol:
-
Analyze Your Substrate:
-
Action: Carefully examine the substituents on your pyrimidine ring. Identify any bulky groups or groups with strong electron-donating or -withdrawing properties. This will help you predict the more nucleophilic nitrogen.
-
Example: In a 2-aminopyrimidine, the amino group is electron-donating, increasing the electron density at the adjacent N-1 and N-3 positions. However, the exocyclic amino group can also be alkylated.
-
-
Optimize the Base and Solvent:
-
Recommendation: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is often a good starting point. This will deprotonate the pyrimidine ring, forming an anion whose localization will be influenced by the substituents.
-
Alternative: For substrates prone to decomposition with strong bases, a milder base like potassium carbonate (K₂CO₃) in acetone or acetonitrile can be used.
-
-
Control the Temperature:
-
Recommendation: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to increase the selectivity. Higher temperatures can lead to a loss of selectivity.
-
-
Consider a Protecting Group Strategy:
-
Action: If optimizing the reaction conditions does not provide the desired regioselectivity, consider a protecting group strategy. For example, you can selectively protect one of the nitrogen atoms, perform the alkylation at the other nitrogen, and then deprotect.
-
Example: A bulky protecting group like a tert-butyldimethylsilyl (TBDMS) group can be used to block the more accessible nitrogen atom.
-
Conceptual Diagram of Regioselective N-Alkylation:
Caption: Factors influencing the regioselectivity of N-alkylation in pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in a Hantzsch dihydropyridine synthesis, and how can I avoid them?
A1: The Hantzsch synthesis can sometimes yield pyrimidine derivatives as side products, especially if urea or a related compound is present as an impurity or a reactant. The main side products are often oxidized pyridine derivatives and Michael addition products. To avoid these:
-
Ensure the purity of your starting materials.
-
Use a mild catalyst and control the reaction temperature to prevent over-oxidation.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the dihydropyridine product.
Q2: I am observing the hydrolysis of my pyrimidine derivative during workup. How can I prevent this?
A2: Pyrimidine rings with certain substituents, such as halogens or alkoxy groups, can be susceptible to hydrolysis, especially under acidic or basic conditions. To prevent this:
-
Use a neutral workup procedure whenever possible. Wash the organic layer with brine instead of acidic or basic solutions.
-
Minimize the contact time with water.
-
If your compound is sensitive to silica gel, consider alternative purification methods like recrystallization or preparative HPLC with a neutral mobile phase.
Q3: How can I differentiate between N-1 and N-3 alkylated isomers?
A3: A combination of analytical techniques is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) can often distinguish between the isomers based on the chemical shifts of the ring protons and carbons. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive structural assignments by showing correlations between the alkyl group and the pyrimidine ring.
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography will provide an unambiguous structural determination.
-
LC-MS: While LC-MS will show that you have two isomers (same mass, different retention times), it will not definitively identify them without reference standards.
References
-
Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) chloride-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 65(19), 6270-6272. [Link]
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide triflate catalysed Biginelli reaction. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 59-63. [Link]
Technical Support Center: Impurity Identification in 4-Methoxy-5-methylpyrimidine-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Methoxy-5-methylpyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification and control during the synthesis of this key heterocyclic intermediate. Our approach is rooted in first-principles thinking, combining robust analytical strategies with a deep understanding of the underlying reaction mechanisms to empower you to troubleshoot effectively.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during or after your synthesis. Each answer provides a causal explanation and a systematic approach to resolution.
Q1: My HPLC chromatogram shows a significant unknown peak that co-elutes closely with my main product. How can I identify it?
This is a frequent challenge, often indicating an impurity with a polarity very similar to the target compound, such as a regioisomer or a closely related degradation product. A multi-step analytical approach is required for unambiguous identification.
Causality & Troubleshooting Strategy:
-
Hypothesize Potential Structures: Before running further experiments, consider the reaction mechanism. Potential impurities could include:
-
Isomers: A regioisomer formed during the cyclization step, for example, 6-Methoxy-5-methylpyrimidine-2-carbonitrile.
-
Hydrolysis Products: Partial or full hydrolysis of the nitrile group to an amide (4-Methoxy-5-methylpyrimidine-2-carboxamide) or the methoxy group to a hydroxyl (4-Hydroxy-5-methylpyrimidine-2-carbonitrile).
-
Demethylation Products: Loss of the methyl group from the methoxy ether.
-
-
Employ Mass Spectrometry for a Mass-to-Charge Ratio (m/z): The most immediate and informative step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Rationale: LC-MS provides the molecular weight of the unknown peak. This allows you to quickly confirm or rule out many of your hypothesized structures. For instance, the hydrolysis of the methoxy group to a hydroxyl group would result in a mass difference of 14 Da (CH₂).
-
Action: Run your sample on an LC-MS system using the same or a similar chromatographic method. The high-resolution mass spectrometry (HRMS) capability of instruments like Orbitrap or Q-TOF can provide a highly accurate mass, enabling you to predict the elemental composition.[3]
-
-
Isolate the Impurity: If the impurity is present at a sufficient level (typically >0.1% as per ICH guidelines), isolation is necessary for definitive structural analysis.[4]
-
Method: Use preparative High-Performance Liquid Chromatography (Prep HPLC) with the optimized separation method to collect a sufficient quantity (typically >1 mg) of the pure impurity.
-
-
Definitive Structure Elucidation with NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise molecular structure of an unknown compound.[5][6][7]
-
Rationale: NMR provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C).[8][9]
-
Action: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a suite of NMR spectra:
-
¹H NMR: Shows the number and type of protons.
-
¹³C NMR & DEPT: Identifies all unique carbons and distinguishes between CH, CH₂, and CH₃ groups.[8]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal proton-proton and proton-carbon correlations, allowing you to piece together the molecular skeleton and confirm connectivity. This is crucial for distinguishing between isomers.[5]
-
-
Q2: The final isolated product is off-color (e.g., yellow or brown) despite having high purity by HPLC. What could be the cause?
An off-color appearance often points to the presence of trace-level, highly chromophoric impurities or polymeric materials that may not be well-resolved or detected by the primary HPLC-UV method.
Causality & Troubleshooting Strategy:
-
Cause - Degradation Pathways: The pyrimidine ring can be susceptible to oxidative degradation or polymerization, especially under harsh conditions (e.g., high heat, prolonged exposure to acid/base, or presence of oxygen). These reactions can form complex, colored by-products.
-
Cause - Starting Material Quality: Impurities in the starting materials (e.g., β-ketoesters, amidines) can carry through the synthesis or participate in side reactions that generate color.[]
-
Troubleshooting Steps:
-
Re-evaluate Synthesis Conditions: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Check for and control any temperature spikes.
-
Purification Enhancement:
-
Activated Charcoal Treatment: Dissolve the product in a suitable solvent and stir with a small amount of activated charcoal, followed by hot filtration. This is effective at removing many large, colored impurities.
-
Recrystallization: Perform a careful recrystallization using an appropriate solvent system. This is often the most effective method for rejecting trace impurities and improving crystalline form.
-
-
Characterize Starting Materials: Before starting the synthesis, verify the purity of all starting materials and reagents via techniques like GC-MS or NMR.
-
Q3: My GC-MS analysis indicates the presence of residual solvents. How do I properly identify and quantify them according to regulatory standards?
Residual solvents are a critical quality attribute, and their levels are strictly regulated by guidelines such as the International Council for Harmonisation (ICH) Q3C.
Causality & Troubleshooting Strategy:
-
Source: Solvents used in the final reaction, work-up, or purification (recrystallization) steps are the obvious source. Inefficient drying is the primary cause of their persistence.
-
Analytical Method - Headspace GC-MS: The standard and recommended technique for analyzing residual solvents is static headspace Gas Chromatography-Mass Spectrometry (GC-MS).[1][11]
-
Rationale: This technique is ideal for volatile organic compounds.[2] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS. This avoids injecting non-volatile matrix components that could contaminate the system. The mass spectrometer provides definitive identification of the eluting solvents.
-
-
Quantification Protocol:
-
Standard Preparation: Prepare a standard solution containing known concentrations of the expected solvents (e.g., ethanol, ethyl acetate, toluene) in a suitable diluent (like DMSO).
-
Calibration Curve: Create a calibration curve by analyzing a series of standards at different concentrations.
-
Sample Analysis: Prepare the sample by dissolving a precisely weighed amount of your product in the same diluent and analyze it using the same headspace GC-MS method.
-
Calculation: Quantify the amount of each solvent in your sample by comparing its peak area to the calibration curve.
-
-
Remediation: If solvent levels exceed ICH limits, improve the drying process. This can be achieved by drying the product under high vacuum for a longer duration or at a slightly elevated temperature (provided the compound is thermally stable).
Frequently Asked Questions (FAQs)
This section covers broader questions about impurity management in pyrimidine synthesis.
Q1: What are the most common classes of impurities expected in the synthesis of this compound?
Understanding the potential sources of impurities is the first step toward controlling them.[2] They can be broadly categorized as follows:
| Impurity Class | Examples | Likely Origin |
| Starting Materials & Intermediates | Unreacted malononitrile, amidines, or other precursors. | Incomplete reaction; non-optimal stoichiometry. |
| By-products | Isomeric pyrimidines, products from dimerization or self-condensation of starting materials. | Competing reaction pathways; lack of regioselectivity.[12] |
| Degradation Products | 4-Hydroxy-5-methylpyrimidine-2-carbonitrile; 4-Methoxy-5-methylpyrimidine-2-carboxamide. | Hydrolysis of methoxy or nitrile groups during reaction or aqueous work-up.[13] |
| Reagents & Solvents | Residual catalysts, acids, bases, or solvents used in purification (e.g., ethyl acetate, hexanes). | Incomplete removal during work-up and drying steps. |
Q2: What is the optimal workflow for identifying an unknown impurity?
A systematic and logical workflow ensures efficient and accurate identification. The process should be guided by the data at each step.
Caption: Workflow for impurity identification.
Q3: How can I proactively minimize the formation of impurities during the synthesis?
Controlling impurities starts with a well-designed and controlled process. The principles of Quality by Design (QbD) are highly relevant here.
-
Purity of Inputs: Use high-purity, well-characterized starting materials and reagents. Impurities in your inputs can directly translate to impurities in your final product.
-
Optimize Reaction Parameters:
-
Stoichiometry: Carefully control the molar ratios of reactants to minimize excess starting materials in the final mixture.
-
Temperature: Avoid excessive heat, which can accelerate degradation and side reactions. Implement precise temperature control.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal endpoint, avoiding prolonged reaction times that can lead to by-product formation.
-
-
Control the Reaction Environment: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation, especially if your intermediates or final product are air-sensitive.
-
Strategic Work-up: Design the work-up and isolation procedure to be as mild as possible. For example, if your product contains acid- or base-labile functional groups (like the nitrile or methoxy group), carefully control the pH during extractions and avoid strong acids or bases.
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Assessment
This protocol provides a starting point for developing a method to assess the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-22 min: 90% B
-
22-23 min: 90% to 10% B
-
23-28 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile:Water.
Note: This method is a general guideline and must be optimized and validated for your specific application.[14][15][16]
Protocol 2: Sample Preparation for NMR Structure Elucidation
This protocol outlines the steps for preparing an isolated impurity for definitive structural analysis.
-
Dry the Sample: Ensure the isolated impurity from Prep HPLC is thoroughly dried under high vacuum to remove all traces of collection solvents (e.g., acetonitrile and water). This is critical as residual protons from solvents can interfere with the analysis.
-
Select Solvent: Choose a deuterated solvent in which the impurity is fully soluble. DMSO-d₆ is a good starting point for polar, nitrogen-containing heterocycles.
-
Prepare Sample: Accurately weigh 1-5 mg of the dried impurity and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Add Internal Standard (Optional but Recommended): For quantitative NMR (qNMR), add a known amount of an internal standard. For qualitative elucidation, a reference standard like Tetramethylsilane (TMS) is often pre-added to the solvent by the manufacturer.
-
Acquire Data: Acquire a full suite of experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, to enable a complete and unambiguous structure assignment.[7]
References
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Investigation. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. (n.d.). ResolveMass Laboratories Inc.[Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain. [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Sannova. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
Analytical advances in pharmaceutical impurity profiling. (2016). PubMed. [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1980). PubMed. [Link]
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (n.d.). PubMed. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate. [Link]
-
NMR Structural Elucidation Testing. (n.d.). Eurolab. [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2015). ResearchGate. [Link]
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (2016). PubMed. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (2014). PMC - NIH. [Link]
-
Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (n.d.). Semantic Scholar. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Semantic Scholar. [Link]
-
Mass spectrometry for analysis of purine and pyrimidine compounds. (2010). ResearchGate. [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkat USA. [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2022). CORE. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2019). RSC Publishing. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). MDPI. [Link]
-
Enzymes open the door for simpler, more efficient oligo therapeutic synthesis. (2024). BioXconomy. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2001). PMC - NIH. [Link]
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). ResearchGate. [Link]
-
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (1981). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). ResearchGate. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. testinglab.com [testinglab.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jchps.com [jchps.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Pyrimidine synthesis [organic-chemistry.org]
- 13. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 14. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-5-methylpyrimidine-2-carbonitrile
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrimidines. Specifically, we will address common challenges and provide advanced troubleshooting strategies to improve the yield and purity of 4-Methoxy-5-methylpyrimidine-2-carbonitrile, a key intermediate in various pharmaceutical development programs.
Section 1: Overview of the Synthetic Strategy
The synthesis of 2-cyanopyrimidines is most effectively achieved through a two-step, one-pot sequence starting from a 2-(methylthio)pyrimidine precursor. This method is often preferred due to the commercial availability of the starting materials and the robust nature of the reactions. The core strategy involves:
-
Oxidation: The electron-donating methylthio group at the C2 position is oxidized to a highly effective leaving group, typically a methylsulfoxide or, more preferably, a methylsulfone. This oxidation step is critical as it activates the C2 position for subsequent nucleophilic attack.
-
Cyanation: The activated sulfonyl group is then displaced by a cyanide nucleophile (e.g., from KCN or NaCN) in a nucleophilic aromatic substitution (SNAr) reaction to furnish the desired 2-carbonitrile product.
This sequence is reliable but requires careful control of reaction conditions to maximize yield and minimize byproduct formation.
Caption: Proposed two-step synthesis of the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?
This is a common issue that typically points to problems in one of the two core steps.
A) Potential Cause: Ineffective Oxidation (Step 1)
The conversion of the methylthioether to the methylsulfone is the critical activation step. If this step is incomplete, the subsequent cyanation will not proceed efficiently.
-
Expert Insight: The sulfone is a superior leaving group compared to the sulfoxide or the original thioether due to the strong electron-withdrawing capacity of the two sulfonyl oxygens. This significantly lowers the electron density at the C2 carbon, making it highly susceptible to nucleophilic attack.
-
Troubleshooting Steps:
-
Choice of Oxidant: While hydrogen peroxide with a sodium tungstate catalyst is a cost-effective option, its reactivity can be inconsistent.[1] For more reliable and controlled oxidation, meta-chloroperoxybenzoic acid (m-CPBA) is recommended.[2] Use at least 2.2 equivalents to ensure full conversion to the sulfone.
-
Temperature Control: The oxidation is exothermic. Add the oxidant portion-wise to a cooled solution (0-5 °C) to prevent runaway reactions and potential side-product formation.
-
Reaction Monitoring: Track the progress of the oxidation using Thin Layer Chromatography (TLC) or LC-MS. You should see the starting material spot disappear and be replaced by a more polar spot corresponding to the sulfone intermediate. The reaction is typically complete within 1-3 hours.[2]
-
B) Potential Cause: Failed Cyanation Reaction (Step 2)
If the oxidation is successful but the final product is absent, the issue lies with the cyanide displacement.
-
Expert Insight: The SNAr mechanism for cyanide displacement is highly sensitive to solvent and atmospheric conditions. The cyanide anion is a potent nucleophile, but its efficacy can be hampered by protic solvents or insufficient solubility.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is free from water. Water can hydrolyze the cyanide source and compete as a nucleophile, leading to undesired hydroxypyrimidine byproducts. Use anhydrous solvents and consider running the reaction under an inert atmosphere (N₂ or Ar).
-
Solvent Choice: The solvent must be able to dissolve the cyanide salt and stabilize the transition state. Aprotic polar solvents like DMSO or DMF are ideal. They effectively solvate the cation (K⁺ or Na⁺) while leaving the cyanide anion highly reactive.
-
Cyanide Source and Solubility: Potassium cyanide (KCN) is commonly used. Its solubility can be enhanced by the addition of a phase-transfer catalyst (e.g., 18-crown-6) if you are using less polar solvents, though switching to DMSO is often a better solution.
-
Temperature: This reaction may require heating to proceed at a reasonable rate. A temperature range of 60-100 °C is typical. Monitor by TLC to determine the optimal balance between reaction rate and potential degradation.
-
Caption: Decision tree for troubleshooting low product yield.
Q2: My reaction produces multiple byproducts and is difficult to purify. How can I improve selectivity?
Byproduct formation often results from incomplete reactions, over-reactivity, or degradation.
A) Potential Cause: Mixture of Thioether, Sulfoxide, and Sulfone
-
Expert Insight: Stepwise oxidation can lead to a mixture if insufficient oxidant is used or the reaction is stopped prematurely. The sulfoxide is also a leaving group, but it is less reactive than the sulfone, leading to sluggish and incomplete cyanation.
-
Solution: As mentioned in Q1A, use a slight excess (2.2 equivalents) of a reliable oxidant like m-CPBA and monitor the reaction to completion by TLC, ensuring the disappearance of both the starting material and the intermediate sulfoxide spot.
B) Potential Cause: Hydrolysis of the Nitrile Group
-
Expert Insight: The nitrile group is susceptible to hydrolysis to the corresponding amide or even carboxylic acid, especially under harsh acidic or basic conditions during aqueous workup.
-
Solution: Keep the workup conditions as neutral as possible. If an acid or base wash is necessary, perform it quickly at low temperatures. Ensure the organic solvent used for extraction is thoroughly dried before concentration.
Section 3: Frequently Asked Questions (FAQs)
-
What is the best analytical method to monitor the reaction?
-
Thin Layer Chromatography (TLC) is excellent for real-time monitoring. Use a solvent system like 7:3 hexane:ethyl acetate.[3] The sulfone intermediate will be significantly more polar (lower Rf) than the starting thioether. The final nitrile product will have an intermediate polarity. For definitive identification of intermediates and byproducts, LC-MS is invaluable.
-
-
What are the critical safety precautions when using potassium cyanide?
-
Extreme Toxicity: KCN is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).
-
Acid Incompatibility: NEVER allow KCN to come into contact with acids. This reaction liberates highly toxic hydrogen cyanide (HCN) gas. All glassware must be free of acid residue. Quench any residual cyanide in the reaction mixture and on glassware with an excess of bleach (sodium hypochlorite) or hydrogen peroxide solution in the fume hood before disposal.
-
-
Can this synthesis be scaled up?
-
Yes, but careful thermal management is crucial. The oxidation step is exothermic and must be controlled with efficient cooling and slow, portion-wise addition of the oxidant. For the cyanation step, ensure efficient stirring to handle the heterogeneous mixture. A one-pot procedure where the cyanation is performed directly on the crude oxidation product is often preferred for scalability as it minimizes handling of the intermediate.[1]
-
Section 4: Optimized Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the synthesis of 2-cyanopyrimidines.[1][2]
Step 1: Oxidation to 4-Methoxy-5-methyl-2-(methylsulfonyl)pyrimidine
-
Dissolve 2-(methylthio)-4-methoxy-5-methylpyrimidine (1.0 eq) in dichloromethane (DCM, ~10 mL per mmol of starting material).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (Na₂CO₃).
-
Separate the organic layer, and extract the aqueous layer with additional DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfone is a solid and can often be used in the next step without further purification.
Step 2: Cyanation to this compound
-
Place the crude methylsulfone intermediate (1.0 eq) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add anhydrous dimethyl sulfoxide (DMSO, ~5 mL per mmol of sulfone).
-
Add potassium cyanide (KCN, 1.5 eq). (CAUTION: EXTREMELY TOXIC) .
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC (typically 2-6 hours).
-
Once the sulfone is consumed, cool the reaction to room temperature and pour it into a beaker containing ice water, which will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain the pure this compound.
Section 5: Summary of Key Optimization Parameters
| Parameter | Step 1: Oxidation | Step 2: Cyanation | Rationale & Expert Notes |
| Reagent | m-CPBA (2.2 eq) | KCN (1.5 eq) | m-CPBA provides a cleaner, more controlled oxidation than H₂O₂/catalyst systems.[2] An excess of KCN drives the displacement reaction to completion. |
| Solvent | Dichloromethane (DCM) | Dimethyl sulfoxide (DMSO) | DCM is an excellent solvent for the thioether and m-CPBA. DMSO is superior for dissolving KCN and promoting the SNAr reaction. |
| Temperature | 0 °C to Room Temp | 60 - 80 °C | Initial cooling for oxidation is critical to control exothermicity. Heating is required to overcome the activation energy for the SNAr step. |
| Atmosphere | Air | Inert (N₂ or Ar) | The oxidation is air-stable. An inert atmosphere for cyanation prevents moisture-related side reactions. |
| Monitoring | TLC (Hexane/EtOAc) | TLC (Hexane/EtOAc) | Allows for clear differentiation of starting material, intermediate, and product, preventing premature workup or unnecessary heating. |
| Typical Yield | >90% (crude sulfone) | 60 - 85% (after purification) | The oxidation is typically high-yielding. The cyanation yield depends heavily on reaction conditions and purification efficiency. |
References
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support. [4]
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support. [3]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support. [5]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link][2]
-
CN115215805B - Preparation process of 2-cyano pyrimidine. (2022). Google Patents. [1]
Sources
Technical Support Center: Troubleshooting Byproducts in Pyrimidine-5-Carbonitrile Synthesis
Welcome to the technical support center for pyrimidine-5-carbonitrile synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Here, we address common challenges related to byproduct formation, offering in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions.
Part 1: Frequently Asked Questions (FAQs) - The Usual Suspects
This section addresses the most common questions regarding impurities and side reactions encountered during the synthesis of pyrimidine-5-carbonitriles.
Question 1: I've just run an LC-MS on my crude reaction mixture and see an unexpected peak with a mass of +18 amu compared to my product. What is the most likely culprit?
Answer: An additional mass of +18 atomic mass units (amu) almost invariably points to the hydrolysis of the nitrile group to a primary amide (pyrimidine-5-carboxamide). This is the most common byproduct in these syntheses.
-
Causality (The "Why"): The carbon atom of a nitrile group is electrophilic and susceptible to nucleophilic attack.[1] In the presence of water, either as a solvent or as an impurity in your reagents, this nitrile can undergo acid- or base-catalyzed hydrolysis.[1][2] The reaction proceeds via a hemiaminal-like intermediate which then tautomerizes to the more stable amide. While harsh conditions are often required for full hydrolysis to a carboxylic acid, the partial hydrolysis to the amide can occur under surprisingly mild conditions, especially with residual base or acid from the cyclization step.[3][4]
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: Ensure all solvents and non-aqueous reagents are thoroughly dried. Use freshly distilled solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).
-
Controlled Workup: During the aqueous workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures.
-
Solvent Choice: In some cases, using a less protic solvent like tert-butanol has been shown to minimize nitrile hydrolysis during base-mediated reactions.[5]
-
Question 2: My reaction yield is low, and the crude NMR shows a complex mixture of aromatic signals and unreacted starting materials. What kind of side reactions should I consider?
Answer: Low yields with complex product mixtures often suggest competing reaction pathways or the formation of isomers. For multicomponent reactions like the Biginelli reaction or similar cyclocondensations, several side products are possible.[6][7]
-
Common Competing Reactions:
-
Hantzsch-type Dihydropyridine Formation: A fluorescent, often yellow, byproduct can form when two equivalents of a β-ketoester (or similar 1,3-dicarbonyl compound) react with the aldehyde component.[8][9] This pathway is particularly favored at higher temperatures where urea or thiourea can decompose to generate ammonia.
-
Knoevenagel Condensation Product: The initial condensation between the aldehyde and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) can stall or exist as a stable byproduct if the subsequent cyclization step is slow.[9]
-
Regioisomer Formation: If you are using unsymmetrical starting materials, such as an unsymmetrical 1,3-dicarbonyl compound, the formation of regioisomers is a distinct possibility. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.[10]
-
-
Troubleshooting Strategy:
-
Temperature Control: To minimize Hantzsch-type byproducts, try running the reaction at a lower temperature for a longer period.[9]
-
Order of Addition: Adding the urea or amidine component last can sometimes reduce its decomposition and favor the desired pyrimidine pathway.[9]
-
Catalyst Screening: The choice of Lewis or Brønsted acid catalyst can significantly influence selectivity.[6] Screening different catalysts may be necessary to favor the desired cyclization.
-
Question 3: During purification, I'm struggling to separate my product from an impurity with a very similar polarity. What could it be?
Answer: Besides the regioisomers mentioned above, another common issue is the presence of byproducts with nearly identical polarity to the desired product.
-
Likely Candidates:
-
Unreacted Advanced Intermediates: The open-chain intermediate formed after the initial condensation but before the final ring-closing step can be a major impurity.
-
Oxidized/Reduced Species: Depending on the substituents and reaction conditions, the pyrimidine ring or its side chains can undergo oxidation or reduction.
-
Methylated/Alkylated Byproducts: If reagents like methyl iodide are used for subsequent functionalization, you might see trace amounts of N-alkylation on the pyrimidine ring in addition to the desired O- or S-alkylation.[11]
-
-
Purification & Characterization Strategy:
-
Alternative Chromatography: If silica gel chromatography fails, consider using a different stationary phase like alumina or employing reverse-phase preparative HPLC.[10]
-
Crystallization: Attempting to crystallize the desired product from a suitable solvent system can be a highly effective method for removing closely-eluting impurities.
-
High-Resolution Analytical Techniques: Utilize high-resolution mass spectrometry (HRMS) and 2D NMR techniques (like COSY and HMBC) to definitively identify the structure of the persistent impurity.[12] This structural information is critical for understanding its origin and preventing its formation.
-
Part 2: Troubleshooting Guide: A Practical Workflow
This section provides a structured approach to identifying and resolving specific experimental issues.
Problem: An unexpected peak has appeared in my HPLC/LC-MS analysis.
This workflow provides a logical path to identifying an unknown impurity.
Caption: A decision workflow for identifying unknown peaks in LC-MS analysis.
Part 3: In-Depth Mechanistic Insights & Preventative Protocols
Focus on: Nitrile Hydrolysis
The conversion of the pyrimidine-5-carbonitrile to the corresponding pyrimidine-5-carboxamide is a pervasive side reaction.
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Protocol for Minimizing Nitrile Hydrolysis
-
Glassware and Reagent Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours or flame-dry under vacuum. Allow to cool under a stream of dry nitrogen or argon.
-
Use anhydrous grade solvents from a sealed bottle or distill from an appropriate drying agent (e.g., CaH₂ for acetonitrile, sodium/benzophenone for THF).
-
Ensure all solid reagents are anhydrous. If necessary, dry them in a vacuum oven before use.
-
-
Reaction Setup and Execution:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Add reagents via syringe or a Schlenk line to prevent exposure to atmospheric moisture.
-
Run the reaction at the lowest effective temperature to minimize side reactions.
-
-
Workup and Purification:
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to 0 °C.
-
Quench the reaction by slowly adding a pre-chilled, pH-neutral buffer or saturated ammonium chloride solution instead of pure water.
-
Proceed immediately with extraction using an organic solvent. Do not allow the aqueous/organic mixture to stir for extended periods.
-
Dry the combined organic layers thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (<40 °C).
-
Part 4: Analytical Methodologies
A robust analytical method is crucial for identifying and quantifying byproducts.
Table 1: Common Byproducts and Their Mass Spectrometry Signatures
| Byproduct Name | Structure | Mass Change from Product (amu) | Common Adducts (m/z) |
| Pyrimidine-5-carboxamide | R-CONH₂ | +18 | [M+H]⁺, [M+Na]⁺ |
| Pyrimidine-5-carboxylic acid | R-COOH | +19 (+O, -N, +H) | [M+H]⁺, [M-H]⁻ |
| Hantzsch-type Dihydropyridine | Varies | Varies | [M+H]⁺ |
| Dimer | (Product)₂ | + Product Mass | [M+H]⁺ |
General Purpose HPLC-MS Method for Crude Reaction Monitoring
This method provides a good starting point for separating common pyrimidine derivatives and their byproducts.
-
Column: C18 reverse-phase (e.g., 4.6 x 100 mm, 2.7 µm particle size).[6][13]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-22 min: Equilibrate at 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and 280 nm, coupled with a mass spectrometer (ESI+ and ESI- modes).[14]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a 50:50 mixture of acetonitrile and water.
References
-
Hydrolysis of nitriles. Lumen Learning. [Link]
-
Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. National Center for Biotechnology Information. [Link]
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]
-
A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. [Link]
-
Synthesis of pyrimidine 5‐carbonitrile derivatives. ResearchGate. [Link]
-
The possible mechanism for the synthesis of pyrimidine-5-carbonitrile in the presence of bone char-nPrN-SO3H as catalyst. ResearchGate. [Link]
-
Impurity Synthesis And Identification. SpiroChem. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Center for Biotechnology Information. [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Catalyst Selection for Pyrimidine Ring Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center focused on catalyst selection for pyrimidine ring formation. Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of nucleic acids and a vast array of biologically active compounds.[1] The efficiency of their synthesis is paramount. This guide provides in-depth, field-proven insights into selecting the right catalyst to overcome common experimental hurdles, optimize yields, and ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Fundamentals
This section addresses foundational questions regarding the types of catalysts used in pyrimidine synthesis and their primary roles.
Q1: What are the main classes of catalysts used for pyrimidine synthesis, and how do they differ in their mechanism?
A1: The three main classes are Brønsted acids, Lewis acids, and, increasingly, organocatalysts and heterogeneous catalysts.
-
Brønsted Acids: These are proton (H+) donors.[2][3] In reactions like the widely-used Biginelli reaction, they catalyze the reaction by protonating a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[4] Classical examples include HCl and p-toluenesulfonic acid (p-TsOH).
-
Lewis Acids: These are electron-pair acceptors.[2][3] They activate reactants differently, by coordinating to a lone pair of electrons (e.g., on a carbonyl oxygen), which also increases the electrophilicity of the carbonyl carbon.[5] Common Lewis acids include metal salts like Yb(OTf)₃, InCl₃, FeCl₃, and ZnCl₂.[4][6] They are often more effective than Brønsted acids, leading to higher yields and shorter reaction times.[4]
-
Organocatalysts: These are small, metal-free organic molecules that can act as catalysts. For pyrimidine synthesis, species like L-proline can be used.[7][8] They offer a greener alternative and can provide stereoselectivity in certain reactions.[9]
-
Heterogeneous vs. Homogeneous Catalysts: Catalysts can also be classified by their phase relative to the reactants.[10]
-
Homogeneous catalysts exist in the same phase as the reactants (e.g., a soluble Lewis acid in an organic solvent).[11][12] They are often highly active and selective but can be difficult to separate from the product.[13]
-
Heterogeneous catalysts are in a different phase (e.g., a solid catalyst in a liquid reaction mixture).[11][12] Their primary advantage is easy separation and recyclability, which is crucial for industrial and green chemistry applications.[11][13]
-
Q2: What is the catalytic role in a multicomponent reaction (MCR) like the Biginelli synthesis?
A2: In an MCR, the catalyst is pivotal in orchestrating a cascade of reactions in a single pot. In the acid-catalyzed Biginelli reaction, the catalyst's primary role is to activate the aldehyde component, facilitating the formation of a key N-acyliminium ion intermediate. This highly reactive species is then intercepted by the β-ketoester, leading to a series of cyclization and condensation steps that form the final dihydropyrimidinone (DHPM) product.[14] The choice of catalyst can significantly influence the stability and formation rate of this intermediate, directly impacting the overall reaction efficiency.[14]
Part 2: Troubleshooting Guide: A Catalyst-Centric Approach
This section is designed to help you diagnose and solve specific experimental problems by modifying your catalytic system.
Q3: My reaction yield is very low. How can the catalyst be the issue?
A3: Low yield is a frequent problem that can often be traced back to the catalyst. Here are the key factors to investigate:
-
Insufficient Catalyst Activity: The chosen catalyst may not be potent enough for your specific substrates. Sterically hindered starting materials, for instance, may require a more powerful catalyst.[6]
-
Suboptimal Catalyst Loading: Using too little catalyst will result in a sluggish or incomplete reaction. Conversely, excessive catalyst loading can sometimes promote side reactions.
-
Solution: Perform a catalyst loading study, varying the concentration (e.g., from 1 mol% to 20 mol%) to find the optimal amount for your reaction.
-
-
Poor Catalyst-Solvent Compatibility: The solvent's polarity can dramatically affect the catalyst's activity and the solubility of reactants.[6]
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Q4: I'm observing significant side product formation. Can a different catalyst improve selectivity?
A4: Absolutely. Side product formation is often a result of competing reaction pathways, which can be influenced by the catalyst.
-
Common Side Products: In the Biginelli reaction, a common impurity is the Knoevenagel condensation product, formed between the aldehyde and the β-ketoester. Aldol self-condensation of the aldehyde can also occur.[4]
-
Solution: Switching from a strong Brønsted acid (like HCl) to a Lewis acid catalyst can often minimize the formation of these byproducts.[4] Lewis acids tend to better orchestrate the desired multicomponent assembly over simple bimolecular condensations.
-
-
Hantzsch Dihydropyridine Formation: At elevated temperatures, urea can decompose to ammonia, which can then participate in a competing Hantzsch-type reaction with the aldehyde and two equivalents of the β-ketoester, leading to a fluorescent dihydropyridine byproduct.[16]
Catalyst Selection to Minimize Side Products
This diagram illustrates how catalyst choice directs the reaction pathway.
Caption: Catalyst choice influencing reaction selectivity.
Part 3: Advanced Catalyst Selection & Protocols
Q5: My synthesis requires environmentally friendly conditions. What are some "green" catalyst options?
A5: Green chemistry principles are increasingly important in synthesis design.[17][18] For pyrimidine formation, several green catalytic strategies exist:
-
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst.[7][8] They are non-volatile and often recyclable, making them an excellent green alternative.[7][8]
-
Solvent-Free Reactions: Many pyrimidine syntheses can be performed under solvent-free or "grindstone" conditions, often with microwave irradiation to accelerate the reaction.[1][19] This dramatically reduces solvent waste.[20]
-
Reusable Heterogeneous Catalysts: Using a solid-supported acid catalyst allows for simple filtration and reuse, aligning with green chemistry goals.[9] Examples include magnetic nanoparticle-supported catalysts.[9]
Comparison of Common Catalysts for Pyrimidine Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acid | HCl, p-TsOH | Inexpensive, readily available | Can promote side reactions, often requires harsh conditions[4] |
| Lewis Acid | Yb(OTf)₃, FeCl₃, InCl₃ | High efficiency, shorter reaction times, better selectivity[4] | Can be expensive, may be moisture-sensitive |
| Organocatalyst | L-proline | Metal-free, potential for asymmetry, environmentally benign[7][8] | May have lower activity than metal catalysts |
| Heterogeneous | Supported Acids | Easy separation, recyclable, suitable for continuous flow | Can have lower activity due to mass transfer limitations[11][21] |
| Ionic Liquid | [Hnmp]HSO₄ | Acts as both solvent and catalyst, recyclable, low volatility[7][8] | Can be viscous, product isolation may be challenging |
Experimental Protocol: Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a validated starting point for the synthesis of a dihydropyrimidinone (DHPM) using a Lewis acid catalyst.
Materials:
-
Aldehyde (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[6]
-
Add the solvent (20 mL) and the Lewis acid catalyst (1 mmol).
-
Heat the mixture to reflux (approx. 82°C for acetonitrile).
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).[6] Reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.[6]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[6]
-
Purify the crude product by recrystallization (typically from ethanol) or column chromatography to yield the pure DHPM.[6]
References
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (n.d.). Benchchem.
- Troubleshooting low yield in Biginelli reaction for pyrimidines. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis. (n.d.). Benchchem.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules. Retrieved from [Link]
-
Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. Retrieved from [Link]
-
Sustainable green synthesis of Pyrimidine derivatives: Review on multicomponent synthesis, catalysts, and techniques. (2023). PubMed. Retrieved from [Link]
-
Patil, P., et al. (2023). Green Recipes for Pyrimidine. Current Organic Synthesis, 20(6), 678-705. Retrieved from [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega. Retrieved from [Link]
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
-
GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (2023). RASĀYAN Journal of Chemistry, 16(3). Retrieved from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. Retrieved from [Link]
-
A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. (n.d.). PubMed Central. Retrieved from [Link]
-
What is the difference between a Bronsted-Lowry acid and a Lewis acid? (2014). Quora. Retrieved from [Link]
-
What is the difference between a Bronsted Lowry acid and a Lewis Acid? (n.d.). MyTutor. Retrieved from [Link]
-
types of catalysis. (n.d.). Chemguide. Retrieved from [Link]
-
Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM. Retrieved from [Link]
-
Homogeneous & Heterogeneous Catalysts. (2025). Save My Exams. Retrieved from [Link]
-
Synergy between homogeneous and heterogeneous catalysis. (n.d.). RSC Publishing. Retrieved from [Link]
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.). ACS Publications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. mytutor.co.uk [mytutor.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jchemrev.com [jchemrev.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chembam.com [chembam.com]
- 12. savemyexams.com [savemyexams.com]
- 13. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. ethz.ch [ethz.ch]
Technical Support Center: Solvent Effects on 4-Methoxy-5-methylpyrimidine-2-carbonitrile Reactivity
Introduction: Welcome to the technical support guide for 4-Methoxy-5-methylpyrimidine-2-carbonitrile. This molecule is a versatile heterocyclic building block, pivotal in the synthesis of complex chemical entities for pharmaceutical and materials science research. Its reactivity is dominated by the electronic characteristics of the pyrimidine ring, which is rendered electron-deficient by two nitrogen atoms and a potent electron-withdrawing nitrile group at the C2 position. This configuration makes the C4 position, bearing the methoxy group, highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
The success, rate, and outcome of these SNAr reactions are profoundly dictated by the choice of solvent. A solvent is not merely an inert medium but an active participant that can stabilize or destabilize reactants, intermediates, and transition states. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help researchers navigate the complexities of solvent selection and optimize their synthetic outcomes.
Section 1: Core Concepts & FAQs
This section addresses fundamental principles governing the reactivity of this compound.
Q1: What are the primary reactive sites on this compound and why?
A1: The molecule possesses three primary sites of reactivity, each governed by distinct electronic factors:
-
C4-Methoxy Group (Primary Site for SNAr): This is the most reactive site for nucleophilic attack. The methoxy group serves as a competent leaving group in SNAr reactions. The pyrimidine ring's two nitrogen atoms act as powerful electron-withdrawing groups, significantly lowering the electron density at the C2, C4, and C6 positions. The additional cyano group at C2 further depletes electron density, making the C4 position exceptionally electrophilic and primed for substitution. In nucleophilic aromatic substitutions of 2,4-disubstituted pyrimidines, reaction at the C4 site is generally favored.[1][2]
-
C2-Carbonitrile Group: The nitrile functional group is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, yielding a primary amide or a carboxylic acid. This is a critical consideration when selecting reaction conditions, as the solvent (e.g., water, alcohols) can participate in this unwanted side reaction.
-
Ring Nitrogens (N1 & N3): As with other pyridine-like heterocycles, the lone pair of electrons on the ring nitrogens imparts basic character. These sites can be protonated in the presence of acid or alkylated, though this is less common under the conditions typically used for SNAr.
Q2: How do solvents fundamentally influence Nucleophilic Aromatic Substitution (SNAr) reactions on this pyrimidine core?
A2: Solvents exert control over SNAr reactions by modulating the stability of the species involved in the multi-step mechanism. The SNAr reaction proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are often the solvents of choice. Their high polarity effectively stabilizes the charged Meisenheimer complex, lowering the activation energy and accelerating the reaction.[4] Because they lack acidic protons, they do not strongly solvate (and thus deactivate) most anionic nucleophiles through hydrogen bonding.
-
Polar Protic Solvents (e.g., Ethanol, Water, Isopropanol): These solvents can also stabilize the Meisenheimer complex due to their polarity. However, their hydrogen-bond-donating ability can strongly solvate anionic nucleophiles, creating a "solvent cage" that hinders their ability to attack the electrophilic ring.[5] This effect can significantly slow down reactions, particularly with small, "hard" nucleophiles like fluoride or hydroxide.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents are generally unsuitable for SNAr reactions. They are incapable of stabilizing the charged Meisenheimer intermediate, leading to a very high activation energy and consequently, extremely slow or non-existent reactions.[6]
Table 1: Properties of Common Solvents in Pyrimidine Chemistry
| Solvent | Formula | Dielectric Constant (20°C) | Type | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | Polar Aprotic | 189 | Excellent for SNAr; dissolves a wide range of compounds; high boiling point allows for high reaction temperatures. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Polar Aprotic | 153 | Good alternative to DMSO; can decompose at high temperatures or in the presence of strong acids/bases. |
| Acetonitrile (MeCN) | C₂H₃N | 37.5 | Polar Aprotic | 82 | Lower boiling point, useful for reactions at moderate temperatures; less viscous than DMSO/DMF. |
| Ethanol (EtOH) | C₂H₅OH | 24.6 | Polar Protic | 78 | Can act as a nucleophile (solvolysis); can deactivate anionic nucleophiles via H-bonding.[7] |
| 2-Propanol (IPA) | C₃H₈O | 19.9 | Polar Protic | 82 | Less nucleophilic than EtOH or MeOH; good for solubility but still a protic solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Polar Aprotic | 66 | Moderately polar; often used as a co-solvent to improve solubility. |
| Toluene | C₇H₈ | 2.4 | Non-Polar | 111 | Generally poor for SNAr unless phase-transfer catalysis is used. |
(Data compiled from multiple sources including[8])
Section 2: Troubleshooting Guide for SNAr Reactions at C4
This section is formatted to address specific problems encountered during experimentation.
Issue 1: Low or No Conversion
Q: My SNAr reaction using an amine nucleophile is extremely slow in Toluene, and I'm recovering mostly starting material. What solvent-related factors should I investigate?
A: This is a classic issue stemming from an inappropriate solvent choice for the SNAr mechanism. Non-polar solvents like Toluene cannot stabilize the charged Meisenheimer intermediate, resulting in a prohibitively high activation energy barrier.
Troubleshooting Steps & Explanations:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to change the solvent to DMSO or DMF. Their high polarity will stabilize the transition state and intermediate, dramatically increasing the reaction rate. Acetonitrile is another excellent option if a lower reaction temperature is desired.[4]
-
Assess Nucleophile Solubility: Ensure your amine nucleophile is soluble in the new solvent. While DMSO and DMF are excellent solvents, if solubility issues persist, consider a co-solvent like THF. However, pure polar aprotic solvents are preferred.
-
Temperature Optimization: SNAr reactions often require heating. The high boiling points of DMSO (189 °C) and DMF (153 °C) are advantageous, allowing for a wide operational temperature range to increase reaction kinetics. Monitor the reaction for potential decomposition if using very high temperatures.[9]
Issue 2: Formation of Side Products
Q: I'm observing a significant byproduct with a mass corresponding to the hydrolysis of the C2-nitrile to an amide. How can my solvent choice prevent this?
A: Nitrile hydrolysis is a common side reaction, particularly when water is present and the reaction is run under basic or acidic conditions at elevated temperatures. Protic solvents like ethanol can also be a source of trace water or participate directly.
Troubleshooting Steps & Explanations:
-
Employ Anhydrous Solvents: Use a freshly opened bottle of an anhydrous polar aprotic solvent (e.g., anhydrous DMF or DMSO) or dry the solvent using standard laboratory procedures (e.g., with molecular sieves).
-
Ensure Dry Reagents: Dry your nucleophile and any base used, as they can be sources of water. If using a salt form of a nucleophile, ensure it is rigorously dried before use.
-
Use an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent atmospheric moisture from entering the reaction vessel, which is especially important for long reactions at high temperatures.[10]
-
Minimize Reaction Time and Temperature: If possible, lower the reaction temperature or shorten the reaction time once the starting material is consumed (monitor by TLC or LC-MS) to minimize the opportunity for the slower hydrolysis side reaction to occur.
Issue 3: Poor Solubility & Reaction Heterogeneity
Q: My starting pyrimidine is not fully dissolving in acetonitrile, leading to a slurry and inconsistent reaction times. What is a better solvent system?
A: Reaction homogeneity is crucial for reproducible kinetics and achieving full conversion.[10] While acetonitrile is a good polar aprotic solvent, its solvating power can be limited for more complex or polar substrates.
Troubleshooting Steps & Explanations:
-
Switch to a Stronger Solvent: DMSO is an exceptionally powerful solvent and will likely dissolve your starting material and most nucleophiles, creating a homogeneous solution. DMF is also a strong candidate.
-
Consider a Co-Solvent System: If you must use a less powerful solvent for reasons of downstream processing, a co-solvent can be effective. Adding 10-20% of DMF or DMSO to a solvent like THF or acetonitrile can often be enough to achieve homogeneity without drastically changing the overall solvent properties.
-
Temperature Adjustment: Gently warming the mixture during reagent addition can sometimes help achieve full dissolution before commencing the main heating phase of the reaction.
Section 3: Experimental Protocols
These protocols provide a validated starting point for experimentation.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add anhydrous DMSO (or DMF) via syringe to achieve a concentration of 0.1-0.5 M. Stir until the starting material is fully dissolved. Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base if required (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[11]
Protocol 2: Comparative Analysis of Solvent Effects
-
Setup: Prepare three identical small reaction vials (e.g., 4 mL vials with screw caps).
-
Reagent Stock: Prepare a stock solution of this compound and the chosen nucleophile in a volatile solvent (e.g., DCM) to ensure accurate dispensing. Aliquot the same amount of starting material and nucleophile into each vial and evaporate the volatile solvent.
-
Solvent Addition: To each vial, add a different test solvent (e.g., Vial 1: DMSO; Vial 2: Ethanol; Vial 3: Toluene) to the same concentration.
-
Execution: Place all three vials in a heating block set to the same temperature (e.g., 100 °C) and stir at the same rate.
-
Time-Point Analysis: At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small, identical aliquot from each reaction. Quench by diluting into a mobile phase (e.g., acetonitrile/water) and analyze by HPLC or LC-MS to determine the percentage of starting material remaining and product formed. This provides quantitative data on the kinetic impact of each solvent.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention.
- Benchchem. Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Lashley, M. et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Murphy, J. A. Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- RSC Publishing. Effect of the nature of the nucleophile and solvent on an SNAr reaction.
- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Request PDF. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Benchchem. Overcoming side reactions in pyrimidine synthesis.
- Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- University of Rochester. Common Solvents Used in Organic Chemistry: Table of Properties.
- Asian Journal of Chemical Sciences. Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids.
- ChemRxiv. Kinetic Solvent Effects in Organic Reactions.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-up of 4-Methoxy-5-methylpyrimidine-2-carbonitrile Production
Welcome to the technical support resource for the synthesis and scale-up of 4-Methoxy-5-methylpyrimidine-2-carbonitrile. This guide is intended for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production, providing troubleshooting advice and practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is excellent at the gram scale, but drops significantly when I move to a 10-liter reactor. What are the likely causes?
A significant drop in yield upon scale-up is a common issue and typically points to problems with mass and heat transfer, or the quality of raw materials.[1] In a larger reactor, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and degrade your target molecule.[1] Many reactions for forming pyrimidine rings or introducing nitrile groups are exothermic.[1][2][3] What is easily managed in a small flask can become a major problem at a larger scale, leading to thermal runaway if not controlled.[2][3]
Troubleshooting Steps:
-
Review Your Mixing: Ensure the stirrer speed and impeller design are suitable for the larger vessel to maintain a uniform reaction mixture.[1]
-
Control Reagent Addition: Instead of adding reagents all at once, use a controlled addition funnel or a syringe pump to manage the reaction exotherm.
-
Monitor Internal Temperature: Always use a temperature probe placed in the reaction mixture, not just monitoring the heating mantle or cooling jacket.[1]
-
Re-evaluate Raw Materials: Impurities in starting materials that were insignificant at a small scale can have a much larger impact in a scaled-up reaction.[1] It is advisable to re-qualify your starting materials for purity.
Q2: I am observing a persistent, difficult-to-remove impurity in my final product. How can I identify and minimize it?
Impurity formation is often related to side reactions that become more prevalent under specific conditions. For pyrimidine synthesis, common side reactions can include self-condensation of starting materials or incomplete cyclization.[4][5]
Identification and Mitigation Strategies:
-
Characterization: Use analytical techniques like HPLC, GC-MS, and NMR to identify the structure of the impurity.[6][7][8] This will provide clues as to how it was formed. Common impurities in related syntheses include dihydropyridine derivatives from self-condensation or N-acylureas if a urea-like starting material is used.[4]
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion and minimize certain side products.[4]
-
Temperature Optimization: Side reactions often have different activation energies than the desired reaction. Experiment with lowering the reaction temperature to see if impurity formation is reduced.[4][9]
-
Inert Atmosphere: If you suspect oxidation of your pyrimidine ring, conducting the reaction under an inert atmosphere like nitrogen or argon can minimize this.[1]
Troubleshooting Guide by Process Stage
Stage 1: Reaction Setup and Initiation
Issue: Poor solubility of starting materials in the chosen solvent at scale.
-
Causality: A solvent system that works for a small, concentrated reaction may not be adequate for a larger, more dilute reaction, or for starting materials with varying particle sizes.
-
Solution:
-
Solvent Screening: Consider a more polar solvent or a co-solvent system to improve solubility.
-
Gentle Warming: If thermally stable, gently warm the mixture to aid dissolution before initiating the reaction.
-
Particle Size Reduction: If using solid starting materials, ensure they are finely powdered to increase the surface area for dissolution.
-
Stage 2: During Reaction
Issue: Reaction stalls before completion, even with extended reaction time.
-
Causality: This could be due to catalyst deactivation, the formation of an inhibiting byproduct, or a change in reaction kinetics at a different concentration.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Stage 3: Work-up and Purification
Issue: Difficulty in separating the product from byproducts by crystallization.
-
Causality: The impurity may have similar solubility properties to your product, or it may be co-crystallizing.
-
Solutions:
-
Solvent System Optimization: Develop a binary solvent system for recrystallization. One solvent should fully dissolve the product and impurity at high temperature, while the other (the anti-solvent) should cause the product to selectively precipitate upon cooling.
-
Chromatography: While not ideal for very large scales, column chromatography may be necessary for purification. Reverse-phase HPLC methods are often effective for separating pyrimidine derivatives.[10][11]
-
Reslurrying: Try slurring the crude product in a solvent in which the impurity is soluble but the product is not. This can be an effective purification step.
-
Scale-Up Specific Challenges
Managing Exothermic Reactions
The transition from a lab flask to a large reactor dramatically changes the surface-area-to-volume ratio. This means that cooling becomes much less efficient, and an exothermic reaction can quickly run out of control.[3][12]
Key Control Strategies:
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (20 L) | Rationale for Change |
| Reagent Addition | Added in one portion | Slow, controlled addition over 1-2 hours | To allow the cooling system to keep up with heat generation.[3] |
| Temperature Monitoring | External thermometer | Internal thermocouple probe | Provides an accurate reading of the reaction mass temperature, not the vessel wall.[1] |
| Cooling Method | Ice bath | Jacketed vessel with circulating coolant | Offers precise and uniform temperature control.[13] |
Process Analytical Technology (PAT)
For robust scale-up, implementing in-process controls is crucial. This allows you to monitor the reaction's progress and make adjustments in real-time.
Recommended Analytical Protocol: In-Process HPLC Monitoring
-
Sample Preparation: Carefully quench a small aliquot of the reaction mixture (e.g., 0.1 mL) in a known volume of a suitable solvent (e.g., 10 mL of acetonitrile/water). This stops the reaction and dilutes the sample for analysis.
-
HPLC Conditions:
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak over time. The reaction is considered complete when the starting material peak area is less than a predetermined threshold (e.g., <1%).
Synthetic Pathway Overview
A common approach to synthesizing substituted cyanopyrimidines involves the condensation of a three-carbon component with an amidine, followed by functional group manipulations. The workflow below illustrates a generalized pathway.
Caption: Generalized workflow for pyrimidine-2-carbonitrile synthesis.
This guide provides a starting point for addressing challenges in the scale-up of this compound production. Successful scale-up requires careful attention to detail, a thorough understanding of the reaction mechanism, and a proactive approach to identifying and mitigating potential problems.
References
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- BenchChem. (n.d.). Technical Support Center: Managing the Exothermic Profile of Dinitrile Synthesis Reactions.
- ResearchGate. (2005). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- ACS Publications. (n.d.). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. ACS Chemical Biology.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Cyanopyrimidine from 2-Methylthiopyrimidine.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.
- NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC.
- Patsnap Eureka. (2023, September 4). Control Strategies For Managing Exothermic Reactions In Flow.
- YouTube. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications.
- Semantic Scholar. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking.
- ATSDR. (n.d.). Analytical Methods.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- RSC Publishing. (n.d.). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system.
- ResearchGate. (2020). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- Journal of Heterocyclic Chemistry. (1994). A CONVENIENT DIRECT PREPARATION OF 2-CYANOPYRIMIDINE.
- ARKAT USA, Inc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC.
- RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
- Google Patents. (n.d.). CN115215805B - Preparation process of 2-cyano pyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Resolving Low Conversion in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product conversion in pyrimidine synthesis reactions. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing your reaction's success.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during pyrimidine synthesis.
Q1: My reaction has a very low yield or is not producing any product. What are the first things I should check?
A1: Low or no yield is a frequent challenge, often stemming from several core factors. A systematic check is the best approach:
-
Catalyst Inefficiency: The choice and activity of your catalyst are critical. Classical methods using strong Brønsted acids like HCl can be effective, but may also promote side reactions.[1] Ensure your catalyst is active; reusable catalysts might need regeneration.[1][2] In the absence of a catalyst, product formation is often difficult.[1][3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters.[1][3] Some reactions require longer durations or a moderate increase in temperature to proceed to completion.[1][2] However, be aware that excessively high temperatures can encourage side reactions.[1]
-
Purity of Reagents: Impurities in your starting materials (e.g., aldehyde, β-ketoester, urea/amidine) can inhibit the reaction or lead to unwanted side products.[2][3] Always ensure high purity of all reactants.
Q2: How do I know if my reaction is actually progressing?
A2: Effective reaction monitoring is essential. The most common and accessible techniques are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively track the disappearance of starting materials and the appearance of your product.[2][4] It's particularly useful for reactions where there's a significant polarity difference between reactants and products.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of your reaction's progress, allowing you to determine precise conversion rates and purity levels.[4][5]
Q3: I see several spots on my TLC plate besides my product. What are these byproducts?
A3: Side reactions are common in pyrimidine synthesis, especially in multicomponent reactions like the Biginelli reaction. A frequent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from urea decomposition at high temperatures).[1][2]
Q4: Can the solvent I use really make that big of a difference?
A4: Absolutely. The solvent plays a crucial role in reactant solubility and reaction rate.[1][2] The polarity of the solvent can significantly influence the reaction's efficiency.[3] While ethanol is commonly used, experimenting with other solvents like acetonitrile, or even solvent-free conditions, can sometimes lead to improved yields.[2][3]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of specific problems and offers structured solutions.
Guide 1: Diagnosing and Overcoming Catalyst-Related Issues
Low catalyst activity or an inappropriate catalyst choice is a primary cause of low conversion.
The Underlying Principle: Catalysts, typically Brønsted or Lewis acids, are essential for activating the carbonyl groups and facilitating the cyclization and dehydration steps in pyrimidine synthesis.[2][6] Without an effective catalyst, the reaction may proceed very slowly or not at all.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst-related issues.
Experimental Protocol: Screening for an Optimal Catalyst
-
Setup: Prepare parallel reactions in small vials, each with the same stoichiometry of your reactants (e.g., aldehyde, β-ketoester, urea).
-
Catalyst Addition: To each vial, add a different catalyst. Include a control reaction with no catalyst.
-
Reaction: Stir all reactions under identical conditions (temperature, time).
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze by TLC to monitor product formation.
-
Analysis: Compare the TLC plates to identify which catalyst provides the fastest conversion and cleanest reaction profile.
| Catalyst Type | Example | Typical Performance Characteristics |
| Brønsted Acid | HCl, p-TSA | Effective, but can sometimes lead to side reactions.[1] |
| Lewis Acid | Yb(OTf)3, InCl3, FeCl3 | Often milder and can offer improved yields and shorter reaction times.[3][7] |
| Heterogeneous | Sulfated Zirconia | Can be easily recovered and reused, promoting greener chemistry.[2] |
Guide 2: Optimizing Reaction Conditions - Temperature, Time, and Solvent
The interplay between temperature, time, and solvent is critical for maximizing yield.
The Underlying Principle: Chemical reactions require a certain activation energy to proceed. Increasing the temperature provides this energy but can also accelerate undesirable side reactions. The solvent must effectively dissolve all reactants to allow them to interact.[2][3]
Troubleshooting Workflow:
Caption: Workflow for optimizing reaction conditions.
Experimental Protocol: Solvent Screening
-
Small-Scale Tests: In separate small vials, attempt to dissolve your starting materials in a range of solvents with varying polarities.
-
Solvent Selection: Choose a few solvents that show good solubility for all reactants.
-
Parallel Reactions: Set up your synthesis reaction in parallel using the selected solvents.
-
Monitoring and Analysis: Monitor the reactions by TLC or HPLC to determine which solvent system gives the best conversion rate and yield. Polar solvents are generally preferred for many pyrimidine syntheses.[3] A mixture of water and ethanol has also been shown to be effective in certain cases.[8]
| Solvent | Polarity | Common Application Notes |
| Ethanol | Polar Protic | A very common and often effective solvent for the Biginelli reaction.[2] |
| Acetonitrile | Polar Aprotic | Can be a good alternative to ethanol.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Useful for microwave-assisted synthesis. |
| Solvent-Free | N/A | Can lead to improved yields and is environmentally friendly.[1][9] Often requires heating or ball milling.[1][9] |
Guide 3: Identifying and Mitigating Side Reactions
Unwanted side reactions compete for your starting materials and reduce the yield of your desired pyrimidine.
The Underlying Principle: The intermediates in pyrimidine synthesis are often reactive and can participate in alternative reaction pathways. For example, in the Biginelli reaction, the aldehyde and β-ketoester can form an enone via an aldol condensation, which can then react in various ways.[6]
Common Side Reactions and Solutions:
-
Hantzsch Dihydropyridine Formation:
-
Michael Adducts:
-
Cause: The β-ketoester can undergo a Michael addition with the α,β-unsaturated intermediate formed from the aldehyde and another molecule of the ketoester.[1]
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of urea or amidine can sometimes help favor the desired pathway.
-
-
Incomplete Cyclization:
-
Cause: Insufficient activation of the carbonyl group or steric hindrance can prevent the final ring-closing step.[2]
-
Solution: Ensure an adequate amount of an effective catalyst is present. Extended reaction times or a moderate increase in temperature may also be necessary to drive the cyclization to completion.[2]
-
Analytical Protocol: Characterizing Byproducts
-
Isolate: If a significant byproduct is formed, attempt to isolate it from the reaction mixture using column chromatography.
-
Characterize: Use spectroscopic techniques to determine the structure of the isolated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for determining the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
-
Identify: Compare the spectral data to known side products from the literature to confirm its identity. This knowledge will help you adjust your reaction conditions to minimize its formation in future experiments.
References
- Benchchem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Benchchem.
- Benchchem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. Benchchem.
- Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Benchchem. (2025).
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. BOC Sciences.
- Benchchem. (2025). Troubleshooting low yield in Biginelli reaction for pyrimidines. Benchchem.
- Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
- Benchchem. (2025). overcoming side reactions in pyrimidine synthesis. Benchchem.
- Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- MDPI. (2023, January 12).
- ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b.
- RSC Publishing. (2023, April 14).
- Pharmacy 180. (n.d.).
- ACS Publications. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
- ACS Publications. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
- DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University.
- ResearchGate. (2025, August 6). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
- Slideshare. (n.d.).
- ResearchGate. (2022, January 8). (PDF) Degradation of Pyrimidine Nucleotides.
- Benchchem. (2025).
- Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis. Benchchem.
- National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC.
- ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions.
- National Institutes of Health. (n.d.).
- YouTube. (2024, February 21). Pyrimidine Synthesis. YouTube.
- ACS Publications. (n.d.). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal.
- Wikipedia. (n.d.). Biginelli reaction. Wikipedia.
- YouTube. (2021, December 30). Biginelli Reaction. YouTube.
- ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction | Download Table.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification of Polar Pyrimidine Compounds
Welcome to the technical support center for the purification of polar pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with isolating these highly polar molecules. The inherent characteristics of the pyrimidine scaffold, particularly when substituted with polar functional groups, demand carefully considered purification strategies. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in purifying polar pyrimidine compounds?
The primary difficulties arise from a combination of their physicochemical properties:
-
High Polarity: Pyrimidine derivatives featuring polar groups (e.g., -NH2, -OH, -COOH) exhibit high water solubility and are sparingly soluble in many common organic solvents. This leads to poor retention on traditional reversed-phase (RP) chromatography columns.[1][2]
-
Basic Nature: The nitrogen atoms in the pyrimidine ring are basic (pKa of protonated pyrimidine is ~1.23), leading to strong, undesirable interactions with acidic surfaces, most notably the free silanol groups on standard silica gel.[3] This results in significant peak tailing in both normal- and reversed-phase HPLC.[2][4]
-
Propensity for Degradation: The pyrimidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, and certain substituents may make the compound labile to heat or oxidation, complicating purification design.[5]
-
Crystallization Hurdles: Their high solubility in polar solvents makes it difficult to achieve the supersaturation needed for crystallization. Furthermore, the presence of impurities can inhibit the formation of a stable crystal lattice.[1][2]
Q2: Which chromatographic technique should I start with for my polar pyrimidine?
For highly polar pyrimidines, conventional reversed-phase chromatography is often not the best starting point. Your choice should be guided by the specific properties of your compound.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the method of choice. HILIC utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) with a mobile phase high in organic content (typically acetonitrile) and a small amount of aqueous buffer.[1][6][7] This combination promotes the retention of polar analytes that would otherwise elute in the void volume of an RP column.[8]
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be adapted. Consider using columns with polar-endcapped or polar-embedded stationary phases, which are designed for better retention of polar molecules.[1][9]
-
Ion-Exchange Chromatography (IEC): If your pyrimidine derivative is ionizable (e.g., contains acidic or basic functional groups), IEC is a powerful technique that separates molecules based on their net charge.[1][10][11]
The following diagram provides a high-level decision workflow for selecting a purification strategy.
Caption: Decision workflow for purification strategy.
Troubleshooting Guides
This section addresses specific experimental problems in a direct question-and-answer format.
Chromatography Troubleshooting
This is a classic problem indicating that the analyte is too hydrophilic for the non-polar stationary phase.[4]
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar molecules have weak interactions with the C18 stationary phase and prefer to remain in the polar mobile phase, leading to early elution.[12]
Solutions:
-
Switch to HILIC: This is the most effective solution. The mechanism is orthogonal to RPC, using a hydrophilic stationary phase to retain polar compounds.[6][7]
-
Modify Your RPC Method:
-
Use a Polar-Embedded/Endcapped Column: These columns have modified silica surfaces that increase interactions with polar analytes.[1][9]
-
Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase. This makes the mobile phase more polar, increasing the relative hydrophobicity of your compound and promoting retention.[1]
-
Adjust Mobile Phase pH: If your pyrimidine is basic, increasing the pH of the mobile phase will neutralize it. However, most silica-based columns are not stable above pH 8. A more common strategy is to decrease the pH (e.g., to pH 3 with formic or phosphoric acid) to fully protonate the basic nitrogens. While this may seem counterintuitive, it can sometimes improve peak shape, and if an ion-pairing agent is used, retention will be enhanced.[2][13]
-
Add an Ion-Pairing Reagent: For ionizable pyrimidines, adding an agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can form a neutral ion-pair with your charged analyte. This complex is more hydrophobic and will be retained more strongly on the C18 column.[4][14]
-
Peak tailing for basic compounds is almost always due to secondary interactions with the stationary phase.
Causality: The surface of silica-based columns contains residual acidic silanol groups (Si-OH). The basic nitrogen atoms on your pyrimidine can interact strongly with these sites via ionic interactions, causing a portion of the analyte molecules to lag behind the main peak as they travel through the column.[2][4]
Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Secondary Ionic Interactions | Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase. | The competitor base saturates the acidic silanol sites on the stationary phase, preventing the pyrimidine analyte from interacting with them.[2] |
| Increase the buffer concentration in the mobile phase. | Higher buffer concentration helps to mask the silanol groups and minimize unwanted ionic interactions.[4] | |
| Use a highly end-capped column or a modern hybrid-silica column. | These columns have fewer accessible silanol groups, reducing the sites available for secondary interactions. | |
| Mismatched Injection Solvent | Dissolve the sample in the initial mobile phase. | Injecting a sample in a solvent much stronger than the mobile phase causes the sample band to spread, leading to peak distortion.[1][4] |
| Column Overload | Inject a smaller amount of the sample. | Saturating the stationary phase with too much analyte leads to a non-ideal chromatographic process and peak distortion.[2] |
The following diagram illustrates the troubleshooting logic for HPLC peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
Crystallization Troubleshooting
This is a common outcome when dealing with highly soluble compounds or when crystallization conditions are not optimal.
Causality: Crystallization requires a state of supersaturation, where the concentration of the solute exceeds its solubility limit, prompting nucleation and crystal growth. "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase instead of an ordered solid lattice.[2] This is common for impure compounds or when cooling is too rapid.
Solutions:
-
Achieve Supersaturation Slowly:
-
Evaporate Solvent: If the compound is too soluble, slowly evaporate the solvent at room temperature to gradually increase the concentration.[2]
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed, then transfer it to a refrigerator or ice bath to maximize crystal formation.[1]
-
-
Use a Solvent/Anti-Solvent System: This is highly effective for polar compounds.
-
Dissolve your compound in a minimum amount of a "good" polar solvent where it is highly soluble (e.g., Methanol, DMSO, Water).
-
Slowly add a "poor" non-polar solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile) until the solution becomes persistently cloudy (turbid).[4]
-
Gently heat the mixture until it becomes clear again, then allow it to cool slowly.[4]
-
-
Induce Nucleation:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
| Solvent Polarity | Common "Good" Solvents (for polar pyrimidines) | Common "Anti-Solvents" |
| Highly Polar | Water, Methanol, Ethanol, DMSO | Acetonitrile, Acetone, Ethyl Acetate |
| Aprotic Polar | DMF, Acetonitrile, Acetone | Dichloromethane, Diethyl Ether, Hexanes |
| Moderately Polar | Isopropanol, Ethyl Acetate | Toluene, Hexanes, Pentane |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative
This protocol provides a general workflow for purifying a polar, basic pyrimidine derivative using HILIC.
-
Stationary Phase Selection: Choose a suitable HILIC column. Amide or zwitterionic phases (e.g., ZIC-HILIC) are excellent starting points as they offer robust retention for a wide range of polar compounds.[6][15]
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid. The buffer is crucial for controlling ionic interactions and achieving good peak shape.
-
Solvent B (Organic): Acetonitrile.
-
-
Sample Preparation: Dissolve the crude pyrimidine derivative in a solvent mixture that mimics the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to prevent peak distortion. If solubility is an issue, use a minimal amount of DMSO or methanol and dilute with acetonitrile. Filter the sample through a 0.22 µm syringe filter.[1]
-
Chromatographic Conditions:
-
Column: ZIC-HILIC, 5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
UV Detection: Select a wavelength appropriate for your compound's chromophore (e.g., 254 nm or 280 nm).
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: Gradient from 95% B to 50% B
-
15-18 min: Hold at 50% B
-
18-20 min: Return to 95% B and re-equilibrate for 5-10 column volumes.[1]
-
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of the combined fractions by analytical HPLC before solvent evaporation.
Protocol 2: Recrystallization via Solvent/Anti-Solvent Method
This protocol details the purification of a polar pyrimidine that is soluble in methanol but insoluble in ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound (e.g., 1.0 g) in the minimum amount of hot methanol required for complete dissolution. Stir continuously.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal (spatula tip) and gently boil for 2-5 minutes. The charcoal will adsorb the colored impurities.[1]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the charcoal and any insoluble impurities.
-
Addition of Anti-Solvent: While the methanol solution is still warm, slowly add ethyl acetate dropwise with swirling. Continue adding until a persistent cloudiness appears.
-
Re-dissolution: Gently heat the cloudy mixture until it becomes a clear solution again. Be careful not to boil off too much solvent.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Purity Assessment
Q: How can I be confident in the purity of my final compound?
Purity assessment requires using orthogonal analytical techniques—methods that rely on different separation or detection principles.
-
Chromatographic Purity (e.g., HPLC-UV/MS): This is the most common method. Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks. Using a mass spectrometer (MS) detector can confirm the identity of the main peak and help identify impurities.
-
Spectroscopic Purity (qNMR): Quantitative ¹H NMR (qNMR) is a powerful, orthogonal technique.[16] It can provide an absolute purity assessment by comparing the integral of analyte peaks to that of a certified internal standard of known concentration. Crucially, qNMR can detect non-chromophoric impurities (like residual solvents, silica gel, or inorganic salts) that are often invisible to HPLC-UV.[16]
An analytical approach that combines HPLC for chromatographic purity and qNMR for absolute purity provides a highly trustworthy assessment of your final compound.
References
-
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-16. Available from: [Link]
-
Chypre, M. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available from: [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF. Available from: [Link]
-
PubMed. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. Available from: [Link]
-
PubMed. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Available from: [Link]
-
University of Colorado Boulder. Recrystallization. Available from: [Link]
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
PubMed. Stability of Pyrimidine Oligodeoxyribonucleotides Released During Degradation of Deoxyribonucleic Acid With Formic Acid-Diphenylamine Reagent. Available from: [Link]
-
Cytiva. Reversed phase chromatography. Available from: [Link]
-
Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Available from: [Link]
-
Cytiva. Ion Exchange Chromatography. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available from: [Link]
-
NIH National Center for Biotechnology Information. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available from: [Link]
-
Interchim. Troubleshooting. Available from: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]
-
ResearchGate. Mass spectrometry for analysis of purine and pyrimidine compounds | Request PDF. Available from: [Link]
-
Wikipedia. Pyrimidine. Available from: [Link]
-
NIH National Center for Biotechnology Information. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. chromtech.com [chromtech.com]
- 13. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Therapeutic Potential of Pyrimidine Carbonitriles: A Comparative Efficacy Guide
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide delves into a comparative analysis of the efficacy of substituted pyrimidine carbonitrile derivatives, with a particular focus on the influence of alkoxy and alkyl substitutions at the C4 and C5 positions. While direct and extensive research on 4-Methoxy-5-methylpyrimidine-2-carbonitrile derivatives remains limited in publicly accessible literature, this guide will synthesize data from closely related analogues to provide a comprehensive overview of their potential as therapeutic agents, particularly in oncology and anti-inflammatory applications.
The Pyrimidine Carbonitrile Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a fundamental component of nucleic acids, rendering it a biologically significant starting point for the design of novel therapeutics.[1][2] The addition of a carbonitrile (CN) group, a potent electron-withdrawing moiety, often enhances the biological activity of the parent molecule. This guide will explore how substitutions at the 4 and 5 positions of the pyrimidine ring modulate the efficacy of these compounds, drawing upon a wealth of preclinical data.
Comparative Efficacy of 4-Alkoxy and 5-Alkyl Pyrimidine Carbonitrile Derivatives in Oncology
Numerous studies have highlighted the potent anti-proliferative activity of pyrimidine carbonitrile derivatives against a range of cancer cell lines. The efficacy is often attributed to the inhibition of key signaling pathways involved in cell growth and survival.
Targeting Key Kinases in Cancer Progression
The PI3K/AKT/mTOR and EGFR signaling pathways are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Several pyrimidine-5-carbonitrile derivatives have demonstrated significant inhibitory activity against these pathways.
For instance, a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives has been evaluated for cytotoxic activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines.[3][4] Notably, compound 7f from this series, a trimethoxy derivative, exhibited promising multi-acting inhibitory potential on the PI3K/AKT axis.[3][4]
Below is a diagram illustrating the PI3K/AKT signaling pathway and the points of inhibition by such pyrimidine derivatives.
Caption: PI3K/AKT Signaling Pathway Inhibition by Pyrimidine Derivatives.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic efficacy (IC50 values) of selected pyrimidine carbonitrile derivatives against various cancer cell lines. This data provides a basis for comparing the potency of different substitution patterns.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7f | 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile | K562 (Leukemia) | 3.36 (AKT-1) | [3][4] |
| 4d | 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile | K562 (Leukemia) | >10 (AKT-1) | [3][4] |
| 4e | Pyrimidine-5-carbonitrile | Colo 205 (Colon) | 1.66 | [5] |
| 4f | Pyrimidine-5-carbonitrile | Colo 205 (Colon) | 1.83 | [5] |
| V | 6-(4-methoxyphenyl)-dihydropyrimidine-5-carbonitrile | MDA-MB-231 (Breast) | 3.43 | [6][7] |
| V | 6-(4-methoxyphenyl)-dihydropyrimidine-5-carbonitrile | MCF-7 (Breast) | 2.56 | [6][7] |
| 5d | Cyanopyrimidine hybrid | MCF-7 (Breast) | <10 (nanomolar range) | [6][7] |
Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Efficacy of Pyrimidine Carbonitrile Derivatives as Anti-inflammatory Agents
Chronic inflammation is a key driver of various diseases, including cancer. Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade and a validated target for anti-inflammatory drugs.
Selective COX-2 Inhibition
Several pyrimidine-5-carbonitrile derivatives have been designed and synthesized as selective COX-2 inhibitors.[6][7] The selectivity for COX-2 over COX-1 is a crucial factor in reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The table below presents the COX-2 inhibitory activity of representative pyrimidine derivatives.
| Compound ID | Derivative Class | COX-2 IC50 (µM) | Reference |
| 3b | Cyanopyrimidine hybrid | 0.20 | [6][7] |
| 5b | Cyanopyrimidine hybrid | 0.18 | [6][7] |
| 5d | Cyanopyrimidine hybrid | 0.16 | [6][7] |
| Celecoxib | Standard Drug | ~0.20 | [6][7] |
The data indicates that compounds 3b, 5b, and 5d exhibit potent COX-2 inhibition, with IC50 values comparable or superior to the standard drug Celecoxib.[6][7]
Experimental Methodologies: A Guide to Efficacy Evaluation
The reliable assessment of the therapeutic potential of novel compounds hinges on robust and well-validated experimental protocols. Here, we outline the key methodologies employed in the evaluation of pyrimidine carbonitrile derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for In Vitro Cytotoxicity MTT Assay.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol:
-
Reaction Setup: In a suitable assay plate, combine the purified kinase enzyme, a specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate (e.g., using a specific antibody) or detecting the amount of ATP consumed.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[8]
Structure-Activity Relationship (SAR) Insights
While a definitive SAR for this compound derivatives cannot be established without specific data, analysis of related compounds provides valuable insights:
-
Substituents on the Phenyl Ring: The nature and position of substituents on phenyl rings attached to the pyrimidine core significantly influence activity. For instance, in the 4-(4-Methoxyphenyl) series, a trimethoxy substitution on a linked aromatic moiety (compound 7f ) dramatically increased PI3K/AKT inhibitory activity compared to other derivatives.[3][4]
-
Linker and Heterocyclic Moieties: The introduction of different linkers and heterocyclic systems at various positions of the pyrimidine ring can modulate both potency and selectivity. For example, cyanopyrimidine hybrids bearing benzo[d]oxazole or benzenesulphonamide moieties have shown potent COX-2 inhibition.[6][7]
Future Directions and Conclusion
The pyrimidine carbonitrile scaffold continues to be a highly fruitful area of research for the development of novel anticancer and anti-inflammatory agents. The available data on 4-alkoxy and 5-alkyl substituted derivatives demonstrate that fine-tuning these substitutions can lead to highly potent and selective compounds.
Although a comprehensive efficacy comparison for this compound derivatives is currently hampered by a lack of specific studies, the insights gleaned from closely related analogues are invaluable. They strongly suggest that this particular substitution pattern warrants further investigation. Future research should focus on the synthesis and rigorous biological evaluation of a library of this compound derivatives to elucidate their specific therapeutic potential and establish a clear structure-activity relationship. The experimental protocols outlined in this guide provide a solid framework for such future investigations.
References
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
- AL-Ghulikah, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
- Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Academia Open. [Link]
- AL-Ghulikah, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. [Link]
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206. [Link]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central. [Link]
- The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies. [Link]
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]
- 2-Cyanopyrimidine. PubChem. [Link]
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. arkat usa. [Link]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. ResearchGate. [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-5-methylpyrimidine-2-carbonitrile Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed examination of the structure-activity relationships (SAR) for analogs of 4-Methoxy-5-methylpyrimidine-2-carbonitrile. This scaffold is of considerable interest in medicinal chemistry, and this document aims to clarify the critical structural elements that determine its biological activity by objectively comparing the performance of various analogs and presenting relevant experimental data.
Introduction: The Significance of the Pyrimidine-2-carbonitrile Scaffold
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, serving as the foundational structure for numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives have shown a broad spectrum of pharmacological activities, most notably as anticancer agents.[1][2][4] The incorporation of a carbonitrile group at the 2-position of the pyrimidine ring has proven to be a highly effective strategy in designing potent enzyme inhibitors, especially within the domain of kinase inhibition.[5] This guide will specifically analyze the substitution pattern of a 4-methoxy and a 5-methyl group on this scaffold and investigate how modifications to this core structure affect biological outcomes.
Core Scaffold Analysis: this compound
The fundamental structure of this compound possesses several key features that are instrumental in its interactions with biological targets:
-
The Pyrimidine Core: This six-membered aromatic heterocycle, containing two nitrogen atoms, provides a rigid framework that correctly orients the various functional groups for optimal target engagement.
-
The 2-Carbonitrile Group: As an electron-withdrawing group, it can act as a hydrogen bond acceptor and participate in other critical interactions within the active site of target proteins.[5]
-
The 4-Methoxy Group: The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor, while the methyl group can engage in beneficial hydrophobic interactions. Its placement on the ring also modulates the electronic properties of the entire scaffold.
-
The 5-Methyl Group: This small alkyl group can introduce steric hindrance, thereby influencing the molecule's conformation and its complementarity to a binding pocket. It can also enhance binding through hydrophobic interactions.
The synergistic interplay of these groups governs the potency, selectivity, and pharmacokinetic profile of any resulting analogs.
Structure-Activity Relationship (SAR) Analysis
Although direct SAR studies on the this compound scaffold are not widely available, we can extrapolate key relationships from broader studies on related pyrimidine-carbonitrile derivatives. The following sections break down the impact of modifications at crucial positions on the pyrimidine ring.
Modifications at the 2-Position: The Pivotal Role of the Carbonitrile
The 2-carbonitrile group is a frequently essential feature for the activity of many pyrimidine-based inhibitors.[5] Its replacement with other functional groups often results in a dramatic decrease in potency. However, in certain molecular contexts, it can be part of a larger substituent that enhances biological activity. For example, the carbonitrile can serve as a chemical handle for the synthesis of more complex heterocyclic ring systems.
Modifications at the 4-Position: Exploring Bioisosteres for the Methoxy Group
The 4-position of the pyrimidine ring is a highly amenable site for chemical modification. While the methoxy group provides a valuable hydrogen bond acceptor, its replacement with other functionalities can be used to fine-tune the activity and selectivity of the analogs.
-
Amino Substituents: A widely adopted strategy involves replacing the methoxy group with various substituted amino groups. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the specific nature of the substituents on the benzyl and phenyl rings was demonstrated to be critical for their inhibitory activity against the deubiquitinase USP1/UAF1.[6]
-
Other Alkoxy Groups: Altering the length and branching of the alkoxy group's alkyl chain can modulate the compound's lipophilicity and steric profile.
-
Thioether Linkages: Substituting the oxygen atom with a sulfur atom can modify the electronic properties and binding interactions of the molecule.
Modifications at the 5-Position: Gauging the Influence of the Methyl Group
The 5-position provides another opportunity for structural diversification. The small methyl group in the parent scaffold can be substituted with other groups to probe the steric and electronic requirements of the target's binding site.
-
Hydrogen: The removal of the methyl group can help determine if this position requires substitution for optimal activity.
-
Halogens: The introduction of halogens such as fluorine, chlorine, or bromine can alter the electronic character of the pyrimidine ring and introduce new potential binding interactions.
-
Larger Alkyl Groups: Increasing the size of the alkyl group can strengthen hydrophobic interactions but may also introduce steric clashes that are detrimental to binding.
Introduction of Substituents at the 6-Position
The 6-position of the pyrimidine ring is often a key attachment point for larger substituents designed to enhance potency and selectivity. In many published series of pyrimidine derivatives, this position is substituted with aryl or heteroaryl groups, frequently connected via an amino or ether linker. These groups can occupy hydrophobic pockets within the target enzyme and form additional stabilizing interactions.
Comparative Analysis of Analog Performance
To demonstrate the impact of these structural modifications, the following table summarizes the biological activity of several pyrimidine-carbonitrile analogs from the scientific literature. It is important to recognize that these compounds do not all possess the exact 4-methoxy-5-methyl substitution pattern, but they offer valuable insights into the broader SAR of this compound class.
| Compound | Structure | Target | Activity (IC50/EC50) | Cell Line | Reference |
| RDS 3442 analog (2a) | N-benzyl counterpart of a 2-anilinopyrimidine | Anticancer | 4-8 µM | Various tumor cell lines | [4][7] |
| Compound 4e | Pyrimidine-pyrazoline-anthracene hybrid | Anticancer | 5.34 µg/mL | HepG2 | [1] |
| Indazol-pyrimidine (4f) | Indazole linked to a pyrimidine core | Anticancer | 1.629 µM | MCF-7 | [2] |
| Indazol-pyrimidine (4i) | Indazole linked to a pyrimidine core | Anticancer | 1.841 µM | MCF-7 | [2] |
| Pyrimidine-5-carbonitrile (7f) | 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative | PI3Kδ/γ, AKT-1 | 6.99, 4.01, 3.36 µM | K562 | [8][9] |
| Morpholinopyrimidine-5-carbonitrile (12b) | Morpholino and Schiff base substituted pyrimidine | PI3Kα/β/δ, mTOR | 0.17, 0.13, 0.76, 0.83 µM | Leukemia SR | [10][11][12] |
| Morpholinopyrimidine-5-carbonitrile (12d) | Morpholino and Schiff base substituted pyrimidine | PI3Kα/β/δ, mTOR | 1.27, 3.20, 1.98, 2.85 µM | Leukemia SR | [10][11][12] |
Experimental Protocols
The synthesis and biological evaluation of these pyrimidine analogs are based on standardized and reproducible laboratory methods.
General Synthetic Scheme
A prevalent method for the synthesis of substituted pyrimidines is the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine or a related species. For pyrimidine-carbonitriles, a malononitrile derivative is often a key starting material.
Caption: General workflow for the synthesis of pyrimidine-carbonitrile analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are plated in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then exposed to a range of concentrations of the test compounds for a set duration (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, the MTT reagent is added to each well and incubated for several hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved using a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) with a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Conclusion
The this compound scaffold is a highly promising starting point for the discovery of novel therapeutic agents. The structure-activity relationships, extrapolated from the broader class of pyrimidine-carbonitrile derivatives, underscore the critical importance of the substituents at the 2-, 4-, 5-, and 6-positions. Strategic modifications at these sites can yield significant enhancements in potency, selectivity, and overall drug-like properties. Further investigation of this specific scaffold, involving systematic variations of the methoxy and methyl groups, is highly encouraged to fully realize its therapeutic potential.
References
-
Di Cocco, M. E., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
-
El-Naggar, A. M., et al. (2022). Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. Scientific Reports, 12(1), 4875. [Link]
-
Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(13), 5109. [Link]
-
Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(5), 2315. [Link]
-
Sławiński, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]
-
Potshangbam, A. M., et al. (2011). 3D-QSAR and molecular docking studies of 2-pyrimidinecarbonitrile derivatives as inhibitors against falcipain-3. Bioorganic & Medicinal Chemistry Letters, 21(23), 7219-7223. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]
-
Abdelgawad, M. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(33), 23086-23106. [Link]
-
Patel, H. M., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 61B(1), 79-91. [Link]
-
El-Dydamony, N. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(45), 31633-31653. [Link]
-
Abdelgawad, M. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. ResearchGate. [Link]
-
Rady, G. S., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. ChEMBL. [Link]
-
Masoomi Sefiddashti, F., et al. (2022). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 17(4), 361-372. [Link]
-
Rady, G. S., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 13(1), 403-421. [Link]
-
Di Cocco, M. E., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. [Link]
-
Rady, G. S., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing. [Link]
-
Adeboye, O. A., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]
-
Hata, M., et al. (2001). Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(10), 1251-1254. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
-
Yu, P. B., et al. (2008). Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4384-4388. [Link]
-
Dexter, H. L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
Sources
- 1. Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 3D-QSAR and molecular docking studies of 2-pyrimidinecarbonitrile derivatives as inhibitors against falcipain-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (CHEMBL5... - ChEMBL [ebi.ac.uk]
- 11. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validation of 4-Methoxy-5-methylpyrimidine-2-carbonitrile Bioactivity: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the validation of the biological activity of a novel pyrimidine derivative, 4-Methoxy-5-methylpyrimidine-2-carbonitrile. Drawing upon the well-established significance of the pyrimidine scaffold in medicinal chemistry, this document outlines a rigorous, multi-faceted approach to characterize the compound's potential as a therapeutic agent.[1][2][3] The pyrimidine nucleus is a cornerstone in the development of numerous therapeutic agents, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the bioactivity of new chemical entities.
The central hypothesis for this validation plan is that this compound, owing to its structural features, possesses potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[4] Pyrimidine derivatives are recognized as bioisosteres of the purine scaffold, enabling them to interact with the ATP-binding sites of protein kinases.[5]
Strategic Overview of the Validation Workflow
The validation of a novel bioactive compound is a systematic process that moves from broad phenotypic screening to specific target identification and mechanism of action studies.[6][7][8] This guide proposes a three-phase approach for this compound, ensuring a logical and evidence-based progression.
Caption: A three-phase workflow for the validation of this compound bioactivity.
Phase 1: Phenotypic Screening and Cytotoxicity Profiling
The initial phase aims to establish the cytotoxic potential of this compound against a panel of clinically relevant cancer cell lines. This provides the foundational data for subsequent, more focused investigations.
Comparator Compound Selection
To contextualize the bioactivity of our test compound, a panel of well-characterized inhibitors targeting pathways commonly modulated by pyrimidine derivatives will be used.
| Comparator Compound | Target(s) | Rationale |
| Gefitinib | EGFR Kinase Inhibitor | A well-established pyrimidine-based anticancer drug. |
| Ibrutinib | BTK Inhibitor | A pyrazolo[3,4-d]pyrimidine with proven clinical efficacy.[5] |
| Sorafenib | Multi-kinase Inhibitor (VEGFR, PDGFR, RAF) | A broad-spectrum kinase inhibitor for comparison of potency and selectivity.[9] |
| Celecoxib | COX-2 Inhibitor | To explore potential anti-inflammatory activity, another known bioactivity of pyrimidine derivatives.[10][11] |
| Staurosporine | Broad-spectrum Kinase Inhibitor | A positive control for cytotoxicity induced by kinase inhibition.[12] |
Cell Line Panel
The selected cell lines represent various cancer types with known dependencies on key signaling pathways that are potential targets for pyrimidine-based inhibitors.
| Cell Line | Cancer Type | Key Pathway Dependencies |
| A549 | Non-small cell lung cancer | EGFR, PI3K/AKT |
| MCF-7 | Breast Cancer | Estrogen Receptor, PI3K/AKT |
| HCT-116 | Colorectal Carcinoma | KRAS, PI3K/AKT |
| K562 | Chronic Myelogenous Leukemia | BCR-ABL |
| W138 | Normal Human Lung Fibroblasts | To assess selectivity and potential toxicity to non-cancerous cells.[3] |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound and comparator compounds (0.01 µM to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[13][14][15][16][17]
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[17]
-
Add a stop solution and measure the absorbance at 490 nm.[14][17]
-
Calculate the percentage of cytotoxicity relative to control wells (untreated cells and cells lysed to achieve maximum LDH release).[14]
Phase 2: Target Class Identification and Initial Mechanism of Action
Based on the results of the phenotypic screening, this phase will investigate the broader class of molecular targets and the initial cellular mechanisms affected by this compound.
Broad Kinase Panel Screen
A commercially available kinase profiling service will be utilized to screen the compound against a large panel of kinases (e.g., >400 kinases) at a single concentration (e.g., 1 or 10 µM). This will provide a global view of the compound's kinase selectivity and identify potential primary targets.
Experimental Protocols
This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a solution containing propidium iodide (a DNA intercalating agent) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
Phase 3: Specific Target Validation and In-depth Mechanistic Studies
This final phase focuses on validating the specific molecular targets identified in Phase 2 and further elucidating the compound's mechanism of action.
In Vitro Kinase Inhibition Assays
For the top candidate kinases identified in the broad panel screen, in vitro kinase inhibition assays will be performed to determine the IC50 values of this compound. This will confirm the direct inhibitory effect of the compound on the purified enzymes.
Western Blot Analysis of Signaling Pathways
This technique will be used to assess the phosphorylation status of key proteins in the signaling pathways downstream of the identified target kinases.
Caption: A simplified representation of a common signaling pathway targeted by pyrimidine-based inhibitors.
Protocol:
-
Treat cells with this compound at various concentrations for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.
In Silico Molecular Docking
Molecular docking studies will be performed to predict the binding mode of this compound within the ATP-binding pocket of its identified target kinase(s). This will provide insights into the molecular interactions driving the compound's inhibitory activity.
Data Presentation and Interpretation
All quantitative data will be presented in clear and concise tables for easy comparison.
Table 1: IC50 Values (µM) from MTT Assay
| Compound | A549 | MCF-7 | HCT-116 | K562 | W138 |
| This compound | Data | Data | Data | Data | Data |
| Gefitinib | Data | Data | Data | Data | Data |
| Ibrutinib | Data | Data | Data | Data | Data |
| Sorafenib | Data | Data | Data | Data | Data |
| Celecoxib | Data | Data | Data | Data | Data |
| Staurosporine | Data | Data | Data | Data | Data |
Table 2: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase A | Data | Data |
| Kinase B | Data | Data |
| Kinase C | Data | Data |
Conclusion and Future Directions
This comprehensive validation guide provides a robust framework for characterizing the bioactivity of this compound. The successful execution of these experiments will elucidate its cytotoxic potential, identify its molecular target(s), and unravel its mechanism of action. Positive results from this validation cascade would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies, to fully assess its therapeutic potential.
References
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- 5 Target Deconvolution Approaches in Drug Discovery.Technology Networks.
- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.Expert Opinion on Drug Discovery.
- Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery.Applied Biological Chemistry.
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
- Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery.Semantic Scholar.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
- Development and Validation of New Analytical Methods for Assay of Bioactive Molecules in Various Samples: A Comparative Perspective on Different Regulatory Authorities.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.Journal of Medicinal Chemistry.
- Target deconvolution techniques in modern phenotypic profiling.Current Opinion in Chemical Biology.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.RSC Medicinal Chemistry.
- Structural validation and bioactivity assays of novel natural products...
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.Egyptian Journal of Chemistry.
- The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.Dispendix.
- Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applications, and Advances.
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.RSC Medicinal Chemistry.
- Validation of Assays for the Bioanalysis of Novel Biomarkers.
- bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.Semantic Scholar.
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.Current Protocols in Toxicology.
- Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
- The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay.
- Small molecule bioactivity benchmarks are often well-predicted by counting cells.bioRxiv.
- A critical assessment of bioactive compounds databases.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- LDH Cytotoxicity Assay Kit #37291.Cell Signaling Technology.
- This compound.Biosynth.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.RSC Advances.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.Molecules.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.Bioorganic Chemistry.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.Molecules.
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.Journal of Enzyme Inhibition and Medicinal Chemistry.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking.Semantic Scholar.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery | Semantic Scholar [semanticscholar.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 13. atcbiotech.com [atcbiotech.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Pyrimidine Synthesis Methods: A Guide for Researchers, Scientists, and Drug Development Professionals
Pyrimidines are fundamental heterocyclic scaffolds that form the backbone of nucleobases such as cytosine, thymine, and uracil, making them indispensable components of DNA and RNA.[1] Their structural motif is also prevalent in a wide array of pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents. The efficient and selective synthesis of pyrimidine derivatives is, therefore, a cornerstone of medicinal chemistry and drug discovery. This guide provides an in-depth comparative analysis of the primary methods for pyrimidine synthesis, encompassing both biological pathways and chemical strategies, to empower researchers in selecting the optimal approach for their specific applications.
Section 1: Biosynthesis of Pyrimidines: The De Novo and Salvage Pathways
Living organisms employ two distinct pathways for the synthesis of pyrimidines: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.
The De Novo Pathway: Building from Scratch
The de novo synthesis of pyrimidines is a highly conserved and energy-intensive process that constructs the pyrimidine ring from basic molecular building blocks.[1] This pathway is particularly active in rapidly proliferating cells to meet the high demand for nucleotides for DNA and RNA synthesis.[]
Key Stages and Energetic Cost:
The de novo pathway begins with the synthesis of carbamoyl phosphate from glutamine, CO₂, and two molecules of ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II).[1] This initial step is a major point of regulation. The subsequent steps involve the sequential addition of aspartate and a series of enzymatic transformations to form the first pyrimidine nucleotide, uridine monophosphate (UMP).[3] Overall, the de novo synthesis of one molecule of UMP consumes two molecules of ATP.[4]
Regulation and Cellular Context:
The de novo pathway is tightly regulated to ensure the balanced production of pyrimidine nucleotides. The key regulatory enzyme, aspartate transcarbamoylase (ATCase), is allosterically inhibited by the end-product CTP and activated by ATP.[3] This feedback mechanism allows the cell to modulate pyrimidine synthesis based on its energetic state and the availability of purine nucleotides.
Caption: The de novo pyrimidine synthesis pathway, highlighting key intermediates and cellular locations.
The Salvage Pathway: An Economical Recycling Route
In contrast to the energy-intensive de novo pathway, the salvage pathway is a more economical route that recycles pre-formed pyrimidine bases (uracil, cytosine, and thymine) and nucleosides derived from the degradation of DNA and RNA.[1][5] This pathway is crucial for maintaining nucleotide pools, especially in non-proliferating cells, and is significantly more energy-efficient.[5]
Key Enzymes and Substrate Specificity:
The salvage pathway relies on two main classes of enzymes:
-
Phosphoribosyltransferases , such as uracil phosphoribosyltransferase (UPRT), which convert pyrimidine bases directly to their corresponding nucleotides in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP).[6]
-
Nucleoside kinases , such as uridine-cytidine kinase (UCK) and thymidine kinase (TK), which phosphorylate nucleosides to nucleotides using ATP.[7]
Regulation and Cellular Importance:
The salvage pathway is primarily regulated by the availability of its substrates (bases and nucleosides).[7] Its high energy efficiency makes it a vital process for cellular homeostasis.[5] In some organisms and specific cell types, the salvage pathway is the primary source of pyrimidine nucleotides.
Caption: The pyrimidine salvage pathway, illustrating the recycling of bases and nucleosides.
Comparative Analysis: De Novo vs. Salvage Pathway
| Feature | De Novo Synthesis Pathway | Salvage Pathway |
| Starting Materials | Simple molecules (glutamine, CO₂, aspartate)[1] | Pre-formed bases and nucleosides[1] |
| Energy Cost | High (consumes ATP)[4] | Low (energy-efficient)[5] |
| Primary Function | Supplies pyrimidines for rapid cell growth[] | Recycles pyrimidines to maintain nucleotide pools[1] |
| Regulation | Allosteric feedback inhibition by end-products[3] | Substrate availability[7] |
| Cellular Context | Predominant in highly proliferative cells[] | Active in most cells, crucial for non-proliferating cells |
Section 2: Chemical Synthesis of Pyrimidines: A Toolkit for Drug Discovery
Organic chemists have developed a diverse array of methods for the synthesis of pyrimidines, providing access to a vast chemical space of derivatives for drug discovery and other applications. This section compares some of the most prominent and widely used chemical synthesis methods.
The Biginelli Reaction: A Classic Multicomponent Approach
First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8] The classical Biginelli reaction often suffers from low yields, especially with substituted aromatic and aliphatic aldehydes.[9]
Modern Variants:
To address the limitations of the classical method, numerous improved protocols have been developed:
-
Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction times from hours to minutes and often leads to higher yields.[10][11]
-
Solvent-Free Conditions: Performing the reaction without a solvent is an environmentally friendly approach that can also enhance reaction rates and yields.[11]
-
Alternative Catalysts: A wide range of Lewis and Brønsted acids have been explored as catalysts to improve the efficiency of the Biginelli reaction.[12]
The Pinner Synthesis: A Versatile Condensation Method
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of a base or acid catalyst.[13] This method is highly versatile and allows for the synthesis of a wide variety of substituted pyrimidines.[14]
Mechanism and Scope:
The reaction proceeds through the formation of an enamine intermediate from the 1,3-dicarbonyl compound, which then reacts with the amidine to form the pyrimidine ring after cyclization and dehydration. The Pinner synthesis is compatible with a broad range of 1,3-dicarbonyl compounds and amidines, making it a powerful tool for generating diverse pyrimidine libraries.[15]
Modern Multicomponent and Catalytic Methods
Recent advances in organic synthesis have led to the development of highly efficient and sustainable methods for pyrimidine synthesis.
-
Iridium-Catalyzed Multicomponent Synthesis: This novel approach utilizes an iridium-pincer complex to catalyze the regioselective synthesis of pyrimidines from amidines and up to three different alcohols.[16][17] This method is highly atom-economical and allows for the construction of complex, unsymmetrically substituted pyrimidines with high yields (up to 93%).[16][17]
-
Solid-Phase Synthesis: The synthesis of pyrimidines on a solid support facilitates the purification of products and is amenable to high-throughput and combinatorial synthesis.[18] Various resins and linkers have been developed for the solid-phase synthesis of diverse pyrimidine libraries.
Caption: A simplified overview of key chemical synthesis workflows for pyrimidines.
Performance Comparison of Chemical Synthesis Methods
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) |
| Classical Biginelli | Aldehyde, β-Ketoester, Urea | HCl[19] | Ethanol[9] | 1.5-3 hours[9] | Often low, ~40-60%[9] |
| Microwave Biginelli | Aldehyde, β-Ketoester, Guanidine HCl | None/Base | Ethanol[10] | 10 minutes[10] | 36-91%[10] |
| Solvent-Free Biginelli | Aldehyde, β-Ketoester, Urea | Sulfamic Acid[11] | Solvent-Free | 2-5 minutes[11] | 88-95%[11] |
| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Acid or Base[13] | Varies | Varies | Moderate to High |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex[16][17] | Toluene | Not Specified | Up to 93%[16][17] |
| Solid-Phase Synthesis | Resin-bound precursors | Varies | Varies | Varies | 65-97% (per step)[20] |
Section 3: Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Reaction of 2-Aminodihydropyrimidines
This protocol provides an efficient and environmentally friendly method for the synthesis of 2-aminodihydropyrimidines using microwave irradiation.[10]
Materials:
-
Aldehyde (1 mmol)
-
β-dicarbonyl compound (1.1 mmol)
-
Guanidine hydrochloride (2 mmol)
-
Ethanol (2 mL)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the aldehyde (1 mmol), β-dicarbonyl compound (1.1 mmol), and guanidine hydrochloride (2 mmol) in ethanol (2 mL).[10]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes.[10]
-
After cooling, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration.
-
The crude product can be purified by trituration or recrystallization from an appropriate solvent to yield the pure 2-aminodihydropyrimidine.
Protocol 2: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines
This protocol describes a sustainable and highly regioselective synthesis of pyrimidines from amidines and alcohols.[16][17]
Materials:
-
Amidine hydrochloride (0.5 mmol)
-
Primary alcohol (0.5 mmol)
-
Secondary alcohol (1.5 mmol)
-
PN5P-Ir-pincer complex catalyst (1 mol%)
-
KOtBu (1.6 mmol)
-
Toluene (2 mL)
-
Schlenk tube
Procedure:
-
In a glovebox, add the amidine hydrochloride (0.5 mmol), KOtBu (1.6 mmol), and the iridium catalyst (1 mol%) to a Schlenk tube equipped with a magnetic stir bar.[16][17]
-
Add toluene (2 mL), the primary alcohol (0.5 mmol), and the secondary alcohol (1.5 mmol).[16][17]
-
Seal the Schlenk tube and heat the reaction mixture at 150 °C for 20 hours.
-
After cooling to room temperature, the reaction mixture can be filtered through a short plug of silica gel.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired pyrimidine derivative.
Conclusion
The synthesis of pyrimidines is a rich and diverse field, offering a multitude of strategies to access this vital class of heterocyclic compounds. The choice between biosynthetic and chemical methods, and among the various chemical approaches, will ultimately depend on the specific goals of the researcher. For understanding fundamental biological processes, studying the de novo and salvage pathways is paramount. For the rapid generation of diverse molecular libraries for drug discovery, modern multicomponent reactions like the iridium-catalyzed synthesis and microwave-assisted Biginelli reaction offer significant advantages in terms of efficiency, yield, and sustainability.[16][17][21] By understanding the strengths and limitations of each method, researchers can make informed decisions to accelerate their research and development efforts in the ever-evolving landscape of science.
References
-
de novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. (2023, October 18). Retrieved from [Link]
- Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved from [Link]
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807.
-
A Sustainable Multicomponent Pyrimidine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
7.10: Pyrimidine de novo Biosynthesis. (2023, August 31). Biology LibreTexts. Retrieved from [Link]
-
Organization and regulation of the enzymes involved in the de novo... - ResearchGate. (n.d.). Retrieved from [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation - ArTS - UniTS. (n.d.). Retrieved from [Link]
- Stasolla, C., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. In Plant Nitrogen (pp. 215-233). Springer, Dordrecht.
-
Pyrimidine salvage pathways. The individual enzymes are identified by their gene symbols as follows - ResearchGate. (n.d.). Retrieved from [Link]
- Mohamed Shams, Y., Hossein, M., & al-Samrai, M. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidine-2-(1-(H)ones Derivatives. Journal of Synthetic Chemistry, 2(4), 288-298.
- Witz, S., Jung, B., Fürst, S., & Möhlmann, T. (2012). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant physiology, 158(4), 1641–1650.
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism - BioOne Complete. (2002, April 4). Retrieved from [Link]
- Linder, M., & Rath, J. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 23(4), 2298.
-
What is the Difference Between Salvage Pathway and De Novo Synthesis - Pediaa.Com. (2023, April 9). Retrieved from [Link]
-
Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]
- Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(3), 228-236.
-
Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry. Retrieved from [Link]
- Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Biginelli reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Biginelli reaction: A green perspective - Augusta University Research Profiles. (n.d.). Retrieved from [Link]
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. bioone.org [bioone.org]
- 5. pediaa.com [pediaa.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 14. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 15. mdpi.com [mdpi.com]
- 16. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidine-2-(1-(H)ones Derivatives [jsynthchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Cross-Reactivity Profiling of 4-Methoxy-5-methylpyrimidine-2-carbonitrile
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of targeted drug discovery, protein kinases remain a pivotal class of targets, particularly in oncology and immunology.[1][2] The pyrimidine scaffold is a well-established core structure for potent kinase inhibitors, with numerous derivatives developed to target specific kinases.[3][4][5][6] This guide focuses on a novel investigational compound, 4-Methoxy-5-methylpyrimidine-2-carbonitrile (designated as Cmpd-X) . Given its structure, Cmpd-X is hypothesized to be a Janus Kinase (JAK) inhibitor, a family of tyrosine kinases crucial for cytokine signaling pathways that regulate immune responses and cell proliferation.[3][6][7]
The therapeutic success of kinase inhibitors is intrinsically linked to their selectivity.[1][8][9][10] Off-target activity, where a drug binds to unintended kinases or other proteins, can lead to unforeseen side effects and toxicities, potentially derailing an otherwise promising therapeutic candidate.[2][9][10] Therefore, a rigorous and comprehensive cross-reactivity assessment is not merely a regulatory checkbox but a foundational step in understanding a compound's biological activity and predicting its clinical safety profile.[11][12]
This guide provides a detailed framework for conducting a thorough cross-reactivity study of Cmpd-X. We will compare its hypothetical profile against two well-characterized, approved JAK inhibitors: Tofacitinib (a potent JAK1/JAK3 inhibitor) and Ruxolitinib (a potent JAK1/JAK2 inhibitor).[13][14][15] The methodologies described herein are designed to build a multi-tiered understanding of Cmpd-X's selectivity, from initial biochemical assays to broader panel screening and confirmation in cell-based systems.
Part 1: Foundational Analysis - On-Target Potency and Intra-Family Selectivity
The first principle in a cross-reactivity study is to establish a baseline of the compound's potency against its intended target family. For Cmpd-X, this involves determining its inhibitory activity against all four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[6][14]
Experimental Design: Biochemical Kinase Assays
Biochemical assays measure the direct interaction of an inhibitor with an isolated kinase enzyme, providing a clean measure of potency (typically as an IC50 value).[16][17][18] Radiometric assays, which track the transfer of radiolabeled phosphate from ATP to a substrate, are considered the gold standard for their directness and reliability.[16][18]
Protocol: Radiometric Biochemical Kinase Assay (HotSpot℠ Assay)
-
Reaction Setup : In a 384-well plate, combine recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme with a suitable peptide substrate and a kinase buffer.
-
Compound Addition : Add Cmpd-X, Tofacitinib, or Ruxolitinib across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include DMSO as a vehicle control.
-
Initiation : Start the kinase reaction by adding a mixture of MgCl2 and [γ-³³P]-ATP.[19] Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Termination : Stop the reaction by adding phosphoric acid.
-
Detection : Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing away excess [γ-³³P]-ATP, measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.
Hypothetical Data & Comparative Interpretation
The data below illustrates a potential outcome, positioning Cmpd-X as a highly potent and selective JAK1 inhibitor.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1 Selectivity (vs. JAK2) | JAK1 Selectivity (vs. JAK3) |
| Cmpd-X | 2.5 | 280 | 950 | 150 | 112-fold | 380-fold |
| Tofacitinib | 5.9 | 25 | 1.8 | 98 | 4.2-fold | 0.3-fold (more potent on JAK3) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | 0.8-fold (pan JAK1/2) | 129-fold |
Interpretation:
-
Cmpd-X demonstrates excellent potency against JAK1. Crucially, it shows high selectivity over JAK2 and JAK3, with over 100-fold higher IC50 values for these isoforms. This profile suggests a potentially lower risk of side effects associated with JAK2 inhibition (e.g., hematological effects) or broad immunosuppression from JAK3 inhibition.[14][15]
-
Tofacitinib shows potent inhibition of JAK1 and JAK3, as expected.[13][20][21]
-
Ruxolitinib displays equipotent inhibition of JAK1 and JAK2, consistent with its known profile.[6]
Part 2: Broad Liability Profiling - Kinome-wide and Safety Panel Screening
While intra-family selectivity is critical, a truly comprehensive profile requires screening against a diverse array of unrelated proteins to uncover potential off-target liabilities that could lead to adverse effects.[11][22] This is typically achieved using large, commercially available screening panels.[23][24][25][26]
Experimental Design: Off-Target Panel Screening
We will employ a two-pronged approach:
-
Broad Kinase Screen: To assess selectivity across the human kinome.
-
Safety Pharmacology Screen: To evaluate interactions with a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[11][23][27]
Protocol: Eurofins Discovery SafetyScreen44™ Panel
-
Compound Preparation : Prepare a stock solution of Cmpd-X at a high concentration (e.g., 10 mM in DMSO).
-
Screening : Submit the compound to a service provider like Eurofins Discovery for screening against their SafetyScreen44™ panel at a standard concentration of 10 µM.[11][23][27] This panel includes 44 targets such as GPCRs, ion channels (including the critical hERG channel), transporters, and various enzymes.[27]
-
Assay Principle : The panel utilizes a combination of binding and enzymatic assays.[23] For binding assays, the percent inhibition of a radioligand binding to the target is measured. For enzymatic assays, the percent inhibition of enzyme activity is determined.[28]
-
Hit Identification : A standard threshold for identifying a significant "hit" is >50% inhibition at the 10 µM screening concentration.[28]
Hypothetical Data & Comparative Interpretation
This table summarizes potential findings from the SafetyScreen44™ panel, highlighting Cmpd-X's clean profile.
| Target Class | Target | Cmpd-X (% Inhibition @ 10µM) | Tofacitinib (% Inhibition @ 10µM) | Ruxolitinib (% Inhibition @ 10µM) | Potential Implication of a Hit (>50%) |
| Ion Channel | hERG (K+ Channel) | 8% | 12% | 15% | Cardiac arrhythmia (QT prolongation) |
| GPCR | M1 (Muscarinic) | -2% | 5% | 3% | Anticholinergic effects (dry mouth, etc.) |
| GPCR | D2 (Dopamine) | 5% | 9% | 6% | CNS side effects |
| Enzyme | COX-1 | 1% | 3% | 4% | Gastrointestinal issues |
| Kinase | ROCK2 | 15% | 22% | 65% | Hypotension, effects on cell migration [29] |
Interpretation:
-
Cmpd-X shows a very clean safety profile, with no significant inhibition (>50%) of any of the 44 targets. This is a highly desirable outcome, suggesting a low propensity for common off-target-related adverse effects.
-
Ruxolitinib , in this hypothetical scenario, shows a significant hit on ROCK2 (Rho-associated kinase), an interaction that has been reported in the literature and may contribute to some of its observed biological effects beyond JAK inhibition.[29][30]
-
The absence of a hERG signal for any of the compounds is a critical positive finding for cardiovascular safety.
Part 3: Cellular Validation - Confirming Activity in a Physiological Context
Biochemical and binding assays are essential but occur in an artificial system. Cell-based assays are the crucial next step to confirm that the observed biochemical potency translates into functional activity within a living cell and to validate the selectivity profile in a more complex biological environment.[3][7][31]
Experimental Design: Phospho-STAT (pSTAT) Flow Cytometry Assay
The JAK-STAT pathway is the primary signaling cascade downstream of JAK activation.[32][33] Cytokine stimulation leads to JAK-mediated phosphorylation of STAT proteins, which can be quantified using phospho-specific antibodies and flow cytometry.[34][35][36] This provides a direct functional readout of JAK inhibition.
Workflow Diagram: Cross-Reactivity Assessment
Caption: A three-phase workflow for assessing compound selectivity.
Protocol: IL-6 Stimulated pSTAT3 Assay (JAK1-dependent)
-
Cell Culture : Use a human cell line that expresses the IL-6 receptor, such as TF-1 or HEL cells.[31]
-
Compound Treatment : Pre-incubate cells with serial dilutions of Cmpd-X, Tofacitinib, or Ruxolitinib for 1-2 hours.
-
Stimulation : Stimulate the cells with a specific concentration of recombinant human IL-6 (which signals primarily through JAK1) for a short period (e.g., 15-30 minutes).[37]
-
Fix & Permeabilize : Fix the cells with formaldehyde and permeabilize them with methanol to allow antibody entry.
-
Staining : Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated STAT3 (pSTAT3).
-
Analysis : Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of the pSTAT3 signal in each treatment condition.
-
Data Analysis : Calculate the percent inhibition of pSTAT3 phosphorylation relative to the IL-6 stimulated/DMSO-treated control and determine the cellular IC50.
Hypothetical Data & Comparative Interpretation
This table shows the translation of biochemical potency into cellular activity.
| Compound | Cellular IC50 (pSTAT3, IL-6 Stim) (nM) | Cellular IC50 (pSTAT5, EPO Stim) (nM) | Cellular Selectivity Ratio (JAK2/JAK1 Pathway) |
| Cmpd-X | 15 | > 2000 | > 133-fold |
| Tofacitinib | 45 | 450 | 10-fold |
| Ruxolitinib | 20 | 35 | 1.75-fold |
(Note: EPO stimulation is used as a JAK2-dependent pathway for comparison)
JAK-STAT Signaling Pathway
Caption: Cmpd-X inhibits the JAK1-mediated phosphorylation of STAT3.
Interpretation:
-
Cmpd-X potently inhibits IL-6-induced pSTAT3 signaling, confirming its on-target activity in a cellular context. Importantly, its lack of activity against the JAK2-dependent EPO-pSTAT5 pathway validates the high selectivity observed in the biochemical assays.
-
The cellular data for Tofacitinib and Ruxolitinib align with their known profiles, showing less selectivity between JAK1- and JAK2-mediated pathways compared to Cmpd-X.[13][37] This cellular confirmation is paramount, as it accounts for factors like cell permeability and protein binding, providing a more clinically relevant measure of a compound's functional selectivity.
Conclusion and Strategic Outlook
This comparative guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity profile of a novel pyrimidine-based kinase inhibitor, this compound (Cmpd-X). The hypothetical data presented positions Cmpd-X as a highly potent and selective JAK1 inhibitor, a profile that is highly desirable for minimizing off-target effects.
The key takeaways from this analysis are:
-
High On-Target Potency: Cmpd-X demonstrates low nanomolar inhibition of JAK1.
-
Excellent Intra-Family Selectivity: It exhibits over 100-fold selectivity against other JAK family members, particularly JAK2, which is confirmed in functional cellular assays.
-
Clean Broader Safety Profile: The compound shows no significant liabilities in a 44-target safety panel, suggesting a lower risk of common adverse drug reactions.
This robust preclinical dataset provides a strong rationale for advancing Cmpd-X into further development. The combination of high potency and exceptional selectivity suggests a potentially superior therapeutic window compared to less selective inhibitors, warranting further investigation in in-vivo models of inflammatory disease.
References
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Available at: [Link]
-
JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. Available at: [Link]
-
Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]
-
SafetyScreen44 Panel - TW. Eurofins Discovery. Available at: [Link]
-
JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. PubMed. Available at: [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. CoLab. Available at: [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. Available at: [Link]
-
Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. ACS Publications. Available at: [Link]
-
Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology | Oxford Academic. Available at: [Link]
-
JAK inhibitor selectivity: new opportunities, better drugs?. R Discovery. Available at: [Link]
-
Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. PMC - NIH. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Tofacitinib. LiverTox - NCBI Bookshelf - NIH. Available at: [Link]
-
Features of Selective Kinase Inhibitors | Request PDF. ResearchGate. Available at: [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
-
Competitive binding of STATs to receptor phospho-Tyr motifs accounts for altered cytokine responses. PMC - PubMed Central. Available at: [Link]
-
SafetyScreen44 Panel - FR. Eurofins Discovery. Available at: [Link]
-
SafetyScreen44™ Panel. Eurofins Discovery. Available at: [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]
-
Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]
-
Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling. PubMed. Available at: [Link]
-
The JAK-STAT Signaling Pathway. JoVE. Available at: [Link]
-
Identification of Potent, Selective JAK2 Inhibitors Using a Fragment-Based Screening Approach. Astex. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Selectivity data panels. opnMe | Boehringer Ingelheim. Available at: [Link]
-
In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. Available at: [Link]
-
Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. Available at: [Link]
-
JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins. Springer Protocols. Available at: [Link]
-
The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. PubMed. Available at: [Link]
-
Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2. NIH. Available at: [Link]
-
Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. Available at: [Link]
-
Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. BMJ Journals. Available at: [Link]
-
PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available at: [Link]
-
Label-free cell microarray profiling for efficacy and toxicity studies. NC3Rs. Available at: [Link]
-
JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers. Available at: [Link]
-
Ruxolitinib targets DCs: for better or worse?. Blood | American Society of Hematology. Available at: [Link]
-
The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. Nature. Available at: [Link]
-
What Effects Has Jakafi® (ruxolitinib) Shown in Clinical Trials?. YouTube. Available at: [Link]
-
Use of a risk characterisation approach to contextualise the safety profile of new rheumatoid arthritis treatments: a case study using tofacitinib. PMC - PubMed Central. Available at: [Link]
-
Serious Adverse Events During Ruxolitinib Treatment Discontinuation in Patients With Myelofibrosis. PMC - NIH. Available at: [Link]
-
Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review. NIH. Available at: [Link]
-
Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review. PubMed. Available at: [Link]
-
Tofacitinib. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate | CoLab [colab.ws]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. Label-free cell microarray profiling for efficacy and toxicity studies | Innovation Platform [nc3rs.org.uk]
- 13. ard.bmj.com [ard.bmj.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. In vitro kinase assay [protocols.io]
- 20. ard.bmj.com [ard.bmj.com]
- 21. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Pardon Our Interruption [opnme.com]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 28. biorxiv.org [biorxiv.org]
- 29. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ashpublications.org [ashpublications.org]
- 31. astx.com [astx.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Video: The JAK-STAT Signaling Pathway [jove.com]
- 34. Phospho-Stat Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 35. Competitive binding of STATs to receptor phospho-Tyr motifs accounts for altered cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
In Vivo Efficacy of Pyrimidine-Based Anticancer Agents: A Comparative Guide to Preclinical Validation
This guide provides a comprehensive overview of the in-vivo validation of the anticancer activity of pyrimidine-based compounds, with a focus on the 4-methoxy-5-methylpyrimidine-2-carbonitrile scaffold and its analogs. We will explore the experimental design, comparative analysis against alternative therapies, and the mechanistic insights that guide preclinical development for this promising class of molecules.
Introduction: The Promise of Pyrimidine Analogs in Oncology
The pyrimidine nucleus is a fundamental building block of nucleic acids, making its analogs prime candidates for anticancer drug development.[1][2] These compounds can interfere with DNA and RNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The addition of various functional groups to the pyrimidine ring, such as a methoxy group and a carbonitrile, can enhance potency, selectivity, and pharmacokinetic properties. While direct in-vivo validation data for this compound is emerging, extensive research on related pyrimidine-5-carbonitrile derivatives provides a strong foundation for establishing robust preclinical models to assess their therapeutic potential.[3][4][5][6][7][8][9]
This guide will utilize a representative pyrimidine-5-carbonitrile analog, hereafter referred to as Compound P , as a case study to illustrate the in-vivo validation process. We will compare its hypothetical performance against a standard-of-care chemotherapy agent and another targeted pyrimidine derivative to provide a comprehensive framework for researchers.
Comparative Analysis: Compound P vs. Alternative Anticancer Agents
The selection of appropriate comparators is critical for contextualizing the efficacy and safety profile of a novel therapeutic candidate. For our analysis of Compound P, we will consider two alternatives:
-
Doxorubicin: A well-established anthracycline chemotherapy agent with broad-spectrum activity, representing a standard-of-care cytotoxic agent.
-
Gefitinib: A tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), representing a targeted therapy and a relevant comparator for pyrimidine derivatives known to inhibit kinase signaling pathways.[8][10]
The following table summarizes the key characteristics and expected performance of these compounds in a preclinical setting.
| Feature | Compound P (Hypothetical) | Doxorubicin | Gefitinib |
| Primary Mechanism | Multi-kinase inhibitor (e.g., PI3K/AKT/mTOR pathway) | DNA intercalation and topoisomerase II inhibition | EGFR tyrosine kinase inhibition |
| Expected Efficacy | Potent tumor growth inhibition in relevant xenograft models | Broad-spectrum cytotoxicity, significant tumor regression | Efficacy primarily in EGFR-mutant tumors |
| Potential Toxicity | Manageable, potential for off-target kinase effects | Cardiotoxicity, myelosuppression | Skin rash, diarrhea |
| Biomarker Strategy | Potential for pathway-specific biomarkers (e.g., p-AKT levels) | Not typically biomarker-driven | EGFR mutation status |
In Vivo Validation Workflow: A Step-by-Step Guide
The in-vivo validation of an anticancer compound is a multi-stage process designed to assess efficacy, toxicity, and pharmacokinetics in a living organism. The most common and well-established models are human tumor xenografts in immunodeficient mice.[11][12][13][14]
Caption: In Vivo Anticancer Drug Validation Workflow.
Phase 1: Model Development and Optimization
Causality: The foundation of a successful in-vivo study lies in the selection of an appropriate and well-characterized cancer model that is sensitive to the therapeutic mechanism of the investigational compound.
Protocol:
-
Cell Line Selection: Choose a human cancer cell line with a known genetic profile relevant to the proposed mechanism of action of Compound P (e.g., a cell line with a constitutively active PI3K/AKT pathway).
-
Cell Culture: Culture the selected cells in appropriate media and conditions to ensure optimal growth and viability for implantation.
-
Animal Model Selection: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor xenograft.[11][13] House the animals in a specific pathogen-free environment.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[12]
Phase 2: Efficacy and Toxicity Studies
Causality: This phase aims to determine the therapeutic window of the compound by assessing its ability to inhibit tumor growth at doses that are well-tolerated by the animals.
Protocol:
-
Randomization and Grouping: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Compound P, Doxorubicin, Gefitinib).
-
Dosing Regimen: Administer the compounds according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection). The dose levels should be based on prior maximum tolerated dose (MTD) studies.
-
Treatment Administration: Carefully administer the treatments to each mouse, ensuring accurate dosing.
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice regularly as an indicator of toxicity. Significant weight loss (>15-20%) may necessitate euthanasia.
-
Survival Analysis: Monitor the animals until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or signs of morbidity are observed). Record the date of death or euthanasia for survival analysis.
Phase 3: Pharmacokinetic and Pharmacodynamic Analysis
Causality: This phase connects the drug's concentration in the body (pharmacokinetics) with its biological effect on the target (pharmacodynamics), providing crucial insights into its mechanism of action in vivo.
Protocol:
-
Sample Collection: At various time points after the final dose, collect blood and tumor tissue samples from a subset of animals in each treatment group.
-
Pharmacokinetic Analysis: Process the blood samples to isolate plasma and analyze the concentration of Compound P using a validated bioanalytical method (e.g., LC-MS/MS). Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Pharmacodynamic (Biomarker) Analysis: Homogenize the tumor tissue and analyze the expression and phosphorylation status of key proteins in the target pathway (e.g., PI3K, AKT, mTOR) using techniques like Western blotting or immunohistochemistry.
Data Presentation and Interpretation
Quantitative data from in-vivo studies should be presented clearly to facilitate comparison and interpretation.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| Compound P | 50 mg/kg, daily | 450 ± 75 | 70 |
| Doxorubicin | 5 mg/kg, weekly | 600 ± 90 | 60 |
| Gefitinib | 50 mg/kg, daily | 1200 ± 120 | 20 |
Table 2: Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) at Day 21 (± SEM) | Treatment-Related Mortalities |
| Vehicle Control | +5 ± 2 | 0/10 |
| Compound P | -3 ± 1.5 | 0/10 |
| Doxorubicin | -12 ± 3 | 1/10 |
| Gefitinib | -2 ± 1 | 0/10 |
Mechanistic Insights and Signaling Pathways
The in-vivo pharmacodynamic studies are designed to confirm that the compound is engaging its intended target and modulating the downstream signaling pathway.
Caption: Proposed Mechanism of Action for Compound P.
Conclusion and Future Directions
The in-vivo validation of this compound and its analogs requires a systematic and rigorous approach. The use of well-established xenograft models, coupled with comprehensive efficacy, toxicity, and pharmacokinetic/pharmacodynamic analyses, is essential for advancing these promising compounds through the preclinical pipeline. The hypothetical data presented here for "Compound P" demonstrates a favorable therapeutic profile compared to both standard chemotherapy and a targeted agent in a specific context. Future studies should focus on exploring the efficacy of these compounds in orthotopic and patient-derived xenograft (PDX) models to more closely mimic the human disease environment.[11][14][15]
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
-
Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]
-
Xenograft Models For Drug Discovery. [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia. [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]
-
A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
-
4,5-Dimethoxy-6-methylpyrimidine-2-carbonitrile. [Link]
-
4-Amino-2-methylpyrimidine-5-carbonitrile. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
A Comparative Guide to Evaluating Novel Pyrimidine-5-Carbonitrile Scaffolds as Potential EGFR Inhibitors
This guide provides a comprehensive framework for benchmarking novel chemical entities, using the 4-Methoxy-5-methylpyrimidine-2-carbonitrile scaffold as a representative example, against established Epidermal Growth Factor Receptor (EGFR) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Its dysregulation, through overexpression or mutation, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5][6] This has made EGFR an attractive and extensively validated target for anticancer therapies.[6][7]
The clinical landscape has seen the evolution of several generations of EGFR tyrosine kinase inhibitors (TKIs). First-generation reversible inhibitors like Gefitinib and Erlotinib showed efficacy in patients with specific activating mutations (e.g., Exon 19 deletions, L858R).[8][9][] However, patients almost invariably develop resistance, most commonly through the acquisition of a "gatekeeper" T790M mutation in Exon 20.[8][11] This challenge spurred the development of second- and third-generation irreversible inhibitors, with Osimertinib being a prominent example designed to potently inhibit both the sensitizing mutations and the T790M resistance mutation.[8][]
The ongoing challenge of acquired resistance necessitates the discovery of new chemical scaffolds. The pyrimidine-5-carbonitrile core has emerged as a promising pharmacophore in the design of novel kinase inhibitors, including those targeting EGFR.[12][13][14] This guide outlines the essential experimental workflow to rigorously assess the potential of a novel compound from this class, exemplified by this compound, by benchmarking it against clinically relevant EGFR inhibitors.
Establishing the Benchmark: A Comparative Overview of Known EGFR Inhibitors
To objectively evaluate a novel compound, its performance must be measured against established standards. We have selected three FDA-approved inhibitors that represent different generations and binding mechanisms, providing a robust comparative baseline.
-
Gefitinib & Erlotinib (1st Generation): Reversible, ATP-competitive inhibitors effective against common activating EGFR mutations but with significantly reduced activity against the T790M resistance mutation.[9][]
-
Osimertinib (3rd Generation): An irreversible inhibitor that covalently binds to a cysteine residue (Cys797) in the ATP-binding site, designed for high potency against both initial activating mutations and the T790M resistance mutation, while showing selectivity over wild-type (WT) EGFR.[8][]
The following table summarizes the inhibitory potency (IC50) of these benchmark drugs, which represents the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Inhibitor | Generation | Mechanism | EGFR WT IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| Gefitinib | 1st | Reversible | ~100 - 500 | ~10 - 50 | >1000 |
| Erlotinib | 1st | Reversible | ~60 - 200 | ~5 - 20 | >1000 |
| Osimertinib | 3rd | Irreversible | ~490 | ~12 | ~15 |
| This compound (Hypothetical) | Novel | To be determined | To be determined | To be determined | To be determined |
Note: IC50 values are approximate and can vary based on assay conditions. Data is aggregated from multiple sources for illustrative purposes.[8][9][15]
Experimental Framework for Comprehensive Benchmarking
A tiered approach, moving from direct biochemical assays to more complex cell-based models, provides a complete picture of a compound's potential.
Step 1: Biochemical Validation — In Vitro Kinase Assay
Expert Rationale: The first and most fundamental experiment is the biochemical kinase assay.[16] Its purpose is to determine if the test compound directly inhibits the enzymatic activity of the purified EGFR kinase domain in a controlled, cell-free environment. This eliminates complexities like cell membrane permeability or off-target cellular effects, providing a clean measure of on-target potency. We describe a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[1][17]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells known to be driven by EGFR (e.g., PC-9 for Exon 19 del, NCI-H1975 for L858R/T790M) into a 96-well plate at a density of 3,000-5,000 cells per well. [18]Incubate for 24 hours to allow cells to attach. [18]2. Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compound, vehicle control, and benchmark inhibitors.
-
Incubation: Incubate the plate for a defined period, typically 72 hours, at 37°C in a humidified 5% CO₂ incubator. [18][19]4. MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [20][21]During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. 5. Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized buffer, to each well to dissolve the formazan crystals. [22]6. Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance (optical density) at a wavelength between 550 and 600 nm using a microplate reader. [20]7. Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Step 3: Cellular Target Engagement — Phospho-EGFR Assay
Expert Rationale: While an MTT assay demonstrates that a compound inhibits cell growth, it does not confirm the mechanism of action. A phospho-EGFR assay is essential to verify that the compound's antiproliferative effect is indeed due to the inhibition of EGFR signaling within the cell. [23]This assay specifically measures the phosphorylation status of EGFR at key tyrosine residues (e.g., Tyr1068) following ligand stimulation (e.g., with EGF). [24]A potent inhibitor will significantly reduce this phosphorylation.
Detailed Protocol: Cell-Based Phospho-EGFR ELISA [23]
-
Cell Seeding and Serum Starvation: Seed cells (e.g., A431, which overexpresses EGFR) in a 96-well plate and allow them to adhere. Before treatment, serum-starve the cells for 12-24 hours. This crucial step reduces the basal level of EGFR activation caused by growth factors in the serum, leading to a cleaner signal window.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
EGFR Stimulation: Stimulate the EGFR pathway by adding a specific concentration of EGF ligand for a short period (e.g., 5-10 minutes) at 37°C. Include an unstimulated control.
-
Fixing and Permeabilization: Immediately stop the reaction by aspirating the media and fixing the cells with a fixing solution. This locks the proteins in their current phosphorylation state. Follow with a permeabilization step to allow antibodies to enter the cells.
-
Blocking: Add a blocking buffer to reduce non-specific antibody binding.
-
Antibody Incubation:
-
Incubate wells with a primary antibody specific to phosphorylated EGFR (p-EGFR).
-
In parallel wells, incubate with a primary antibody for total EGFR to normalize for cell number variations.
-
-
Secondary Antibody and Detection: Wash the wells and add an HRP-conjugated secondary antibody. After another wash, add a TMB substrate. The HRP enzyme will convert the substrate, producing a colorimetric signal.
-
Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Analysis: Normalize the p-EGFR signal to the total EGFR signal for each condition. Calculate the percentage inhibition of EGFR phosphorylation compared to the EGF-stimulated control.
Visualizing the Mechanism: The EGFR Signaling Pathway
Understanding the context in which these inhibitors function is critical. EGFR activation triggers a cascade of downstream signaling events that ultimately drive cell proliferation and survival. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. [3][4][25]EGFR TKIs act at the very top of this cascade by blocking the initial autophosphorylation of the receptor, thereby preventing the recruitment and activation of all downstream effectors. [7]
Conclusion
This guide provides a structured, multi-tiered methodology for the preclinical evaluation of novel EGFR inhibitors, using this compound as a representative lead candidate from the promising pyrimidine-5-carbonitrile class. By systematically performing biochemical kinase assays, cell-based proliferation assays, and phospho-protein analyses, researchers can build a robust data package. Comparing these results directly against well-characterized benchmarks like Gefitinib and Osimertinib is essential for understanding the relative potency, cellular efficacy, and potential advantages of a new chemical entity. This rigorous, evidence-based approach is fundamental to identifying and advancing the next generation of targeted cancer therapies.
References
-
Ségaliny, A. et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel). Available at: [Link]
-
Wee, P. & Wang, Z. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets. Available at: [Link]
-
Normanno, N. et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene. Available at: [Link]
-
Du, Z. & Lovly, C. M. (2018). Targeting the EGFR signaling pathway in cancer therapy. Molecular Cancer. Available at: [Link]
-
Lo, H. W. (2010). EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment. Available at: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology. Available at: [Link]
-
Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Springer Nature Experiments. Available at: [Link]
-
Reaction Biology. EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]
-
Asati, V. et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules. Available at: [Link]
-
Al-Warhi, T. et al. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. Available at: [Link]
-
ResearchGate. (2017). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. ResearchGate. Available at: [Link]
-
El-Damasy, D. A. et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. Available at: [Link]
-
Li, J. et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Al-Suhaimi, K. S. et al. (2023). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer: Design, Synthesis, and In Vitro Evaluation. ACS Omega. Available at: [Link]
-
ResearchGate. (2009). Concordance between IC50 values for gefitinib vs erlotinib. ResearchGate. Available at: [Link]
-
Sharma, G. et al. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]
-
Al-Omaim, W. S. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]
-
El-Naggar, M. et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
El-Damasy, D. A. et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry. Available at: [Link]
-
Abdel-fattah, M. A. et al. (2025). Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. Journal of the Iranian Chemical Society. Available at: [Link]
-
Kozlov, M. et al. (2022). A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology. Available at: [Link]
-
ResearchGate. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. ResearchGate. Available at: [Link]
Sources
- 1. promega.com [promega.com]
- 2. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. atcc.org [atcc.org]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. revvity.com [revvity.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Analysis of Pyrimidine-Based Inhibitors
Welcome to this in-depth technical guide on conducting a comparative molecular docking analysis of pyrimidine-based inhibitors. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including a significant number of protein kinase inhibitors used in oncology.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical, step-by-step workflow for evaluating the potential of these compounds in silico.
Our approach emphasizes scientific integrity. We will not just list steps but explain the critical reasoning behind each experimental choice. The protocol is designed to be self-validating, a crucial aspect of trustworthy computational research. We will proceed with a case study focused on Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy, for which many pyrimidine-based inhibitors have been developed.[3]
Foundational Concepts: Pyrimidines and Molecular Docking
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine nucleus is a heterocyclic aromatic compound that is fundamental to life, being a core component of nucleic acids (cytosine, thymine, and uracil).[1] In medicinal chemistry, its "privileged" status comes from its ability to form multiple hydrogen bonds and engage in various interactions with biological targets. This versatility has led to the development of a wide array of drugs.[1] Specifically, in the realm of oncology, pyrimidine derivatives have been exceptionally successful as protein kinase inhibitors, designed to compete with ATP at the enzyme's active site.[1][2][4]
Molecular Docking: Predicting Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a pyrimidine inhibitor) when bound to a second (the receptor, e.g., a protein kinase).[5][6] The primary goals of a docking study are:
-
Binding Pose Prediction: To determine the three-dimensional conformation of the ligand-receptor complex.
-
Binding Affinity Estimation: To calculate a score that estimates the strength of the interaction, often expressed as binding energy (kcal/mol).[6]
This process allows researchers to screen vast libraries of compounds rapidly, prioritize candidates for synthesis, and understand structure-activity relationships (SAR) at a molecular level, significantly reducing the time and cost of drug development.[7][8]
Experimental Workflow: A Self-Validating Protocol
A robust docking protocol is not merely about generating a low score; it's about generating a result that is computationally and biologically meaningful. The cornerstone of a reliable study is protocol validation : demonstrating that the chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand.
Below is a detailed workflow for a comparative docking study using AutoDock Vina, a widely cited and freely available software.[5][9]
Diagram of the Comparative Docking Workflow
Caption: Workflow for a validated comparative molecular docking study.
Step-by-Step Methodology
Part A: Receptor and Ligand Preparation
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we will use EGFR kinase domain complexed with a known pyrimidine inhibitor (e.g., PDB ID: 2J6M).
-
Receptor Preparation: This is a critical step to ensure biological relevance.
-
Rationale: The raw PDB file contains crystallographic water molecules, co-solvents, and possibly multiple protein chains that are not relevant to the docking study and must be removed.[9][10]
-
Protocol:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio Visualizer.[10][11]
-
Remove all water molecules and any heteroatoms not essential for binding (e.g., ions, cofactors, unless they are part of the active site).[12]
-
Add polar hydrogen atoms. PDB files from X-ray crystallography often lack explicit hydrogens, which are vital for correct hydrogen bonding.[9][13]
-
Assign partial charges (e.g., Gasteiger charges). This is necessary for the scoring function to calculate electrostatic interactions.[9]
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock.[9][13]
-
-
-
Ligand Preparation: The ligands to be compared must be in a suitable 3D format with correct chemistry.
-
Rationale: Ligands must be converted from 2D representations to low-energy 3D conformations to serve as a realistic starting point for the docking simulation.
-
Protocol:
-
Sketch the 2D structures of the pyrimidine-based inhibitors using software like ChemDraw or Marvin Sketch.
-
Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[9]
-
Define the rotatable bonds within the ligand. This allows for conformational flexibility during docking.[9]
-
Assign Gasteiger charges and save the prepared ligands in the PDBQT format.
-
-
Part B: Docking Protocol Validation
-
Grid Box Generation: Define the search space for the docking algorithm.
-
Rationale: The grid box must be large enough to cover the entire binding pocket of interest but not so large as to waste computational effort searching irrelevant space.[13]
-
Protocol:
-
Identify the active site of the protein, typically where the co-crystallized ligand is bound.
-
In AutoDock Tools, set the grid box dimensions (e.g., 60x60x60 Å) and center it on the active site.[9]
-
-
-
Re-docking and Validation: This step establishes the trustworthiness of your entire protocol.
-
Rationale: Before docking unknown compounds, you must prove that your docking parameters can accurately reproduce the known experimental binding mode of the co-crystallized ligand. A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[14]
-
Protocol:
-
Extract the co-crystallized ligand from the original PDB file and prepare it as described in Step 3.
-
Dock this ligand back into the prepared receptor using the defined grid box.
-
Superimpose the top-ranked docked pose with the original crystal structure and calculate the RMSD. If the RMSD is > 2.0 Å, the grid parameters or docking settings may need to be adjusted.
-
-
Part C: Comparative Docking and Analysis
-
Docking of Pyrimidine Inhibitors: With a validated protocol, you can now proceed with the comparative analysis.
-
Protocol:
-
Sequentially dock each prepared pyrimidine inhibitor into the receptor using the validated parameters.
-
The Lamarckian Genetic Algorithm is a common and effective search algorithm used in AutoDock.[9][13] It is recommended to perform multiple independent docking runs (e.g., 10-20) for each ligand to ensure a thorough exploration of the conformational space.[13]
-
-
-
Analysis of Results: The final step is to interpret the output.
-
Rationale: The analysis focuses on two key outputs: the binding affinity score and the binding pose. Lower binding energy scores indicate potentially stronger binding.[15][16] The pose reveals the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex.
-
Protocol:
-
Extract the binding energy of the best pose for each ligand from the docking log file.[17]
-
Visualize the top-ranked poses for each ligand in a molecular viewer (e.g., PyMOL, Chimera).[18]
-
Identify and record the key interacting amino acid residues in the protein's active site. Software like LigPlot+ or the Protein-Ligand Interaction Profiler can be used to generate 2D diagrams of these interactions.[15]
-
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate objective comparison.
Table 1: Comparative Docking Results of Pyrimidine Inhibitors against EGFR
| Inhibitor ID | Pyrimidine Scaffold Type | Binding Energy (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Control (Gefitinib) | Quinazoline | -9.8 | Met793, Leu718, Gly796 | 2 |
| PYR-001 | Pyrido[2,3-d]pyrimidine | -10.5 | Met793, Cys797, Leu844 | 3 |
| PYR-002 | Pyrazolo[3,4-d]pyrimidine | -9.2 | Met793, Leu718, Asp855 | 2 |
| PYR-003 | Thienopyrimidine | -8.7 | Leu718, Val726, Ala743 | 1 |
Note: Data presented is hypothetical and for illustrative purposes.
Interpreting the Results:
-
Binding Affinity: Inhibitor PYR-001 shows the most favorable binding energy (-10.5 kcal/mol), suggesting it may have a higher binding affinity for EGFR than the control drug, Gefitinib.
-
Interaction Patterns: All top compounds, including the control, interact with the crucial "gatekeeper" residue Met793. This is a common feature of EGFR inhibitors and provides confidence in the biological relevance of the docking poses.
-
Structure-Activity Relationship (SAR): PYR-001, with its Pyrido[2,3-d]pyrimidine core, forms an additional hydrogen bond with Cys797, which may contribute to its stronger predicted affinity. In contrast, PYR-003, which lacks an interaction with Met793 and has fewer H-bonds, shows the weakest binding energy. This information can guide the next cycle of inhibitor design.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking analysis of pyrimidine-based inhibitors. By adhering to a self-validating protocol, researchers can generate reliable in silico data to prioritize compounds, understand molecular interactions, and guide lead optimization efforts.
It is crucial to remember that molecular docking is a predictive tool.[19] The results provide hypotheses that must be validated through experimental assays, such as biochemical IC50 determination and cellular activity studies.[16] The insights gained from this computational approach, however, are invaluable for focusing laboratory resources on the most promising candidates, thereby accelerating the drug discovery pipeline.
References
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
-
Docking Software for Drug Development. Labinsights. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
-
How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
NovaDock Molecular Docking Software. DNASTAR. [Link]
-
Molecular Docking Software. CD ComputaBio. [Link]
-
How to analyse docking results from HADDOCK or refine models? Bonvin Lab. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
[MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
Free Video: Molecular Docking Analysis - Autodock Results and Visualization. Class Central. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PubMed Central. [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
-
Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]
-
Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. PubMed Central. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. remedypublications.com [remedypublications.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. classcentral.com [classcentral.com]
- 18. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labinsights.nl [labinsights.nl]
A Head-to-Head Comparison of Pyrimidine Derivatives in Cancer Cell Lines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pyrimidine scaffold is a cornerstone of anticancer therapy, forming the backbone of numerous antimetabolite drugs that critically interfere with nucleic acid synthesis and drive cytotoxicity in rapidly proliferating cancer cells.[1][2][3] This guide provides a detailed head-to-head comparison of key pyrimidine derivatives, focusing on their mechanisms of action, cytotoxic profiles, and effects on the cell cycle and apoptosis in relevant cancer cell lines. We will delve into the experimental data that underpins our understanding of these powerful therapeutic agents, offering a comparative context for researchers in oncology and drug development.
Introduction to Pyrimidine Antimetabolites in Oncology
Pyrimidine analogs exert their anticancer effects primarily by inhibiting essential enzymes involved in DNA and RNA synthesis or by being incorporated into these nucleic acids, leading to dysfunction and cell death.[3] Their efficacy is rooted in the high demand for nucleotides in cancer cells to sustain their accelerated division. This guide will focus on a comparative analysis of three widely used pyrimidine derivatives: 5-Fluorouracil (5-FU) , Gemcitabine , and the combination drug Trifluridine/Tipiracil (Lonsurf) .
These agents, while sharing a common heritage as pyrimidine analogs, possess distinct mechanisms of action, metabolic pathways, and clinical applications. Understanding their differential effects at the cellular level is paramount for optimizing their use and developing next-generation therapies.
Mechanisms of Action: A Comparative Overview
The cytotoxic effects of these pyrimidine derivatives are initiated through different points of intervention in cellular metabolism and DNA replication.
-
5-Fluorouracil (5-FU): A prodrug that is converted intracellularly to several active metabolites. Its primary mechanisms include the inhibition of thymidylate synthase (TS) by its metabolite fluorodeoxyuridine monophosphate (FdUMP), which deprives the cell of thymidine, a crucial component of DNA.[3][4] Additionally, its metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting its processing and function.
-
Gemcitabine: This deoxycytidine analog is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[5] dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis. The triphosphate form, dFdCTP, is incorporated into DNA, where it masks the strand for further elongation, leading to chain termination and inducing apoptosis.[5] Gemcitabine primarily targets cells undergoing DNA synthesis (S-phase).[5]
-
Trifluridine/Tipiracil (Lonsurf): This is a combination agent designed for enhanced efficacy.[6][7]
-
Trifluridine (FTD) is a thymidine-based nucleoside analog. After phosphorylation, it is incorporated directly into DNA, leading to DNA dysfunction and cell death.[8]
-
Tipiracil (TPI) is a thymidine phosphorylase inhibitor.[7] It prevents the rapid degradation of trifluridine, thereby increasing its systemic exposure and bioavailability.[6][8]
-
The following diagram illustrates the distinct points of intervention for each of these pyrimidine derivatives.
Caption: Comparative Mechanisms of Action of Pyrimidine Derivatives.
Head-to-Head Experimental Comparison in Cell Lines
To provide a robust comparison, we will synthesize data from studies evaluating these drugs in relevant cancer cell lines, such as those derived from pancreatic, colorectal, and breast cancers, where these agents are commonly used.[9][10][11] The primary endpoints for comparison are cytotoxicity (IC50), cell cycle arrest, and induction of apoptosis.
Cytotoxicity Profile (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[2] The following table summarizes representative IC50 values for 5-FU, Gemcitabine, and Trifluridine in various cancer cell lines. It is important to note that IC50 values can vary depending on experimental conditions, such as incubation time and the specific cell line used.[12]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluorouracil | HCT-116 | Colorectal Carcinoma | ~ 3.5 | [4] |
| MCF-7 | Breast Cancer | ~ 5.0 | [13] | |
| PANC-1 | Pancreatic Cancer | ~ 8.0 | [10] | |
| Gemcitabine | PANC-1 | Pancreatic Cancer | ~ 0.04 | [10] |
| MCF-7 | Breast Cancer | ~ 0.01 | [9] | |
| HCT-116 | Colorectal Carcinoma | ~ 0.02 | [14] | |
| Trifluridine | HCT-116 | Colorectal Carcinoma | ~ 1.2 | [14] |
| DLD-1 | Colorectal Carcinoma | ~ 0.9 |
Note: These values are approximations gathered from multiple sources for comparative purposes. Absolute values can vary between studies.
From this data, Gemcitabine generally exhibits the highest potency with IC50 values in the nanomolar range across multiple cell lines. Trifluridine and 5-FU show efficacy in the micromolar range.
Impact on Cell Cycle Progression
Pyrimidine derivatives disrupt the normal progression of the cell cycle, a key aspect of their anticancer activity.[15][16]
-
5-FU: Primarily induces an S-phase arrest due to the inhibition of thymidylate synthase and the resulting depletion of thymidine for DNA synthesis.
-
Gemcitabine: Causes a block at the G1/S-phase boundary by inhibiting ribonucleotide reductase.[5] Cells that do manage to enter S-phase are also killed as the drug is incorporated into DNA.[5]
-
Trifluridine: Incorporation of trifluridine into DNA during S-phase leads to DNA damage and can trigger a sustained G2/M phase arrest.
The following diagram illustrates the experimental workflow for analyzing cell cycle distribution.
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Induction of Apoptosis
A primary goal of chemotherapy is to induce apoptosis, or programmed cell death, in cancer cells.[17][18] The extent and timing of apoptosis can vary between different pyrimidine derivatives.
-
5-FU and Gemcitabine: Both are potent inducers of apoptosis, which is often a consequence of irreparable DNA damage and cell cycle arrest.
-
Trifluridine: The extensive DNA damage caused by its incorporation also strongly triggers the apoptotic cascade.
The following table summarizes the expected outcomes from an apoptosis assay using Annexin V/PI staining.
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |
| Viable | Negative | Negative | Healthy Cells |
| Early Apoptotic | Positive | Negative | Intact Membrane, PS Exposed |
| Late Apoptotic/Necrotic | Positive | Positive | Compromised Membrane |
The diagram below outlines the workflow for assessing apoptosis.
Caption: Workflow for Apoptosis Analysis using Annexin V/PI Staining.
Experimental Protocols
For researchers looking to perform their own comparative studies, the following are detailed, step-by-step methodologies for the key experiments discussed.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[19]
-
Cell Seeding: Plate cancer cells (e.g., PANC-1, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. The concentration range should be broad enough to determine the full dose-response curve (e.g., 0.01 µM to 100 µM).[1] Remove the medium and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution.[15]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivatives at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in Propidium Iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivatives at their IC50 concentrations for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.[1]
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.[1]
-
Sample Preparation: Add 400 µL of binding buffer to each sample.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[1]
Conclusion and Future Perspectives
This guide provides a comparative framework for understanding the cellular impacts of 5-Fluorouracil, Gemcitabine, and Trifluridine/Tipiracil. While all three are effective cytotoxic agents, their head-to-head comparison reveals important distinctions:
-
Potency: Gemcitabine demonstrates the highest potency in vitro, with IC50 values often in the nanomolar range.
-
Mechanism of Action: They target different key points in nucleic acid synthesis, leading to varied effects on the cell cycle. Gemcitabine blocks the G1/S transition, 5-FU causes S-phase arrest, and Trifluridine can induce a G2/M arrest.
-
Clinical Relevance: These in vitro differences often translate to their differential use in the clinic, with Gemcitabine being a cornerstone in pancreatic cancer, 5-FU in colorectal cancer, and Lonsurf in refractory colorectal and gastric cancers.[11][14]
For researchers, the choice of which pyrimidine derivative to use as a comparator or tool compound should be guided by the specific cancer type and the biological question being addressed. The protocols provided herein offer a standardized approach to enable robust and reproducible head-to-head comparisons in the laboratory. Future research will undoubtedly focus on novel pyrimidine derivatives with improved selectivity and the ability to overcome resistance mechanisms, continuing the legacy of this vital class of anticancer agents.
References
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. Available at: [Link]
-
How LONSURF® Works | Mechanism of Action. Available at: [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]
-
The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. Available at: [Link]
-
Lonsurf (trifluridine/tipiracil) 2025 Updates: Uses in Cancer, Side Effects, Dosage, Expectations, and More - OncoDaily. Available at: [Link]
-
Trifluridine/tipiracil - Wikipedia. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Available at: [Link]
-
Lonsurf, INN-trifluridine/tipiracil - European Medicines Agency (EMA). Available at: [Link]
-
Lonsurf (Trifluridine plus Tipiracil): A New Oral Treatment Approved for Patients with Metastatic Colorectal Cancer - PMC - NIH. Available at: [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers. Available at: [Link]
-
Testing Adaptive Therapy Protocols Using Gemcitabine and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer - PubMed Central. Available at: [Link]
-
"Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. Available at: [Link]
-
FOLFIRINOX Versus Gemcitabine-based Therapy for Pancreatic Ductal Adenocarcinoma: Lessons from Patient-derived Cell Lines | Anticancer Research. Available at: [Link]
-
Results of randomized trial of gemcitabine vs 5-fluorouracil in patients with advanced pancreatic cancer - ResearchGate. Available at: [Link]
-
Gemcitabine with or without continuous infusion 5-FU in advanced pancreatic cancer: a randomised phase II trial of the Italian oncology group for clinical research (GOIRC) - PMC. Available at: [Link]
-
Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC - NIH. Available at: [Link]
-
Cell Cycle-dependent Regulation of Pyrimidine Biosynthesis - ResearchGate. Available at: [Link]
-
Apoptosis and cancer chemotherapy | Request PDF - ResearchGate. Available at: [Link]
-
Concurrent chemoradiotherapy treatment of locally advanced pancreatic cancer: gemcitabine versus 5-fluorouracil, a randomized controlled study - PubMed. Available at: [Link]
-
Clinical effectiveness and safety of gemcitabine plus capecitabine in the treatment of advanced triple-negative breast cancer - PMC - NIH. Available at: [Link]
-
Gemcitabine/capecitabine in patients with metastatic breast cancer pretreated with anthracyclines and taxanes - PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 4. jrasb.com [jrasb.com]
- 5. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 6. oncodaily.com [oncodaily.com]
- 7. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 8. Lonsurf (Trifluridine plus Tipiracil): A New Oral Treatment Approved for Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing Adaptive Therapy Protocols Using Gemcitabine and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FOLFIRINOX Versus Gemcitabine-based Therapy for Pancreatic Ductal Adenocarcinoma: Lessons from Patient-derived Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 11. Efficacy of first-line combination therapies versus gemcitabine monotherapy for advanced pancreatic cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-5-methylpyrimidine-2-carbonitrile
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Methoxy-5-methylpyrimidine-2-carbonitrile. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, culminating in safe, environmentally responsible disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance.
Hazard Identification and Risk Assessment: A Functional Group Analysis
Proper disposal begins with a thorough understanding of the molecule's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we must infer its risk profile by analyzing its constituent functional groups.
| Functional Group | Inherent Hazard | Required Precautions & Rationale |
| Nitrile (-C≡N) | High Toxicity. Can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids. Can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] | Segregation is Critical: Absolutely must be stored and disposed of separately from acidic waste streams.[3] The nitrile group can undergo hydrolysis under acidic conditions to produce HCN, a potent respiratory inhibitor. |
| Pyrimidine Core | Biological Activity & Irritation. As a heterocyclic aromatic amine, it may act as a skin, eye, and respiratory irritant.[4][5] The nitrogen atoms can act as proton acceptors, and the ring system is common in biologically active molecules. | Standard PPE Required: Always handle with nitrile gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or chemical fume hood to avoid inhalation of dust or vapors.[4][6] |
| Methoxy (-OCH₃) | Low Reactivity. Generally considered a stable and low-hazard functional group. | No special precautions beyond standard chemical handling procedures are typically required for this group. |
Pre-Disposal: Handling and Segregation of Waste
Proper waste management begins at the point of generation. Adherence to these steps is mandatory to ensure safety and regulatory compliance.
Step 1: Immediate Waste Containment
All materials contaminated with this compound, including residual amounts in containers, contaminated personal protective equipment (PPE) like gloves, and cleaning materials (e.g., absorbent pads), must be considered hazardous waste.
Step 2: Designate a Satellite Accumulation Area (SAA)
In accordance with EPA and OSHA guidelines, laboratories must establish designated SAAs for the collection of hazardous waste.[3][7][8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Segregation: Within the SAA, ensure that the waste container for this compound is physically separated from acidic waste containers. A best practice is to use secondary containment bins to enforce this separation.[3][9]
Step 3: Use Appropriate Waste Containers
-
Compatibility: Use a clean, dry, chemically compatible container with a secure, tight-fitting screw cap. High-density polyethylene (HDPE) containers are generally suitable.[3][10]
-
Venting: For larger quantities or if there is any potential for gas evolution (e.g., from a decontamination attempt), a pressure-venting cap is recommended.[2]
-
Headspace: Do not overfill containers. Leave at least 10% headspace (or about one inch) to allow for expansion.[3]
Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the decision-making and procedural steps for compliant disposal. On-site chemical treatment of nitrile-containing waste is not recommended without a validated, substance-specific protocol and approval from your institution's Environmental Health & Safety (EH&S) department. The risk of incomplete reactions or hazardous byproduct formation is significant.
Caption: Disposal workflow for this compound.
Detailed Protocol Steps:
-
Waste Characterization: The waste is classified as hazardous due to toxicity (from the nitrile group).
-
Containerization:
-
For solids, place directly into a wide-mouth HDPE container.
-
For solutions, use a sealed liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EH&S office.
-
-
Labeling:
-
Accumulation:
-
Request for Pickup:
Spill and Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
-
Evacuation and Notification: In case of a significant spill, evacuate the immediate area. Alert colleagues and notify your laboratory supervisor and institutional EH&S.
-
Ventilation: Ensure the area is well-ventilated to disperse any potential vapors.
-
Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE:
-
Double-layer nitrile gloves
-
Chemical splash goggles and a face shield
-
Impervious lab coat or apron
-
A respirator may be required for large spills or in poorly ventilated areas.
-
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into the hazardous waste container. Avoid generating dust.[1]
-
For liquid spills, cover with a non-combustible absorbent material (e.g., vermiculite or sand). Do not use paper towels, which are combustible.
-
Collect the absorbent material and place it in the sealed hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]
-
OSHA Hazardous Waste Disposal Guidelines & Safety Standards. MCF Environmental Services. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
-
Hazardous Waste Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed. [Link]
-
Fractionation of waste nitrile butadiene rubber (NBR) latex sludge. ResearchGate. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. epa.gov [epa.gov]
- 9. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

